Prostratin
描述
Structure
2D Structure
属性
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKFRKNLSCGHY-HXGSDTCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60857-08-1 | |
| Record name | Prostratin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PROSTRATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO94U6DIQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prostratin's Mechanism of Action in HIV Latency Reversal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs in quiescent memory CD4+ T cells represents a major obstacle to eradicating the virus.[1][2][3] A promising strategy, known as "shock and kill," aims to reactivate these latent proviruses, making the infected cells visible to the immune system and susceptible to antiretroviral therapy.[4] Prostratin, a non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans, has emerged as a significant latency-reversing agent (LRA) in this context.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's ability to reactivate latent HIV, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Activation of the PKC-NF-κB Signaling Axis
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in T-cell activation and signal transduction.[4][6][7] By mimicking the function of the endogenous signaling molecule diacylglycerol (DAG), this compound binds to the C1 domain of PKC isoforms, leading to their translocation to the cell membrane and subsequent activation.[4][6]
Activated PKC initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][4][8] This is a critical step, as the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus, contains two highly conserved NF-κB binding sites.[4] The canonical pathway to NF-κB activation proceeds as follows:
-
IKK Complex Activation: Activated PKC isoforms, particularly novel PKCs, phosphorylate and activate the IκB kinase (IKK) complex.[1]
-
IκBα Phosphorylation and Degradation: The IKK complex then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically a heterodimer of p50 and RelA/p65) in the cytoplasm.[1][4] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation.[1]
-
NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate into the nucleus.[1][4]
-
HIV-1 LTR Activation: In the nucleus, NF-κB binds to its cognate sites within the HIV-1 LTR, recruiting histone acetyltransferases (HATs) and other co-activators.[4] This leads to chromatin remodeling, making the viral promoter more accessible to RNA Polymerase II and initiating robust transcription of the latent provirus.[4][5][9]
Notably, this compound-mediated HIV reactivation is highly dependent on this NF-κB pathway, and while it activates AP-1, it does not significantly induce NFAT.[1][2]
Secondary and Synergistic Pathways
Beyond the central PKC-NF-κB axis, this compound's effects are modulated and can be enhanced by other signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is also implicated in this compound-induced HIV latency reversal.[6] Activated PKC can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6] ERK, the final kinase in this pathway, can phosphorylate various downstream targets that contribute to transcriptional activation.[6] The precise role of the MAPK pathway in this compound's action is still under investigation, but it is understood to contribute to the overall activation state of the T cell, thereby facilitating HIV-1 transcription.
Calcium/Calcineurin Signaling
Calcium signaling pathways can synergize with this compound to enhance HIV latency reversal.[3][10][11] Increased intracellular calcium levels activate calcineurin, a calcium/calmodulin-dependent phosphatase.[10][11] While calcineurin is well-known for its role in activating NFAT, studies have shown that in the context of this compound treatment, it potentiates NF-κB-dependent activation of the HIV LTR.[3][10][11] This synergistic effect highlights the intricate crosstalk between different signaling pathways in the reactivation of latent HIV.
Quantitative Data on this compound's Activity
The following tables summarize quantitative data from various studies on the efficacy of this compound in reversing HIV latency.
| Cell Line | This compound Concentration | Fold Induction of HIV Expression | Reference |
| J-Lat 9.2 | 0.1 µM - 10 µM | Dose-dependent increase in GFP+ cells | [12][13] |
| J-Lat (various clones) | 10 µM | Significant increase in GFP+ cells | [12] |
| U1 (monocytic) | Not specified | Synergistic activation with HDACIs | [9] |
| Primary CD4+ T cells | 1 µM | Reactivation of latent virus | [8] |
| Latency Reversing Agent(s) | Cell Type | Key Finding | Reference |
| This compound + HDACIs (VPA, SAHA) | U1, J-Lat, patient PBMCs | Synergistic activation of HIV-1 production | [9][14][15] |
| This compound + Ionomycin | Primary CD4+ T cells | Potent reactivation of latent HIV | [16] |
| This compound + JQ1 (BET inhibitor) | Not specified | Synergistic activity | [2] |
| This compound + TLR-8 agonist | Not specified | Synergistic activity | [2] |
Experimental Protocols
In Vitro HIV Latency Reversal Assay using J-Lat Cell Lines
This protocol is widely used to screen for and characterize latency-reversing agents. J-Lat cells are Jurkat T-cell lines that contain an integrated, transcriptionally silent HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.[17]
Methodology:
-
Cell Culture: Maintain J-Lat cells (e.g., clones 6.3, 8.4, 9.2, 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed J-Lat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO). A positive control, such as TNF-α (10 ng/mL), is typically included.
-
Incubation: Incubate the cells for 14-24 hours at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde. Analyze the percentage of GFP-positive cells using a flow cytometer. The increase in the GFP-positive population indicates the reactivation of the latent HIV provirus.
Latency Reversal Assay in Primary CD4+ T Cells from Aviremic Patients
This ex vivo assay provides a more physiologically relevant model for studying HIV latency.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected, ART-suppressed individuals by Ficoll-Paque density gradient centrifugation. Enrich for resting CD4+ T cells using negative selection magnetic beads to deplete CD8+, CD14+, CD19+, CD32+, CD56+, HLA-DR+, and CD25+ cells.
-
Cell Culture: Culture the purified resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and antiretroviral drugs (e.g., AZT and an NNRTI) to prevent new rounds of infection.
-
Treatment: Stimulate the cells with this compound (e.g., 1 µM) or other LRAs. Include an unstimulated control and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 2-3 days.
-
Quantification of Viral Reactivation: Harvest the culture supernatant and quantify the amount of HIV-1 RNA using a sensitive RT-qPCR assay. An increase in viral RNA copies indicates latency reversal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates PKC, leading to NF-κB nuclear translocation and HIV-1 LTR transcription.
Caption: this compound synergizes with other agents to enhance HIV latency reversal.
References
- 1. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Players in HIV-1 Transcriptional Regulation: Targets for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Signaling Pathways That Block Reversal of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium/calcineurin synergizes with this compound to promote NF-κB dependent activation of latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Antagonizes HIV Latency by Activating NF-κB [periodicos.capes.gov.br]
- 14. journals.plos.org [journals.plos.org]
- 15. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Prostratin: A Non-Tumor Promoting Phorbol Ester for HIV Latency Reversal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a latent reservoir of replication-competent provirus in resting memory CD4+ T cells is a major obstacle to the eradication of HIV-1. Highly Active Antiretroviral Therapy (HAART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Consequently, treatment interruption invariably leads to viral rebound. The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression in latently infected cells, thereby making them susceptible to immune-mediated clearance or viral cytopathic effects, all while the patient is maintained on suppressive antiretroviral therapy.
Phorbol esters are potent activators of Protein Kinase C (PKC) and have been shown to be effective in reactivating latent HIV-1. However, many phorbol esters are also tumor promoters, limiting their therapeutic potential. Prostratin, a non-tumor-promoting 12-deoxyphorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans, has emerged as a promising LRA candidate due to its ability to reactivate latent HIV-1 without inducing tumors.[1][2] This technical guide provides a comprehensive overview of this compound for HIV research, including its mechanism of action, quantitative data on its efficacy and cytotoxicity, detailed experimental protocols, and key signaling pathways involved in its activity.
Mechanism of Action
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC).[3][4] Unlike tumor-promoting phorbol esters, this compound's unique structure leads to a distinct pattern of PKC isoform activation, which is believed to contribute to its non-tumorigenic profile. The activation of PKC initiates a downstream signaling cascade that culminates in the reactivation of latent HIV-1 provirus.
The key steps in this compound's mechanism of action are:
-
PKC Activation: this compound binds to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and activates its kinase function.[4]
-
NF-κB Pathway Activation: Activated PKC phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the Nuclear Factor kappa B (NF-κB) dimer (typically p50/RelA), allowing it to translocate to the nucleus.[4][5]
-
HIV-1 LTR Transactivation: In the nucleus, NF-κB binds to specific recognition sites within the long terminal repeat (LTR) region of the integrated HIV-1 provirus.[5] This binding recruits cellular transcription factors and RNA polymerase II to the viral promoter, initiating the transcription of viral genes.
Quantitative Data
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in various in vitro models of HIV latency.
Table 1: Efficacy of this compound in HIV-1 Latency Reversal
| Cell Line | Assay | EC50 (µM) | Reference |
| J-Lat 8.4 | GFP Expression | ~38 (maximal activity) | [6] |
| J-Lat 9.2 | GFP Expression | ~12 (used as control) | [6] |
| J-Lat 10.6 | GFP Expression | 0.3 - 0.87 | [7] |
| OM-10.1 | p24 Production | 0.3 - 0.87 | [7] |
| U1 | p24 Production | 0.3 - 0.87 | [7] |
| ACH-2 | p24 Production | 0.3 - 0.87 | [7] |
| THP-p89 | GFP Expression/p24 Production | > SAHA and bryostatin (<0.25 nM) | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20, AU-565) | Cell Proliferation | 35 (basal), 7 (high stimulation) | [3][8] |
| Non-malignant Breast Epithelial Cell Line (MCF10A) | Cell Proliferation | > Breast cancer cell lines | [3][8] |
| J-Lat cells | Apoptosis | >10 (no more than 2-fold increase) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in HIV latency research.
In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells
This protocol describes the use of Jurkat-derived T-cell lines (J-Lat) containing a latent, integrated HIV-1 provirus with a GFP reporter gene to assess the latency-reversing activity of this compound.
Materials:
-
J-Lat cell lines (e.g., J-Lat 8.4, 9.2, or 10.6)[6]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
This compound (stock solution in PBS or DMSO)[6]
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 200 µL.[6]
-
Add this compound to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). Include a vehicle control (PBS or DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Analyze the percentage of GFP-positive cells by flow cytometry.
HIV-1 Reactivation Assay in Primary CD4+ T Cells
This protocol outlines the reactivation of latent HIV-1 from primary CD4+ T cells isolated from ART-suppressed individuals living with HIV.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals with undetectable viral loads.
-
CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection).
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and IL-2 (10 U/mL).
-
This compound (stock solution in PBS or DMSO).
-
Antiretroviral drugs (e.g., Zidovudine and Indinavir) to prevent viral spread.[9]
-
Cell lysis buffer and RNA extraction kit.
-
Reverse transcriptase and reagents for RT-qPCR.
-
Primers and probes for HIV-1 gag RNA.
-
p24 ELISA kit.[9]
Procedure:
-
Isolate PBMCs from whole blood by density gradient centrifugation.
-
Isolate resting CD4+ T cells from PBMCs using a negative selection kit.
-
Culture the resting CD4+ T cells in complete RPMI 1640 medium with IL-2.
-
Treat the cells with this compound at the desired concentration (e.g., 300 nM) in the presence of antiretroviral drugs to prevent new infections.[9][10]
-
Incubate the cells for 48-72 hours.
-
Quantification of HIV-1 RNA:
-
Harvest the cells and extract total RNA.
-
Perform RT-qPCR to quantify the levels of cell-associated HIV-1 gag RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
-
Quantification of p24 Antigen:
-
Collect the culture supernatant.
-
Measure the concentration of p24 antigen in the supernatant using a sensitive p24 ELISA.[11]
-
Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT or similar viability assay.
Materials:
-
Target cell line (e.g., Jurkat cells, PBMCs).
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in PBS or DMSO).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., CellTiter-Glo).
-
Spectrophotometer or luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its latency-reversing activity.
Caption: this compound-induced PKC-NF-κB signaling pathway leading to HIV-1 latency reversal.
Caption: A typical experimental workflow for evaluating the efficacy and cytotoxicity of this compound.
Conclusion
This compound stands out as a valuable tool in HIV eradication research. Its ability to reactivate latent HIV-1 through the PKC-NF-κB pathway, combined with its non-tumor promoting properties, makes it a compelling candidate for the "shock and kill" therapeutic strategy.[12][13] This technical guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize this compound in their investigations into HIV latency and the development of curative therapies. Further research is warranted to optimize its use, potentially in combination with other LRAs or immunomodulatory agents, to achieve a functional cure for HIV-1.
References
- 1. Bryostatin-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 3. Potential anticancer effect of this compound through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential anticancer effect of this compound through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 11. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostratin as a Protein Kinase C (PKC) Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostratin, a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans), has garnered significant interest as a potent activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various PKC isozymes, and its primary application as a latency-reversing agent for Human Immunodeficiency Virus (HIV). The document details key downstream signaling pathways initiated by this compound-mediated PKC activation, including the NF-κB, MEK/ERK/MAPK, and PKCε/PKD3/NF-κB pathways. Furthermore, this guide presents a compilation of quantitative data on this compound's binding affinities and effective concentrations, alongside detailed protocols for essential experimental assays to study its activity. Diagrams illustrating the core signaling pathway, experimental workflows, and the logical framework of this compound's therapeutic action are provided to facilitate a comprehensive understanding of its biochemical and cellular functions.
Introduction to this compound
This compound, chemically known as 12-deoxyphorbol 13-acetate, is a diterpenoid belonging to the tigliane family of natural products.[1][2] Unlike the structurally related and tumor-promoting phorbol esters such as phorbol 12-myristate 13-acetate (PMA), this compound exhibits a favorable safety profile, lacking significant tumor-promoting activity.[2][3] Its primary mechanism of action involves the activation of protein kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[1] This activation mimics the function of the endogenous second messenger diacylglycerol (DAG).[3]
The unique biological activities of this compound, particularly its ability to reactivate latent HIV-1 without inducing global T-cell proliferation, have positioned it as a promising candidate for "shock and kill" HIV eradication strategies.[4] This approach aims to reactivate the latent viral reservoir, making infected cells susceptible to clearance by the immune system or antiretroviral therapy.
Mechanism of Action: this compound as a PKC Activator
This compound functions by binding to the C1 domain of conventional (cPKC) and novel (nPKC) isozymes, which is the same binding site as for DAG and other phorbol esters.[5][6] This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane and subsequent activation.[3] Activated PKC then phosphorylates a wide array of downstream target proteins, initiating multiple signaling cascades.
PKC Isozyme Specificity
The PKC family is categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both Ca²⁺ and DAG for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but DAG-dependent.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.[6]
This compound primarily activates conventional and novel PKC isozymes.[4] Studies using isoform-specific inhibitors have indicated that novel PKCs play a particularly prominent role in the downstream effects of this compound, such as the activation of the NF-κB pathway and the down-regulation of HIV receptors.[7][8] For instance, the this compound-induced down-regulation of the CD4 receptor is primarily mediated by novel PKCs, whereas the down-regulation of CXCR4 involves both conventional and novel PKCs.[7]
Downstream Signaling Pathways
Activation of PKC by this compound triggers several key signaling pathways that are crucial for its biological effects, most notably the reactivation of latent HIV.
The NF-κB Pathway
A central mechanism by which this compound reactivates latent HIV is through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[4] this compound-activated PKC phosphorylates and activates the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to κB enhancer elements within the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the proviral DNA.[4]
The MEK/ERK/MAP Kinase Pathway
This compound has also been shown to induce differentiation in certain cell types, such as acute myeloid leukemia (AML) cells, via a PKC-dependent activation of the MEK/ERK/MAP kinase signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival.
The PKCε/PKD3/NF-κB Pathway
More specific signaling cascades have also been elucidated. For example, this compound can activate Protein Kinase D3 (PKD3) through the novel PKC isoform, PKCε.[9] Activated PKD3 is essential for the this compound-induced activation of NF-κB and subsequent transcription of the integrated HIV-1 provirus.[9] This highlights a specific pathway through which a novel PKC isoform mediates the effects of this compound.
Below is a DOT language script that generates a diagram of the primary signaling pathway activated by this compound.
Figure 1: this compound-Induced PKC Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative parameters related to this compound's activity as a PKC activator.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 12.5 nM | General PKC | [1] |
| Ki | 210 nM | [³H]PDBu binding inhibition in CEM cells | [1] |
Table 1: Binding Affinity of this compound
| Cell Line | EC₅₀ (µM) for HIV Reactivation | Reference |
| OM-10.1 | 0.3 - 0.87 | [10] |
| U1 | 0.3 - 0.87 | [10] |
| ACH-2 | 0.3 - 0.87 | [10] |
| J-Lat 10.6 | 0.3 - 0.87 | [10] |
| J-Lat A2 | 0.3 - 0.87 | [10] |
| General | 2.5 | [11] |
Table 2: EC₅₀ Values of this compound for HIV Reactivation
| Parameter | Value | Cell Line | Reference |
| CC₅₀ | > 8 µM | Various cell lines | [10] |
Table 3: Cytotoxicity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity.
PKC Translocation Assay (via Western Blot)
This assay measures the translocation of PKC isozymes from the cytoplasm to the cell membrane upon activation by this compound.
Workflow Diagram:
Figure 2: Workflow for PKC Translocation Assay.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat T-cells or other relevant cell lines) at a suitable density.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 15, 30, 60 minutes). Include untreated and positive controls (e.g., PMA).
-
-
Cellular Fractionation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytoplasmic fraction.
-
Wash the membrane pellet and resuspend in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and membrane fractions onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the PKC isozyme of interest (e.g., anti-PKCα, anti-PKCδ, etc.).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities in the cytoplasmic and membrane fractions to determine the extent of PKC translocation. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.
-
In Vitro PKC Kinase Assay
This assay directly measures the enzymatic activity of PKC in the presence of this compound by quantifying the phosphorylation of a specific substrate.
Methodology:
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing a suitable buffer, purified PKC enzyme, a PKC-specific peptide substrate, and ATP.
-
Add this compound at various concentrations to the reaction wells. Include a no-activator control and a positive control (e.g., PMA/phosphatidylserine).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.
-
-
Washing:
-
Wash the paper/filter extensively to remove unincorporated [γ-³²P]ATP.
-
-
Detection and Quantification:
-
Measure the amount of incorporated ³²P using a scintillation counter or a phosphorimager.
-
Calculate the specific activity of the PKC enzyme at different this compound concentrations.
-
NF-κB Reporter Assay
This cell-based assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.
Methodology:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T or Jurkat) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound. Include untreated and positive controls (e.g., TNF-α).
-
-
Cell Lysis:
-
After a suitable incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.
-
-
Data Analysis:
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of this compound-treated cells by that of untreated cells.
-
HIV-1 Reactivation Assay (p24 ELISA)
This assay measures the reactivation of latent HIV-1 from infected cells by quantifying the amount of the viral core protein p24 released into the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment:
-
Use a latently infected cell line model (e.g., J-Lat, U1, or ACH-2) or primary CD4+ T cells from aviremic HIV-positive individuals.
-
Plate the cells and treat with various concentrations of this compound. Include appropriate controls.
-
-
Supernatant Collection:
-
After a 24-48 hour incubation period, collect the cell culture supernatant.
-
-
p24 ELISA:
-
Perform a standard p24 antigen capture ELISA according to the manufacturer's instructions. Briefly:
-
Coat a microplate with an anti-p24 capture antibody.
-
Add the collected cell culture supernatants and a standard curve of recombinant p24.
-
Incubate and wash the plate.
-
Add a biotinylated anti-p24 detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentration of p24 in the supernatants based on the standard curve. An increase in p24 levels indicates reactivation of latent HIV.
-
Cytotoxicity Assay
This assay assesses the toxicity of this compound on cells to determine its therapeutic window.
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a defined density.
-
Add serial dilutions of this compound to the wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period that reflects the duration of the activity assays (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Use a colorimetric or fluorometric method to assess cell viability. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Assay: Measures ATP levels, which are indicative of metabolically active cells.
-
Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the dye.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay used.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the this compound concentration.
-
Applications in Drug Development
This compound's primary application in drug development is as a latency-reversing agent (LRA) in the context of an HIV cure strategy. Its ability to reactivate latent HIV without causing widespread T-cell proliferation is a significant advantage over other activators.[4]
Logical Relationship Diagram:
Figure 3: Logical Framework of this compound's Therapeutic Action in HIV.
Conclusion
This compound stands out as a valuable pharmacological tool and a promising therapeutic candidate due to its potent and relatively safe profile as a PKC activator. Its well-characterized mechanism of action, centered on the activation of conventional and particularly novel PKC isozymes, leads to the induction of key signaling pathways like NF-κB, which are critical for its primary application in reversing HIV latency. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs. The continued exploration of its isozyme-specific effects and downstream signaling networks will be crucial in optimizing its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase D3 Is Essential for this compound-Activated Transcription of Integrated HIV-1 Provirus Promoter via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Prostratin Analogs: A Technical Guide to Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostratin, a 12-deoxyphorbol ester first isolated from the Samoan medicinal plant Homalanthus nutans, has garnered significant attention as a potential therapeutic agent, particularly for the eradication of latent HIV-1 reservoirs.[1][2][3] Unlike other phorbol esters, this compound is a non-tumor promoting activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2][4] This unique property has driven extensive research into the development of synthetic this compound analogs with enhanced potency and favorable pharmacological profiles. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of key this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support ongoing research and drug development efforts.
Core Chemical Structure and Key Analogs
This compound's chemical structure is based on the tigliane diterpene scaffold, characterized by a four-ring system (A, B, C, and D).[2] Ring A is trans-fused to the seven-membered B ring, while the six-membered C ring is cis-fused to the cyclopentane D ring.[2] The key structural feature of this compound is the absence of a hydroxyl group at the C12 position and the presence of an acetate ester at the C13 position, which distinguishes it from tumor-promoting phorbol esters like phorbol 12-myristate 13-acetate (PMA).[2][3]
Synthetic efforts have focused on modifying the ester group at the C13 position and other positions to improve biological activity. A notable analog is 12-deoxyphorbol-13-phenylacetate (DPP), which has also shown potent activity in inducing HIV expression from latency.[3][5] Further research has led to the development of a series of analogs with significantly increased potency compared to this compound.[1][6]
Synthesis of this compound and Its Analogs
The limited availability of this compound from natural sources has necessitated the development of efficient synthetic routes.[3] A practical and scalable semi-synthesis starts from phorbol, which is readily and inexpensively obtained from croton oil, a product of the plant Croton tiglium.[3][5][7]
The general synthetic strategy involves a few key steps:
-
Protection of Hydroxyl Groups: To achieve selective modification, the hydroxyl groups of phorbol, particularly the primary alcohol at C20, are protected.[8]
-
Deoxygenation at C12: The hydroxyl group at the C12 position is removed to create the characteristic 12-deoxyphorbol scaffold.
-
Selective Esterification: The hydroxyl group at the C13 position is esterified with various acyl groups to generate a library of analogs.[6][9]
-
Deprotection: The protecting groups are removed to yield the final this compound analogs.
This synthetic approach allows for the creation of a diverse range of analogs by varying the ester substituent at the C13 position, enabling the exploration of structure-activity relationships.[6]
General Synthetic Workflow
Caption: A generalized workflow for the semi-synthesis of this compound analogs from phorbol.
Biological Activity and Structure-Activity Relationships
The primary mechanism of action of this compound and its analogs is the activation of PKC.[2][4] This activation leads to downstream signaling events that result in the reactivation of latent HIV-1. The potency of this compound analogs is often evaluated by their binding affinity to PKC isoforms and their ability to induce HIV-1 expression in latently infected cell lines.
Structure-activity relationship (SAR) studies have revealed that modifications to the C13 ester group significantly impact biological activity.[10] Generally, increasing the lipophilicity of the C13 substituent can lead to enhanced PKC binding affinity and greater potency in inducing HIV latency reversal.[6] Some synthetic analogs have demonstrated over 100-fold greater potency than this compound in both PKC binding and HIV induction assays.[1][6][10]
Quantitative Biological Data of this compound and Selected Analogs
| Compound | R Group at C13 | PKCδ Ki (nM) | HIV Induction EC50 (nM) in U1 cells |
| This compound | -COCH3 | 21.8 | >1000 |
| DPP | -COCH2Ph | 3.1 | 15.1 |
| Analog 11b | -CO(CH2)4Ph | 0.66 | 7.6 |
| Analog 11c | -CO(CH2)5Ph | 0.66 | 11.2 |
Data summarized from Beans et al., PNAS, 2013.[6]
Signaling Pathway: PKC Activation and HIV Latency Reversal
This compound and its analogs function by mimicking diacylglycerol (DAG), the endogenous ligand for PKC. Binding of the analog to the C1 domain of PKC induces a conformational change, leading to the activation of the kinase. Activated PKC then phosphorylates a range of downstream targets, culminating in the activation of transcription factors such as NF-κB. NF-κB translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, initiating viral gene transcription and reversing latency.
This compound-Induced Signaling Pathway
Caption: Signaling pathway of this compound analogs leading to the activation of latent HIV-1.
Experimental Protocols
General Procedure for the Synthesis of C13-Ester this compound Analogs
This protocol is a generalized representation based on methodologies described in the literature.[6]
-
Starting Material: 12-deoxyphorbol, synthesized from phorbol.
-
Esterification: To a solution of 12-deoxyphorbol in an anhydrous aprotic solvent (e.g., dichloromethane), add the desired carboxylic acid (1.2 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analog.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
PKC Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound analogs for PKC.[6]
-
Assay Components: Recombinant human PKCδ, [3H]-phorbol 12,13-dibutyrate ([3H]PDBu) as the radioligand, and the test compounds (this compound analogs).
-
Reaction Buffer: Prepare a suitable buffer containing Tris-HCl, KCl, CaCl2, and bovine serum albumin (BSA).
-
Assay Procedure:
-
In a microplate, combine the PKCδ enzyme, [3H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which retains the PKC-ligand complex.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HIV-1 Induction Assay in U1 Cell Line
This assay measures the ability of this compound analogs to reactivate latent HIV-1 in a chronically infected cell line.[6]
-
Cell Line: U1 cells, a human promonocytic cell line containing two integrated copies of the HIV-1 provirus.
-
Cell Culture: Culture U1 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Seed the U1 cells in a multi-well plate and treat with serial dilutions of the this compound analogs. Include a positive control (e.g., PMA) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Production:
-
Collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the p24 concentration against the log of the analog concentration.
-
Calculate the effective concentration that induces 50% of the maximal viral production (EC50) using non-linear regression analysis.
-
Conclusion
The development of synthetic this compound analogs has provided a promising avenue for an HIV-1 eradication strategy. The ability to systematically modify the this compound scaffold through practical synthetic routes has led to the discovery of analogs with significantly enhanced potency in reactivating latent HIV-1.[6][7] The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of these potent analogs is warranted to advance their development as clinical candidates for a "shock and kill" approach to HIV-1 therapy.
References
- 1. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of this compound, DPP, and Their Analogs, Adjuvant Leads Against Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-Synthesis of this compound and Related Compounds | Explore Technologies [techfinder.stanford.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
ethnobotanical origins of Prostratin in Samoan traditional medicine.
A Technical Guide on the Samoan Origins and Anti-HIV Potential of a Remarkable Natural Product
Executive Summary
Prostratin, a phorbol ester derived from the Samoan medicinal plant Homalanthus nutans, stands as a compelling example of successful drug discovery rooted in traditional ecological knowledge. This technical guide provides an in-depth exploration of the ethnobotanical origins of this compound, its journey from traditional Samoan medicine to a promising anti-HIV therapeutic candidate, and the molecular mechanisms underpinning its activity. The discovery, spearheaded by ethnobotanist Dr. Paul Alan Cox in collaboration with Samoan healers, has not only unveiled a potent latency-reversing agent for HIV but has also established groundbreaking benefit-sharing agreements, ensuring the equitable distribution of potential profits with the people of Samoa. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific evidence, experimental methodologies, and the significant preclinical and clinical findings related to this compound.
Ethnobotanical Foundation and Discovery
The story of this compound begins in the rainforests of Samoa, where traditional healers have long utilized the bark of the mamala tree, Homalanthus nutans (family Euphorbiaceae), to prepare remedies for various ailments, most notably viral hepatitis.[1][2][3][4][5][6][7][8][9][10] The journey of this traditional knowledge to Western science was initiated by ethnobotanist Dr. Paul Alan Cox, who, while working closely with Samoan healers, learned of the therapeutic properties of the mamala tree.[2][3][5][11][12] Two healers in the village of Falealupo on the island of Savai'i shared their knowledge of a preparation from the bark of H. nutans used to treat "fiva sama sama," the Samoan term for viral hepatitis.[13]
Intrigued by its reported efficacy, Dr. Cox, with the permission of the village chiefs and the Samoan government, sent samples of the plant material and the healer's potion to the National Cancer Institute (NCI) in the United States for further analysis.[2][13] In 1992, researchers at the NCI isolated the active compound, this compound (12-deoxyphorbol 13-acetate), and discovered its potent in vitro activity against the Human Immunodeficiency Virus (HIV).[13][14]
This discovery prompted pioneering benefit-sharing agreements to be established between the people of Samoa, the University of California, Berkeley, and the AIDS Research Alliance (ARA).[4][12][15][16][17] These agreements ensure that a significant portion of any commercial profits derived from this compound will be shared with the Samoan government, the village of Falealupo, and the families of the healers who were instrumental in its discovery.[16] This case is often cited as a model for ethical conduct in ethnobotanical research and the commercialization of traditional knowledge.[15]
The Source: Homalanthus nutans
Homalanthus nutans, known locally as the mamala tree, is a small tree or shrub native to several tropical Pacific islands, including Samoa.[1] Traditionally, the bark is boiled to create a liquid remedy.[13] Scientific analysis has revealed that the stemwood and bark of the plant contain varying concentrations of this compound.[18] A validated reversed-phase high-performance liquid chromatography (HPLC) method has been developed to quantify this compound levels in different parts of the plant, revealing significant variability among different populations of H. nutans in Samoa.[18][19] This variability underscores the importance of cultivar selection for any potential large-scale production.[18][19]
Anti-HIV Activity and Mechanism of Action
This compound exhibits a unique dual action against HIV. It can both protect healthy cells from infection and, crucially, act as a latency-reversing agent, "waking up" the virus from its dormant state within cellular reservoirs.[2][4][5][10][13] This "shock and kill" approach is a major focus of current HIV cure research, aiming to expose the hidden virus to antiretroviral therapies and the host immune system.[5]
The primary molecular target of this compound is Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[6][20][21][22] this compound is a PKC activator, binding to the C1 domain of conventional and novel PKC isoforms.[20][23] This activation leads to a cascade of downstream effects:
-
Latency Reversal: Activation of PKC leads to the stimulation of the NF-κB and AP-1 transcription factors, which are crucial for regulating the transcription of the HIV-1 long terminal repeat (LTR) and initiating viral gene expression.[24]
-
Downregulation of HIV Receptors: this compound causes a dose-dependent and reversible downregulation of the primary HIV receptor, CD4, as well as the coreceptors CXCR4 and CCR5, on the surface of T-cells.[22][25][26] This reduction in receptor availability inhibits new rounds of viral infection.
Unlike other potent phorbol esters, such as phorbol myristate acetate (PMA), this compound is non-tumor-promoting, a critical attribute for its potential therapeutic use.[10][14][20][22][25]
Signaling Pathway of this compound-Mediated HIV Latency Reversal
Caption: this compound activates PKC, leading to NF-κB activation and HIV-1 transcription.
Quantitative Preclinical Data
While extensive clinical trial data in humans is still emerging, preclinical studies have provided valuable quantitative insights into the bioactivity of this compound.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| Ki (PKC binding) | CEM cells | - | 210 nM | [21] |
| Ki (PKC activation) | - | - | 12.5 nM | [21] |
Experimental Protocols
Isolation and Purification of this compound from Homalanthus nutans
The initial isolation of this compound at the NCI followed a bioassay-guided fractionation approach. A general protocol based on published methods would involve the following steps:
-
Extraction: Dried and ground stem wood of H. nutans is subjected to solvent extraction, typically with a chloroform-soluble fraction being prepared.
-
Chromatographic Separation: The crude extract undergoes multistep chromatographic separation. This may involve techniques such as column chromatography using silica gel, followed by further purification using high-performance liquid chromatography (HPLC).
-
Bioassay-Guided Fractionation: At each stage of separation, the resulting fractions are tested for their anti-HIV activity using an in vitro assay, such as a tetrazolium-based assay to measure the cytopathic effects of the virus.
-
Structure Elucidation: The pure active compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its chemical structure.
In Vitro Anti-HIV Cytoprotection Assay
A common method to assess the anti-HIV activity of a compound is to measure its ability to protect susceptible cells from virus-induced killing.
-
Cell Culture: A suitable human T-cell line, such as CEM-SS or MT-2, is cultured under standard conditions.
-
Infection: The cells are infected with a known quantity of an HIV-1 strain (e.g., HIV-1RF).
-
Treatment: The infected cells are then treated with varying concentrations of this compound. Control groups include infected-untreated cells and uninfected-untreated cells.
-
Viability Assay: After a specified incubation period (e.g., 6 days), cell viability is assessed using a tetrazolium-based reagent (e.g., XTT), which is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of living cells and can be quantified spectrophotometrically.
-
Data Analysis: The concentration of this compound that protects 50% of the cells from virus-induced death (EC50) is calculated.
Experimental Workflow for Bioassay-Guided Fractionation
Caption: Workflow for the isolation of this compound from Homalanthus nutans.
Clinical Development and Future Prospects
This compound has been the subject of clinical trials to evaluate its safety and efficacy as a latency-reversing agent in HIV-infected individuals.[12][27] The AIDS Research Alliance has sponsored these trials.[16] While detailed results from late-stage clinical trials are not yet widely published, the progression of this compound into clinical development represents a significant milestone.
The limited natural supply of this compound from H. nutans has prompted research into alternative production methods. Efforts are underway to isolate the genes responsible for this compound biosynthesis and engineer microorganisms to produce the compound in larger quantities.[12][13][27] Additionally, a practical chemical synthesis of this compound has been developed, providing a viable alternative to extraction from the plant.[4]
Conclusion
The discovery and development of this compound is a testament to the value of ethnobotanical research and the importance of preserving traditional ecological knowledge. Originating from a Samoan traditional remedy, this unique phorbol ester has emerged as a promising candidate in the quest for an HIV cure. Its dual mechanism of action—inhibiting new infections while reactivating latent viral reservoirs—coupled with its non-tumor-promoting properties, makes it a compelling therapeutic agent. The collaborative and ethical framework established between researchers and the Samoan people provides a gold standard for future drug discovery endeavors rooted in biodiversity and indigenous knowledge. Continued research and clinical development will be crucial in fully realizing the therapeutic potential of this compound in the fight against HIV/AIDS.
References
- 1. Homalanthus nutans - Wikipedia [en.wikipedia.org]
- 2. This compound — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Computomics - Rooted in Values: Bridging Indigenous Knowledge and Genomic Innovation [computomics.com]
- 6. herbheads.org [herbheads.org]
- 7. Healing properties of Samoan plants verified | RNZ News [rnz.co.nz]
- 8. Functional genomics and metabolomics advance the ethnobotany of the Samoan traditional medicine “matalafi” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sadil.ws [sadil.ws]
- 10. This compound as a new therapeutic agent targeting HIV viral reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Giving Samoan healers credit for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Samoa to profit from indigenous knowledge deal - ProQuest [proquest.com]
- 13. Samoa's Gift to the World - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 14. A nonpromoting phorbol from the samoan medicinal plant Homalanthus nutans inhibits cell killing by HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UC Berkeley, Samoa to Share Benefit from AIDS Drug | The Scientist [the-scientist.com]
- 16. 09.29.2004 - Landmark agreement between Samoa and UC Berkeley could help search for AIDS cure [newsarchive.berkeley.edu]
- 17. Ensuring equitable benefits: the falealupo covenant and the isolation of anti-viral drug this compound from a samoan medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability in Content of the Anti-AIDS Drug Candidate this compound in Samoan Populations of Homalanthus nutans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Variability in content of the anti-AIDS drug candidate this compound in Samoan populations of Homalanthus nutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Antireplicative and anticytopathic activities of this compound, a non-tumor-promoting phorbol ester, against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 25. ashpublications.org [ashpublications.org]
- 26. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scidev.net [scidev.net]
Prostratin's Role in the Down-Regulation of HIV-1 Cellular Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostratin, a non-tumor-promoting phorbol ester, has emerged as a significant compound in HIV-1 research due to its dual mechanism of action. It not only reactivates latent HIV-1 proviruses, a critical step in "shock and kill" eradication strategies, but also inhibits de novo infection by down-regulating the cellular receptors necessary for viral entry.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms, experimental protocols, and signaling pathways underlying this compound-induced down-regulation of HIV-1 cellular receptors, primarily CD4 and CXCR4. Quantitative data are summarized for comparative analysis, and key experimental workflows are detailed to facilitate research and development in this area.
Introduction
The persistence of latent HIV-1 reservoirs in quiescent CD4+ T cells remains the primary obstacle to a cure.[3][4] Latency-reversing agents (LRAs) aim to reactivate these dormant proviruses, making the infected cells visible to the immune system and susceptible to antiretroviral therapy. This compound, a naturally occurring diterpene, is a promising LRA that activates Protein Kinase C (PKC).[1][5] Uniquely, alongside its ability to reactivate latent HIV-1, this compound provides a protective effect by potently down-regulating the surface expression of key HIV-1 receptors, thereby preventing the spread of newly produced virions to uninfected cells.[6][7] This dual functionality makes this compound a compelling candidate for adjunctive therapy in HIV-1 eradication strategies.
Core Mechanism: PKC-Mediated Receptor Internalization
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate numerous cellular processes.[1] Unlike other potent phorbol esters like Phorbol-12-Myristate-13-Acetate (PMA), this compound is non-tumorigenic, enhancing its therapeutic potential.[2][8]
The activation of PKC by this compound initiates a signaling cascade that leads to the rapid and persistent down-regulation of the primary HIV-1 receptor, CD4, and the major co-receptor for T-cell tropic (X4) strains, CXCR4.[2][9] The process involves the following key steps:
-
PKC Activation: this compound binds to and activates conventional and novel PKC isoforms, causing their translocation to the plasma membrane.[3][9]
-
Receptor Internalization: Activated PKCs mediate the internalization of CD4 and CXCR4 from the cell surface. This occurs through processes of receptor-mediated endocytosis and/or macropinocytosis.[9]
-
Lysosomal Degradation: Following internalization, the receptors are trafficked to lysosomes for degradation, resulting in a sustained reduction of their surface expression.[9]
Interestingly, studies have shown that the effect on the CCR5 co-receptor, used by macrophage-tropic (R5) strains, is less consistent. Some research indicates that this compound also down-regulates CCR5, while other studies report no significant effect on this co-receptor in various cell lines.[2][9] This differential regulation may have implications for its efficacy against different HIV-1 strains.
Signaling Pathway Visualization
The signaling cascade initiated by this compound leading to receptor down-regulation is a critical aspect of its anti-HIV-1 activity.
Caption: this compound signaling pathway for HIV-1 receptor down-regulation.
Quantitative Data on Receptor Down-Regulation
The efficacy of this compound in reducing the surface expression of HIV-1 receptors has been quantified in several studies. The data highlight a dose-dependent effect on CD4 and CXCR4, while the impact on CCR5 varies.
Table 1: Effect of this compound on HIV-1 Receptor Surface Expression
| Receptor | Cell Type/Line | This compound Concentration (µM) | % Down-Regulation / Effect | Reference |
| CD4 | Lymphocytic & Monocytic Cell Lines | Not Specified | Significant Down-regulation | [9] |
| CD4 | Primary CD4+ T-cells | 0.3 - 0.87 (EC50 for latency reversal) | Efficient Down-regulation | [10] |
| CXCR4 | Lymphocytic & Monocytic Cell Lines | Not Specified | Significant Down-regulation | [9] |
| CXCR4 | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Decreased Expression | [6] |
| CCR5 | Lymphocytic & Monocytic Cell Lines | Not Specified | No Significant Down-regulation | [9] |
| CCR5 | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Decreased Expression | [6] |
Note: Quantitative percentages are often presented in graphical form in the source literature; this table summarizes the reported effects.
Table 2: Comparative EC50 Values of PKC Activators for HIV Latency Reactivation
| PKC Activator | Cell Line | EC50 (µM) | Reference |
| This compound | OM-10.1, U1, ACH-2, J-Lat | 0.3 - 0.87 | [10] |
| (-)-indolactam V | OM-10.1, U1, J-Lat | 0.09 - 0.32 | [10] |
| TPPB | ACH-2 | 0.07 | [10] |
This table provides context for the concentrations at which this compound is effective as a latency-reversing agent, which overlaps with the concentrations that induce receptor down-regulation.
Detailed Experimental Protocols
Reproducible and standardized methodologies are essential for studying the effects of this compound. The following sections detail the core protocols employed in this area of research.
Cell Culture and this compound Treatment
-
Cell Lines and Primary Cells: Experiments commonly utilize human T-lymphoblastoid cell lines (e.g., Jurkat, H9), monocytic cell lines (e.g., U1), or more clinically relevant primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells.[6][11]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) or human AB serum, penicillin (100 U/ml), and streptomycin (100 µg/ml).[11]
-
This compound Stimulation: this compound is dissolved in a solvent like DMSO. Cells are treated with varying concentrations, typically ranging from 100 nM to 10 µM, for durations from a few hours to several days (e.g., 24-72 hours) to assess the onset and persistence of receptor down-regulation.[11][12]
Quantification of Receptor Expression by Flow Cytometry
Flow cytometry is the gold standard for quantifying cell surface protein expression.[13][14]
-
Principle: This technique uses fluorescently-labeled monoclonal antibodies that specifically bind to the extracellular domains of target receptors (e.g., CD4, CXCR4, CCR5). The fluorescence intensity of individual cells is measured as they pass through a laser, which is proportional to the number of receptors on the cell surface.[15]
-
Protocol Steps:
-
Cell Preparation: After this compound treatment, harvest cells (e.g., 1x10^6 cells per sample) and wash with a staining buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Incubate cells with fluorochrome-conjugated primary antibodies (e.g., PE-conjugated anti-CD4, APC-conjugated anti-CXCR4) for 30 minutes at 4°C in the dark. Isotype-matched control antibodies should be used to determine background fluorescence.
-
Washing: Wash cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer. Typically, 10,000-50,000 events are collected per sample.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. The median fluorescence intensity (MFI) of the stained population is used to quantify receptor expression. The percentage of down-regulation is calculated relative to untreated control cells.
-
HIV-1 Infection Inhibition Assay
This functional assay determines whether the observed receptor down-regulation translates to protection from viral infection.
-
Protocol Steps:
-
Cell Treatment: Treat target cells (e.g., PBMCs) with this compound for a predetermined time (e.g., 24 hours) to induce receptor down-regulation.
-
Viral Challenge: Infect the treated and untreated control cells with a known amount of an R5-tropic (e.g., HIV-1 BaL) or X4-tropic (e.g., HIV-1 NL4-3) viral strain.
-
Culture: Culture the infected cells for several days.
-
Quantify Replication: At various time points post-infection, collect culture supernatants and measure the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA). A significant reduction in p24 levels in the supernatant of this compound-treated cells compared to controls indicates inhibition of infection.[6]
-
Experimental Workflow Visualization
The sequence of a typical experiment to assess this compound's effect on receptor expression and HIV-1 infection is outlined below.
Caption: Workflow for analyzing this compound's effects on HIV receptors.
This compound's Dual Role: A Logical Framework
This compound's value in HIV-1 eradication research stems from its ability to simultaneously attack the virus on two fronts: reactivating the latent reservoir and protecting against new infections.
Caption: Logical diagram of this compound's dual "Shock and Protect" role.
Conclusion
This compound demonstrates a potent and therapeutically relevant ability to down-regulate the key HIV-1 cellular receptors CD4 and CXCR4. This action is mediated through the activation of PKC isoforms, leading to receptor internalization and degradation. The resulting decrease in surface receptor density effectively inhibits de novo viral infection. This mechanism, combined with its established capacity to reactivate latent HIV-1, positions this compound as a highly valuable tool for "shock and kill" strategies. Further research focusing on the precise PKC isoforms involved and the differential effects on CCR5 will be crucial for optimizing its clinical application and developing next-generation LRAs with similar protective profiles. The experimental protocols and data presented in this guide serve as a foundational resource for professionals dedicated to advancing HIV-1 cure research.
References
- 1. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. "Down-regulation of HIV-1 Receptors and Inhibition of HIV-1 Entry by Pr" by Richard Turley, Dr. Richard A. Robison et al. [scholarsarchive.byu.edu]
- 9. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
The Therapeutic Potential of Prostratin for HIV: A Technical Guide
Introduction: The establishment of a latent reservoir of replication-competent HIV-1 in resting CD4+ T cells is the primary obstacle to eradicating the virus.[1][2] Highly Active Antiretroviral Therapy (HAART) can suppress plasma viremia to undetectable levels but does not eliminate this latent reservoir.[1][3] The "shock and kill" strategy aims to reactivate these latently infected cells, making them visible to the immune system and susceptible to antiretroviral drugs, ultimately leading to their elimination.[4] Prostratin, a non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans, has emerged as a promising latency-reversing agent (LRA) due to its unique dual mechanism of action.[5][6][7] This document provides a detailed overview of this compound's mechanism, efficacy, and the experimental framework for its evaluation.
Mechanism of Action
This compound exhibits a paradoxical dual role: it reactivates latent HIV-1 provirus while simultaneously inhibiting new viral infections.[5][8] This is a highly desirable characteristic for an LRA, as it could potentially purge the latent reservoir without fueling the spread of the virus.
Reversal of HIV Latency
This compound's primary mechanism for reversing latency is the activation of Protein Kinase C (PKC).[5][7] This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a key regulator of HIV-1 gene expression.[9][10]
The specific signaling pathway is as follows:
-
PKC Activation: this compound, a diacylglycerol (DAG) analog, binds to and activates PKC isoforms.[11] It stimulates the membrane translocation of classical, novel, and atypical PKC isoforms.[9] Studies suggest that novel PKCs and Protein Kinase D3 (PKD3), downstream of PKCε, play a prominent role in this response.[9][12]
-
IKK Activation: Activated PKC leads to the stimulation of the IκB kinase (IKK) complex.[9]
-
NF-κB Nuclear Translocation: The IKK complex phosphorylates and triggers the degradation of IκBα, the inhibitor of NF-κB.[9] This unmasks the nuclear localization signal of NF-κB (primarily the RelA/p65 subunit), allowing it to translocate into the nucleus.[9]
-
LTR-Mediated Transcription: In the nucleus, NF-κB binds to its cognate binding sites within the 5' Long Terminal Repeat (LTR) of the integrated HIV-1 provirus, initiating viral gene transcription.[8][9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a new therapeutic agent targeting HIV viral reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 11. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 12. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostratin's Effect on NF-κB Signaling Pathway in Latent HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs in quiescent CD4+ T cells remains a major obstacle to a cure for HIV/AIDS. These latently infected cells are transcriptionally silent and therefore invisible to both the host immune system and antiretroviral therapy (ART). One promising strategy to eradicate this latent reservoir is the "shock and kill" approach, which involves reactivating the latent provirus with latency-reversing agents (LRAs) to make the infected cells visible and susceptible to immune-mediated clearance. Prostratin, a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans), has emerged as a potent LRA that reactivates latent HIV primarily through the activation of the NF-κB signaling pathway. This technical guide provides an in-depth overview of the molecular mechanism of this compound, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows.
This compound's Mechanism of Action: Activating the NF-κB Signaling Pathway
This compound functions as a diacylglycerol (DAG) analog, leading to the activation of Protein Kinase C (PKC) isoforms.[1][2] This activation is a critical upstream event in the canonical NF-κB signaling cascade. In resting T cells, the NF-κB transcription factor, predominantly the p50/p65 (RelA) heterodimer, is held inactive in the cytoplasm through its association with the inhibitor of κB alpha (IκBα).[2][3]
This compound-mediated activation of PKC, particularly novel PKC isoforms like PKCθ and PKCε, leads to the phosphorylation of the IκB kinase (IKK) complex.[2][4][5] The activated IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2][6] The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 heterodimer, allowing its rapid translocation into the nucleus.[2]
Once in the nucleus, the p65 subunit of NF-κB binds to the two tandem κB enhancer elements within the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus.[2][7] This binding recruits cellular transcription machinery, including RNA polymerase II, leading to the initiation and elongation of viral gene transcription and ultimately, the production of new virions.[7]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reactivating latent HIV has been quantified in various in vitro models of HIV latency. The following tables summarize key quantitative data from published studies.
Table 1: EC50 Values of this compound for HIV Latency Reversal in Different Cell Lines
| Cell Line | Description | This compound EC50 (µM) | Reference |
| J-Lat 6.3 | Jurkat T cell clone with latent HIV-1 provirus | ~0.1 - 10 | [8] |
| J-Lat 8.4 | Jurkat T cell clone with latent HIV-1 provirus | ~0.1 - 10 | [8] |
| J-Lat 9.2 | Jurkat T cell clone with latent HIV-1 provirus | ~0.1 - 10 | [8] |
| J-Lat 10.6 | Jurkat T cell clone with latent HIV-1 provirus | 0.87 | [1] |
| J-Lat A2 | Jurkat T cell clone with latent HIV-1 provirus | 0.6 | [1] |
| OM-10.1 | Promyelocytic cell line with latent HIV-1 | 0.3 | [1] |
| U1 | Promonocytic cell line with latent HIV-1 | 0.41 | [1] |
| ACH-2 | T-lymphocyte cell line with a single integrated copy of HIV-1 | 0.38 | [1] |
Table 2: this compound-Induced HIV-1 Reactivation in J-Lat Cell Lines
| J-Lat Clone | This compound Concentration (µM) | % GFP Positive Cells | Reference |
| 9.2 | 10 | ~20% | [8] |
| 10.6 | 1.2 µg/mL (~2.7 µM) | 46.2 ± 9.5% | [8] |
| 9.2 | 12 | 6.2% | [9] |
| 10.6 | 3.8 | ~15% (normalized) | [9] |
| - | 10 | 64.2 ± 5.0% | [10] |
Table 3: this compound-Induced NF-κB Phosphorylation in Primary CD4+ T Cell Subsets
| CD4+ T Cell Subset | This compound EC50 for NF-κB Phosphorylation (µM) | Reference |
| Central Memory (TCM) | 1.9 | [11] |
| Effector Memory (TEM) | 2.3 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the NF-κB signaling pathway in latent HIV.
In Vitro HIV Latency Reversal Assay using J-Lat Cells
This protocol describes the use of J-Lat cells, which are Jurkat T-cell lines containing a latent, integrated HIV-1 provirus with a GFP reporter gene in place of nef. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.
Materials:
-
J-Lat cell lines (e.g., 9.2, 10.6)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed J-Lat cells into a 96-well plate at a density of 1 x 10^6 cells/mL.[9]
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[8]
-
Add the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing a viability dye (optional).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population if a viability dye is used.
Western Blot Analysis of IκBα Degradation
This protocol details the detection of IκBα degradation in response to this compound treatment, a key indicator of NF-κB pathway activation.
Materials:
-
Jurkat T cells or other relevant cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells at an appropriate density and treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 Binding to the HIV-1 LTR
This protocol describes how to determine if this compound treatment leads to the binding of the NF-κB p65 subunit to the HIV-1 LTR in latently infected cells.
Materials:
-
Latently infected cell line (e.g., J-Lat, U1)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-p65 antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers specific for the HIV-1 LTR NF-κB binding sites
-
qPCR machine and reagents
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 1-2 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Save a small aliquot of the sheared chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with the anti-p65 antibody or control IgG.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers flanking the NF-κB binding sites in the HIV-1 LTR to quantify the amount of precipitated DNA.
-
Analyze the data by normalizing the amount of DNA in the p65 IP to the input DNA and comparing it to the IgG control.
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound-induced NF-κB signaling pathway in latent HIV reactivation.
Caption: Experimental workflow for in vitro HIV latency reversal assay.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound is a well-characterized LRA that effectively reactivates latent HIV through the activation of the NF-κB signaling pathway. Its ability to induce viral gene expression in a variety of in vitro and ex vivo models makes it a valuable tool for HIV cure research. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols for studying this compound's effects. The provided visualizations offer a clear understanding of the complex biological processes involved. Further research into the synergistic effects of this compound with other LRAs and its in vivo efficacy and safety will be crucial for its potential clinical application in HIV eradication strategies.
References
- 1. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Involvement of distinct PKC gene products in T cell functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput, microplate reader-based method to monitor in vitro HIV latency reversal in the absence of flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Prostratin: A Technical Guide to its Biochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostratin, a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans), has garnered significant attention in the scientific community for its unique biological activities, particularly its potential as an anti-HIV agent. This technical guide provides a comprehensive overview of the core biochemical properties and solubility characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and provides a visual representation of its primary signaling pathway.
Biochemical Properties
This compound (12-Deoxyphorbol 13-acetate) is a tigliane diterpenoid. Its fundamental biochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₀O₆ | [1][2][3][4] |
| Molecular Weight | 390.47 g/mol | [2][3] |
| CAS Number | 60857-08-1 | [1][2][3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 216-219 °C | [2] |
| UV/Vis λmax | 205, 235 nm | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][2] |
Spectral Data
¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the complex cyclic structure of this compound.
| ¹H-NMR Data | ¹³C-NMR Data |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Specific peak assignments for this compound are not publicly available in the searched literature. Expected signals would correspond to the various protons in the tigliane skeleton and the acetyl group. | Specific peak assignments for this compound are not publicly available in the searched literature. Expected signals would correspond to the 22 carbon atoms of the this compound molecule. |
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio, allowing for the determination of the molecular weight and fragmentation pattern.
| Mass Spectrometry Data |
| m/z |
| Specific mass spectral data and fragmentation patterns for this compound are not publicly available in the searched literature. The molecular ion peak [M]+ would be expected at approximately 390.2042, corresponding to its exact mass. |
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Infrared (IR) Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| Specific IR absorption bands for this compound are not publicly available in the searched literature. Expected characteristic peaks would include those for hydroxyl (O-H), carbonyl (C=O) of the ester and ketone, and C-H bonds. |
Solubility Profile
This compound is a lipophilic molecule, which dictates its solubility in various solvents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [5] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key biochemical and solubility properties of this compound. These protocols are based on standard laboratory practices for the characterization of natural products.
Determination of Physicochemical Properties
Objective: To determine the melting point and UV/Vis absorption maxima of this compound.
Materials:
-
This compound (≥98% purity)
-
Melting point apparatus
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Methanol (spectroscopic grade)
Procedure:
-
Melting Point Determination:
-
A small amount of crystalline this compound is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range at which the solid melts is recorded.
-
-
UV/Vis Spectroscopy:
-
A stock solution of this compound in spectroscopic grade methanol is prepared (e.g., 1 mg/mL).
-
A dilution is made to a suitable concentration for measurement (e.g., 10 µg/mL).
-
The UV/Vis spectrum is recorded from 200 to 400 nm using a quartz cuvette with methanol as the blank.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various organic solvents.
Materials:
-
This compound (≥98% purity)
-
Selected solvents (e.g., DMSO, Ethanol, DMF)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure (adapted from general methods for hydrophobic compounds):
-
Sample Preparation:
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., 1 mL) in a sealed vial.
-
-
Equilibration:
-
The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The saturated solutions are centrifuged at high speed to pellet the undissolved solid.
-
-
Quantification:
-
A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample is determined by a validated HPLC method, using a standard curve prepared with known concentrations of this compound.
-
The solubility is then calculated and expressed in mg/mL.
-
Signaling Pathway
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), which in turn triggers the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is crucial for its anti-HIV activity, as it leads to the reactivation of latent HIV-1 proviruses.[4]
This compound-Induced NF-κB Activation Pathway
The following diagram illustrates the key steps in the this compound-induced signaling cascade.
Caption: this compound-induced activation of the NF-κB signaling pathway.
Experimental Workflow for Pathway Analysis
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for analyzing this compound's effect on NF-κB.
Conclusion
This compound presents a fascinating molecular architecture with potent biological activity. Its well-defined biochemical properties and solubility characteristics in organic solvents provide a solid foundation for its further investigation and development as a therapeutic agent. The elucidation of its primary signaling pathway through PKC and NF-κB activation offers clear targets for mechanistic studies and drug design. This technical guide consolidates the currently available data to aid researchers in their ongoing efforts to unlock the full potential of this promising natural product. Further research to fully characterize its spectral properties and to develop optimized aqueous formulations will be critical for its advancement in clinical applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium/calcineurin synergizes with this compound to promote NF-κB dependent activation of latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Methodological & Application
Application Notes: Utilizing Prostratin for HIV-1 Latency Reversal in Primary CD4+ T Cell Models
References
- 1. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a new therapeutic agent targeting HIV viral reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 6. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivating latent HIV with PKC agonists induces resistance to apoptosis and is associated with phosphorylation and activation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective and targeted latency reversal in CD4+ T cells from individuals on long term combined antiretroviral therapy initiated during chronic HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostratin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution, preparation, and use of Prostratin in various in vitro experimental settings. This compound is a non-tumor-promoting phorbol ester and a potent activator of Protein Kinase C (PKC), making it a valuable tool in research, particularly in studies of HIV latency, T-cell activation, and cancer.[1][2][3]
1. Safety and Handling Precautions
This compound should be handled with care as it is considered a hazardous material.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid ingestion, inhalation, and contact with eyes or skin.[4] Wash hands thoroughly after handling.
-
Use: This product is intended for research use only and is not for human, veterinary, diagnostic, or therapeutic use.[4]
2. Solubility and Storage
This compound is supplied as a crystalline solid and is soluble in several organic solvents.[4] Proper storage is crucial to maintain its stability.
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Specification | Source(s) |
| Form | Crystalline solid | [4] |
| Molecular Weight | ~390.5 g/mol | [4][5] |
| Solvents | Dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF) | [4] |
| Solubility in DMSO | Up to 30 mg/mL | [5] |
| Solubility in Ethanol | Approx. 10 mg/mL | [4] |
| Solubility in DMF | Approx. 10 mg/mL | [4] |
| Storage of Solid | -20°C for ≥ 4 years | [4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a highly concentrated stock solution, which can be later diluted to working concentrations for various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated precision balance and micropipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3905 mg of this compound (Molecular Weight = 390.5 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Solubilize: Vortex the solution gently until the solid is completely dissolved.
-
Inert Gas Purge: To enhance stability, briefly purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[4] This displaces oxygen and minimizes oxidative degradation.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium immediately before use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity to cells.
-
Serial Dilution: Perform serial dilutions in cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. This results in a 100 µM solution.
-
Add the appropriate volume of this intermediate dilution to your cell culture plates. For instance, add 10 µL of the 100 µM solution to 1 mL of cell suspension to achieve a final concentration of 1 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells. This is critical to ensure that any observed effects are due to this compound and not the solvent.
-
Use Immediately: Use the prepared working solutions immediately. Do not store diluted solutions in aqueous media.
In Vitro Application Data
This compound is used across a range of concentrations depending on the cell type and the biological question being investigated.
Table 2: Exemplary Working Concentrations of this compound in In Vitro Assays
| Application / Cell Type | Effective Concentration Range | Notes | Source(s) |
| HIV-1 Latency Reactivation (Jurkat-LAT-GFP cells) | IC₅₀ ≈ 0.5 µM | Potently induces HIV-1 reactivation from latent reservoirs. | [4][5] |
| T-Cell Activation (Primary T-cells) | 100 nM – 10 µM | Stimulates T-cells and upregulates activation markers like CD69. | [7] |
| FIV Reactivation (Feline CD4+ T-cells) | 1 µM | Selected as the optimal concentration for stimulating productive infection in IL-2-depleted cells. | [1] |
| Natural Killer (NK) Cell Function | 1 µM – 10 µM | Used to assess effects on NK cell activation and cytotoxicity without significant impact on viability. | [8][9] |
| Anti-Leukemia Activity (AML cell lines) | 125 nM – 1 µM | Dose-dependently inhibits the growth of acute myeloid leukemia cell lines. | [6] |
Visualized Pathways and Workflows
This compound's Primary Signaling Pathway
This compound's biological effects are primarily mediated through the activation of Protein Kinase C (PKC). In the context of HIV-1 latency, PKC activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn drives the expression of the latent HIV-1 provirus.[2][5][9]
Caption: this compound activates PKC, leading to NF-κB activation and HIV-1 transcription.
Experimental Workflow for this compound Preparation
The following diagram outlines the standard procedure for preparing this compound from a solid compound to a final working solution for treating cells in an in vitro assay.
Caption: Workflow for preparing this compound from solid form to final cell treatment.
References
- 1. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound, PKC activator (CAS 60857-08-1) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 9. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Prostratin in 'Shock and Kill' HIV Cure Strategies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "shock and kill" strategy represents a leading approach toward an HIV cure, aiming to eradicate the latent viral reservoir that persists in patients on antiretroviral therapy (ART). This strategy involves reactivating latent HIV-1 expression ("shock") with latency-reversing agents (LRAs), followed by the elimination of these newly visible infected cells by the host immune system or viral cytopathic effects ("kill"). Prostratin, a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans), has emerged as a promising LRA due to its ability to potently reactivate latent HIV-1 with a favorable safety profile compared to other phorbol esters.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in HIV latency reversal studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action: PKC-NF-κB Signaling Pathway
This compound's primary mechanism of action in reversing HIV-1 latency involves the activation of Protein Kinase C (PKC).[4] This activation initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[5] NF-κB then translocates to the nucleus and binds to enhancer elements within the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the integrated provirus.[5][6] Studies have indicated that novel PKC isoforms play a particularly prominent role in this this compound-induced response.[5]
Caption: this compound signaling pathway for HIV-1 latency reversal.
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in various HIV latency models.
Table 1: In Vitro Efficacy of this compound in HIV-1 Latency Reversal
| Cell Line | Measurement | EC50 (µM) | Reference |
| J-Lat 9.2 | GFP Expression | ~0.1-10 (dose-dependent) | [5] |
| J-Lat 10.6 | GFP Expression | 0.41 | [7] |
| OM-10.1 | p24 Production | 0.3 - 0.87 | [8] |
| U1 | p24 Production | 0.3 - 0.87 | [8] |
| ACH-2 | p24 Production | 0.3 - 0.87 | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Measurement | CC50 (µM) | Reference |
| Various | Cell Viability | > 8 | [8] |
| PBMC | Cell Viability | > 50 | [5] |
Table 3: Synergistic Effects of this compound with Other Latency-Reversing Agents (LRAs)
| Combination LRA | Cell Line/Model | Effect | Reference |
| HDAC Inhibitors (e.g., SAHA, AR-42) | Primary CD4+ T-cells, J-Lat cells | Synergistic reactivation | [3][8] |
| JQ1 (BET bromodomain inhibitor) | J-Lat cells | Synergistic reactivation | [3][9] |
| Hexamethylene bisacetamide (HMBA) | J-Lat cells | Synergistic reactivation | [3] |
| TNF-α | J-Lat cells | Additive/Synergistic reactivation | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound for HIV-1 latency reversal.
Protocol 1: In Vitro HIV-1 Latency Reactivation in J-Lat T-cell Lines
This protocol describes the reactivation of latent HIV-1 in Jurkat-derived T-cell lines (e.g., J-Lat 10.6) that contain a GFP reporter within the HIV genome.
Caption: Experimental workflow for this compound treatment of J-Lat cells.
Materials:
-
J-Lat T-cell line (e.g., J-Lat 10.6)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[2][10]
-
Cell Plating: Seed the J-Lat cells into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL per well.[8]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells.[5] Include a vehicle control well with an equivalent volume of DMSO.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[8][10]
-
Analysis of HIV-1 Reactivation:
-
Flow Cytometry:
-
p24 ELISA:
-
Protocol 2: HIV-1 Latency Reactivation in Primary CD4+ T-cells
This protocol outlines the isolation of primary CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) and subsequent treatment with this compound to assess latency reversal.
Materials:
-
Ficoll-Paque
-
Human PBMCs isolated from healthy donors
-
CD4+ T-cell isolation kit (negative selection)
-
RPMI-1640 medium with 10% human AB serum
-
IL-2
-
Anti-CD3/CD28 beads
-
This compound
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Isolation of Resting CD4+ T-cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T-cells from PBMCs using a negative selection kit.
-
To obtain a resting population, either use freshly isolated cells or culture them in the presence of IL-2 and then allow them to return to a resting state.
-
-
Infection and Establishment of Latency (In Vitro Model):
-
Activate the purified CD4+ T-cells with anti-CD3/CD28 beads and IL-2 for 2-3 days.
-
Infect the activated cells with an HIV-1 strain of interest.
-
After 24 hours, remove the virus and culture the cells for an additional 7-10 days to allow them to return to a resting, latently infected state.
-
-
This compound Treatment:
-
Plate the latently infected primary CD4+ T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound at a final concentration of 1-5 µM.[13]
-
Include an untreated control and a positive control (e.g., anti-CD3/CD28 stimulation).
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the supernatant and measure HIV-1 p24 antigen levels by ELISA.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for NF-κB Binding to the HIV-1 LTR
This protocol is for assessing the direct binding of the NF-κB subunit RelA to the HIV-1 LTR in response to this compound treatment. A detailed, step-by-step protocol can be adapted from commercially available kits or published literature.[14]
Brief Workflow:
-
Cell Treatment: Treat latently infected cells (e.g., J-Lat) with this compound (10 µM) for a short duration (e.g., 1-2 hours) to capture the peak of NF-κB activation.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the RelA subunit of NF-κB.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the NF-κB binding sites within the HIV-1 LTR to quantify the amount of immunoprecipitated DNA.
Conclusion
This compound remains a valuable tool for in vitro and ex vivo studies of HIV-1 latency reversal. Its ability to activate the PKC-NF-κB pathway provides a robust mechanism for reactivating latent provirus. The provided protocols and data serve as a guide for researchers investigating the "shock and kill" approach to HIV eradication. Further research, including in vivo studies and combination therapies, will be crucial in determining the clinical utility of this compound and its analogs in the quest for an HIV cure.
References
- 1. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin Reactivates Latent HIV-1 by Inducing NF-κB Expression without Global T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 12. Latent HIV in primary T lymphocytes is unresponsive to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Reversal of HIV-1 Latency in Naive and Central Memory CD4+ T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Measuring HIV-1 Reactivation with Prostratin using p24 ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to curing AIDS. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating the latent virus with latency-reversing agents (LRAs) to expose infected cells to the immune system or viral cytopathic effects. Prostratin, a non-tumor-promoting phorbol ester, is a potent LRA that activates HIV-1 expression from latency.[1][2][3] This document provides detailed protocols for measuring HIV-1 reactivation induced by this compound through the quantification of the viral capsid protein p24 using an Enzyme-Linked Immunosorbent Assay (ELISA).
This compound activates protein kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of the transcription factor NF-κB.[2][4][5] NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), initiating viral gene transcription and subsequent protein production, including p24.[2][4] The amount of p24 released into the cell culture supernatant is directly proportional to the level of viral reactivation.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-mediated HIV-1 reactivation.
Table 1: Dose-Dependent HIV-1 Reactivation by this compound in J-Lat Latency Model Cells
| This compound Concentration (µM) | Percentage of GFP-Positive (HIV-expressing) Cells (Mean ± SEM) |
| 0 (DMSO control) | Baseline |
| 7.1 | EC50 |
| 12 | 6.4 ± 0.9 (Maximal Response) |
Data adapted from a study using J-Lat full-length T cell lines, where GFP expression indicates reactivation of the HIV-1 provirus.[6]
Table 2: this compound-Induced p24 Production in Latently Infected Cell Lines
| Cell Line | This compound Concentration (µM) | Fold Increase in p24 Production (relative to mock-treated) |
| U1 (monocytic) | 5 | Synergistic increase with HDAC inhibitors |
| J-Lat 15.4 (lymphocytic) | 5 | Synergistic increase with HDAC inhibitors |
| J-Lat 8.4 (lymphocytic) | 5 | Synergistic increase with HDAC inhibitors |
Data adapted from a study showing synergistic activation of HIV-1 production with a combination of this compound and HDAC inhibitors.[7]
Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells from Infected Donors
| Treatment | Percentage of p24+ cells (Mean ± SEM) |
| Not stimulated | 4 ± 2 |
| This compound (1 µM) | 19 ± 6 |
| Bryostatin-1 (10 nM) | 15 ± 5 |
| PHA (10 µg/ml) | 30 ± 11 |
Data from a study on latently infected primary CD4+ T cells.[8]
Signaling Pathway and Experimental Workflow
This compound-Induced HIV-1 Reactivation Signaling Pathway
References
- 1. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Latency: An Update of Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Latency Reactivation for HIV-1 Subtypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
Application Notes and Protocols: Prostratin as a Tool to Study Protein Kinase C Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostratin (13-O-acetyl-12-deoxyphorbol) is a non-tumor-promoting phorbol ester originally isolated from the mamala tree (Homalanthus nutans). Unlike other phorbol esters such as phorbol 12-myristate 13-acetate (PMA), this compound exhibits a unique biological profile, making it a valuable tool for studying Protein Kinase C (PKC) signaling. It potently activates PKC, a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.
These application notes provide an overview of this compound's mechanism of action, its effects on various PKC isoforms, and detailed protocols for its use in cell-based assays to investigate PKC signaling pathways.
Mechanism of Action
This compound functions as a diacylglycerol (DAG) mimic, binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, thereby inducing their activation. This activation leads to the translocation of PKC from the cytosol to the plasma membrane and other cellular compartments, where it phosphorylates a wide array of substrate proteins. This initiates downstream signaling cascades, most notably the NF-κB and MAPK/ERK pathways. A key advantage of this compound is its non-tumorigenic nature, which is in stark contrast to other potent PKC activators like PMA.
The activation of PKC by this compound leads to several key downstream events:
-
NF-κB Pathway Activation: this compound stimulates the IKK-dependent phosphorylation and subsequent degradation of IκBα. This releases the NF-κB complex (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.
-
MAPK/ERK Pathway Activation: this compound has been shown to induce the phosphorylation and activation of the MEK/ERK signaling cascade in certain cell types.
-
Receptor Downregulation: this compound can induce the internalization and degradation of cell surface receptors, such as the HIV receptors CD4 and CXCR4.
This compound-Induced PKC Signaling
The diagram below illustrates the signaling cascade initiated by this compound, leading to the activation of transcription factor NF-κB.
Caption: this compound-induced PKC activation and downstream NF-κB signaling pathway.
Quantitative Data Summary
This compound's activity can be quantified in various assays. The following tables summarize key parameters from the literature.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line / System | Citation(s) |
| Ki (PKC) | 12.5 nM | Not specified | |
| Ki ([3H]PDBu binding inhibition) | 210 nM | CEM cells | |
| EC50 (HIV Latency Reversal) | 0.3 - 0.87 µM | J-Lat, OM-10.1, U1, ACH-2 | |
| EC50 (HIV Expression) | 2.5 µM | Primary CD4+ T cells | |
| EC50 (CD69 Activation) | 0.28 µM | Primary CD4+ T cells |
Table 2: Recommended Working Concentrations for this compound in Cell-Based Assays
| Application | Cell Type | Concentration Range | Citation(s) |
| HIV Latency Reversal | J-Lat Cells | 0.1 - 10 µM | |
| PKC Translocation | J-Lat Cells | 2 µM | |
| Growth Inhibition | AML Cell Lines (HL-60, U937) | 125 - 1000 nM | |
| PKC Signaling Inhibition Studies | Feline T-cells | 1 µM | |
| T-cell Activation | Human PBMCs | 1 µM |
Experimental Protocols
Here we provide detailed protocols for key experiments using this compound to study PKC signaling.
Protocol 1: Analysis of PKC Isoform Translocation by Western Blot
This protocol is used to determine which PKC isoforms are activated by this compound, as evidenced by their translocation from the cytoplasm to the cell membrane.
Workflow Diagram
Application Notes & Protocols: In Vivo Studies of Prostratin in Animal Models of HIV Latency
Introduction
Prostratin, a non-tumor-promoting phorbol ester, is a well-characterized protein kinase C (PKC) agonist investigated for its potential as an HIV-1 latency-reversing agent (LRA). The primary goal of LRA-based "shock and kill" strategies is to reactivate the expression of latent HIV proviruses within resting CD4+ T cells, thereby making these cells visible to the immune system for clearance, all while the patient is on suppressive antiretroviral therapy (ART).[1] Unlike other potent phorbol esters, this compound does not promote tumor growth, making it a more attractive candidate for clinical development.[2][3] In vivo studies are critical for evaluating its efficacy and safety. The primary animal model used to date for these investigations has been the SCID-hu (Thy/Liv) mouse, with a notable lack of published data in non-human primate models.[4] These notes provide a summary of available data and detailed protocols for conducting such studies.
Mechanism of Action: this compound-Mediated HIV-1 Latency Reversal
This compound activates the PKC signaling pathway, which mimics a key component of T-cell receptor stimulation. This activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[5] The release of NF-κB allows it to translocate to the nucleus, where it binds to enhancer elements within the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the latent provirus.[5][6]
Caption: this compound signaling pathway for HIV-1 latency reversal.
Data Presentation
Quantitative data from in vivo animal studies on this compound is limited. The most significant findings come from the SCID-hu mouse model, which demonstrated proof-of-concept for latency reversal without specific quantification of viral load increase. More detailed quantitative data is available from ex vivo studies using cells from HIV-infected individuals.
Table 1: Summary of In Vivo Findings in the SCID-hu Mouse Model
| Animal Model | This compound Administration | Key Findings | Quantitative Data | Citations |
|---|---|---|---|---|
| SCID-hu (Thy/Liv) Mouse | Intraperitoneal injection (specific dosage not detailed) | Efficiently reactivated HIV expression from latently infected thymocytes and peripheral T cells. | Viral reactivation was clearly demonstrated, but specific fold-increase or plasma viremia levels were not reported. | [4][7][8] |
| SCID-hu (Thy/Liv) Mouse | Not specified | Did not induce significant T-cell proliferation, a desirable trait for an LRA to avoid widespread immune activation. | Proliferation was assessed via flow cytometry; this compound alone did not induce proliferation of quiescent PBLs. | [7][9] |
| SCID-hu (Thy/Liv) Mouse | Not specified | Was not sufficient to allow for de novo HIV infection, suggesting it may not enhance viral spread. | No new infection was observed in the model following this compound treatment alone. |[7][8][10] |
Table 2: Summary of Quantitative Ex Vivo Latency Reversal Data
| Cell Source | This compound Concentration | Combination Agent(s) | Key Quantitative Outcome | Citations |
|---|---|---|---|---|
| Resting CD4+ T cells from ART-suppressed patients | Not specified | None | Caused a statistically significant 7.7-fold mean increase in intracellular HIV-1 mRNA. | [11] |
| Resting CD4+ T cells from ART-suppressed patients | Not specified | JQ1 or Romidepsin | Induced significant release of virions into the supernatant. | [11] |
| CD4+ T cells from aviremic patients | Not specified | None | Reactivated HIV-1 replication in an estimated 22% to 66% of resting, latently infected CD4+ T cells. | [12] |
| Latently infected Jurkat T-cell line (J-Lat) | 0.1 - 10 µM | None | Induced latent HIV LTR-driven expression at concentrations as low as 0.1 µM with minimal toxicity. |[13] |
Experimental Protocols
Protocol 1: Evaluating this compound Efficacy in the SCID-hu (Thy/Liv) Mouse Model
This protocol describes the methodology for assessing the ability of this compound to reactivate latent HIV-1 in a humanized mouse model.[4][7]
Objective: To determine if this compound can induce HIV-1 expression from latently infected human cells in vivo.
Materials:
-
SCID-hu (Thy/Liv) mice (C.B-17 scid/scid mice co-implanted with human fetal thymus and liver tissue)
-
HIV-1 infectious molecular clone (e.g., NL4-3)
-
This compound (solubilized in a biocompatible vehicle like DMSO/saline)
-
Antiretroviral drugs (e.g., AZT, Nevirapine) for establishing latency
-
Equipment for intraperitoneal injections, blood collection, and tissue harvesting
-
p24 ELISA kits, RT-qPCR reagents, flow cytometer
Methodology:
-
Establishment of Latent Infection:
-
Directly inject the human thymic implant of SCID-hu mice with a defined dose of HIV-1.
-
Concurrently, treat mice with ART to suppress viral replication and allow for the establishment of a latent reservoir in developing human thymocytes.
-
Confirm suppression of viremia via p24 ELISA or RT-qPCR on mouse plasma.
-
-
This compound Administration:
-
Divide mice into a treatment group and a vehicle control group.
-
Administer this compound (at a predetermined dose) or vehicle control via intraperitoneal injection. The original studies do not specify dose, so a dose-finding study (e.g., 0.1-1.0 mg/kg) is recommended.
-
Continue ART throughout the experiment to prevent any new infection cycles.
-
-
Monitoring Viral Reactivation:
-
Collect peripheral blood at baseline and at multiple time points post-injection (e.g., 24, 48, 72 hours).
-
Isolate plasma and quantify HIV-1 RNA using a sensitive RT-qPCR assay. An increase in plasma viremia in the this compound-treated group compared to the control group indicates latency reversal.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 72 hours post-treatment), euthanize the mice.
-
Harvest the human thymic implant and spleen.
-
Prepare single-cell suspensions from the harvested tissues.
-
Quantify the percentage of HIV-1 expressing cells (e.g., p24+ cells) using intracellular flow cytometry.
-
Measure cell-associated HIV-1 RNA and DNA to assess the transcriptional activity and size of the reservoir.
-
Caption: Experimental workflow for this compound in SCID-hu mice.
Protocol 2: Proposed Framework for Evaluating this compound in a SIV-Infected Rhesus Macaque Model
As no published data exists for this compound in non-human primates (NHPs), this protocol provides a proposed framework based on standard practices for LRA testing in SIV-infected macaques on ART.[4][14]
Objective: To evaluate the pharmacokinetics, safety, and efficacy of this compound as an LRA in a clinically relevant NHP model of HIV latency.
Materials:
-
Rhesus macaques chronically infected with SIV (e.g., SIVmac239 or SIVmac251)
-
Combination ART regimen (e.g., Tenofovir, Emtricitabine, Dolutegravir)
-
This compound for intravenous infusion
-
Equipment for intravenous administration, blood and tissue (lymph node, gut biopsy) collection
-
Ultrasensitive viral load assays, assays for cell-associated SIV DNA/RNA, flow cytometry panels for immune activation markers (CD69, Ki67)
Methodology:
-
Establishment of Suppressed Infection:
-
Infect macaques with SIV and allow the infection to progress to a chronic state.
-
Initiate combination ART and continue until plasma viremia is suppressed below the limit of detection for at least 6 months to ensure a stable latent reservoir.
-
-
Pharmacokinetic (PK) and Dose-Finding Phase:
-
Administer a single, low dose of this compound via intravenous infusion to a small cohort of animals.
-
Collect blood samples at frequent intervals (e.g., 0, 15, 30, 60 min; 2, 4, 8, 24 hours) to determine the PK profile (Cmax, half-life, AUC).
-
Perform dose escalation in subsequent cohorts to identify a dose that is well-tolerated and shows evidence of biological activity (e.g., transient increase in immune activation markers like CD69 on T cells) without causing unacceptable toxicity.
-
-
Efficacy Testing Phase (Shock Phase):
-
Using the optimal dose determined above, administer this compound to ART-suppressed macaques.
-
Monitor for viral reactivation ("shock") by measuring plasma SIV RNA at frequent intervals post-infusion (e.g., daily for 7 days, then weekly).
-
Collect lymph node and gut biopsies before and after treatment to measure changes in cell-associated SIV RNA, a key indicator of transcriptional activation within tissue reservoirs.
-
-
Longitudinal Monitoring:
-
Measure the size of the SIV reservoir using digital droplet PCR to quantify total and integrated SIV DNA in PBMCs and tissues before the first dose and after the final dose to assess for any reduction.
-
Monitor for adverse events, including changes in clinical chemistry, hematology, and signs of cytokine release syndrome.
-
Caption: Proposed workflow for this compound evaluation in NHP model.
References
- 1. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 5. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 12. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Changes to the Simian Immunodeficiency Virus (SIV) Reservoir and Enhanced SIV-Specific Responses in a Rhesus Macaque Model of Functional Cure after Serial Rounds of Romidepsin Administrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Prostratin Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostratin, a phorbol ester extracted from the mamala tree (Homalanthus nutans), is a protein kinase C (PKC) activator with a range of biological activities.[1] It has garnered significant interest for its potential as an anti-HIV agent due to its ability to activate latent HIV reservoirs.[2][3][4] Additionally, this compound has demonstrated anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.[5][6] Unlike other phorbol esters, this compound is not considered a tumor promoter.[6]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines. The described methods are essential for determining the therapeutic window and understanding the mechanisms of this compound-induced cell death. Key assays covered include the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.
Data Presentation: this compound Cytotoxicity
The following tables summarize the reported cytotoxic and effective concentrations of this compound in various cell lines. These values can serve as a reference for designing cytotoxicity experiments.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| MCF-7 | Breast Cancer | 35 | Basal | [5] |
| MCF-7 | Breast Cancer | 7 | High Salt + IL-17 | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | - | [5] |
| BT-20 | Breast Cancer | Not specified | - | [5] |
| AU-565 | Breast Cancer | Not specified | - | [5] |
| HL-60 | Acute Myeloid Leukemia | Dose-dependent inhibition (125-1000 nM) | - | [7] |
| NB4 | Acute Myeloid Leukemia | Dose-dependent inhibition (125-1000 nM) | - | [7] |
| U937 | Acute Myeloid Leukemia | Dose-dependent inhibition (125-1000 nM) | - | [7] |
Table 2: CC50 (50% Cytotoxic Concentration) and EC50 (50% Effective Concentration) Values of this compound
| Cell Line | Cell Type | CC50 (µM) | EC50 (µM) | Notes | Reference |
| OM-10.1 | HIV Latently Infected | > 8 | 0.3 - 0.87 | PKCas did not induce toxicity at the highest concentration tested. | [2] |
| U1 | HIV Latently Infected | > 8 | 0.3 - 0.87 | [2] | |
| ACH-2 | HIV Latently Infected | > 8 | 0.3 - 0.87 | [2] | |
| J-Lat 10.6 | HIV Latently Infected | > 8 | 0.3 - 0.87 | [2] | |
| J-Lat A2 | HIV Latently Infected | > 8 | 0.3 - 0.87 | [2] | |
| Vero | Monkey Kidney | 79 | - | Assessed by MTS assay. | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[9][10][11]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (low serum recommended to reduce background)[10]
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls as per the kit manufacturer's instructions[9][10]:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis solution provided in the kit.
-
Background control: Medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes (for adherent cells to settle any detached dead cells, and for suspension cells to pellet).
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[9][11]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background and spontaneous release.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Materials:
-
Flow cytometer
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells and collect them. Combine with the supernatant which may contain detached apoptotic cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or volumes as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes due to mechanical damage)
-
Mandatory Visualizations
Signaling Pathways
This compound's cytotoxic effects are primarily mediated through the activation of Protein Kinase C (PKC) and the inhibition of Salt-Inducible Kinase 3 (SIK3).
Caption: this compound-induced Protein Kinase C (PKC) signaling pathway.
Caption: this compound-mediated inhibition of the SIK3 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing this compound's cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anticancer effect of this compound through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anticancer effect of this compound through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for Combining Prostratin with Latency-Reversing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eradicating the latent HIV-1 reservoir remains the primary obstacle to a cure for AIDS. The "shock and kill" strategy aims to reactivate these dormant proviruses using Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system and susceptible to antiretroviral therapy. Prostratin, a non-tumor-promoting phorbol ester, is a well-characterized LRA that activates Protein Kinase C (PKC), leading to the activation of the NF-κB signaling pathway, a key transcription factor for HIV-1 expression.[1][2][3]
However, monotherapy with this compound has shown limited efficacy in reactivating the entire latent reservoir.[4] This has led to the investigation of combination therapies, pairing this compound with other LRAs that act on different molecular pathways to achieve a synergistic effect. This document provides detailed application notes and protocols for combining this compound with other classes of LRAs, including Histone Deacetylase inhibitors (HDACis) and Bromodomain and Extra-Terminal domain (BET) inhibitors.
Synergistic Combinations with this compound
This compound exhibits strong synergistic activity in reactivating latent HIV-1 when combined with LRAs that modulate chromatin structure or enhance transcriptional elongation. The most well-documented synergistic partners for this compound are:
-
Histone Deacetylase inhibitors (HDACis): Compounds like Vorinostat (SAHA) and Valproic Acid (VPA) work by inhibiting HDACs, leading to a more open and transcriptionally permissive chromatin state at the HIV-1 promoter.[5][6][7] This allows for more efficient access of transcription factors like NF-κB, which is activated by this compound.
-
BET inhibitors: JQ1 is a prominent example of a BET inhibitor that displaces the repressive BRD4 protein from the HIV-1 promoter, facilitating transcriptional elongation.[8][9] The combination of this compound-induced transcriptional initiation and JQ1-mediated elongation leads to a potent reactivation of latent proviruses.[10][11]
-
Other agents: Disulfiram, an FDA-approved drug, has also been shown to reactivate latent HIV-1, and its combination with PKC agonists is under investigation.[12][13]
The synergistic effect of these combinations allows for the use of lower, less toxic concentrations of each agent to achieve a robust reactivation of latent HIV-1.[14]
Quantitative Data Summary
The following tables summarize the quantitative data on the synergistic reactivation of latent HIV-1 by combining this compound with other LRAs in various experimental models.
Table 1: this compound in Combination with HDACis
| Cell Line/Model | This compound Concentration | HDACi | HDACi Concentration | Readout | Fold Increase (Combination vs. Additive) | Reference |
| J-Lat 15.4 | 5 µM | VPA | 2.5 mM | % GFP+ cells | Synergistic | [5] |
| J-Lat 8.4 | 5 µM | SAHA | 2.5 µM | % GFP+ cells | Synergistic | [5] |
| U1 | 5 µM | VPA | 2.5 mM | p24 Production | Synergistic | [5] |
| CD8+-depleted PBMCs | 5 µM | SAHA | 2.5 µM | HIV-1 RNA copies/mL | Synergistic in 11/17 patient samples | [5] |
Table 2: this compound in Combination with BET Inhibitors
| Cell Line/Model | This compound Concentration | BET Inhibitor | BETi Concentration | Readout | Fold Increase (Combination vs. Additive) | Reference |
| J-Lat A2 | 1 µM | JQ1 | 5 µM | % GFP+ cells | Synergistic | [15] |
| J-Lat 9.2 | 2.5 µM | JQ1 | 0.5 µM | % GFP+ cells | >2-fold synergy | [7] |
| U1 | 1.25 µM | JQ1 | 0.25 µM | p24 Production | ~4-fold synergy | [10] |
| Resting CD4+ T cells | 0.5 µM | JQ1 | 0.25 µM | HIV-1 RNA copies/mL | Significant increase over single agents | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced NF-κB Activation Pathway
This compound activates conventional and novel PKC isoforms, which in turn phosphorylate and activate the IKK complex.[2] This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB heterodimer (p50/RelA) to translocate to the nucleus and bind to the κB enhancer elements in the HIV-1 LTR, thereby initiating transcription.[1][2]
Caption: this compound activates the NF-κB pathway to initiate HIV-1 transcription.
Synergistic Mechanism of this compound and HDACis/BETis
The combination of this compound with an HDACi or a BETi targets distinct, complementary steps in the process of viral gene expression, leading to a potent synergistic effect.
Caption: Synergistic action of this compound with HDACis and BETis on HIV-1 reactivation.
Experimental Workflow for Evaluating LRA Combinations
A typical workflow for assessing the synergistic activity of this compound with other LRAs involves treating a latent HIV-1 cell model, followed by quantification of viral reactivation.
Caption: Workflow for assessing synergistic HIV-1 reactivation by LRA combinations.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat Cells
This protocol describes the reactivation of latent HIV-1 in J-Lat cells (e.g., clone 10.6), which contain a latent HIV-1 provirus with a GFP reporter gene.[16]
Materials:
-
J-Lat cells (clone 10.6 or other suitable clone)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Partner LRA (e.g., SAHA, JQ1; stock solutions in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
LRA Treatment:
-
Prepare serial dilutions of this compound and the partner LRA in complete RPMI medium.
-
Add 100 µL of the LRA solutions to the appropriate wells to achieve the final desired concentrations. Include wells for single-agent treatments, combination treatments, and a DMSO vehicle control.
-
Typical final concentrations to test for synergy are: this compound (0.5 - 5 µM), SAHA (0.5 - 2.5 µM), JQ1 (0.25 - 1 µM).[5][7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[9]
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Subtract the background percentage of GFP-positive cells from the vehicle control wells.
-
Calculate the synergistic effect using a suitable model, such as the Bliss independence model.
-
Protocol 2: HIV-1 p24 Antigen ELISA
This protocol is for quantifying the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which is a measure of virion production.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits are widely available)
-
Cell culture supernatants from the reactivation assay (Protocol 1)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
After the incubation period in Protocol 1, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific p24 ELISA kit being used. A general procedure is as follows:
-
Coat the microplate wells with a capture antibody against p24.
-
Block the wells to prevent non-specific binding.
-
Add the cell culture supernatants and p24 standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.[6][19][20][21]
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the fold increase in p24 production for the combination treatment compared to single agents and the control.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for HIV-1 LTR
This protocol can be used to investigate the molecular mechanisms of LRA action by examining the binding of transcription factors (e.g., NF-κB) and the presence of histone modifications at the HIV-1 LTR.
Materials:
-
Latently infected cells (e.g., J-Lat or U1 cells)
-
Formaldehyde
-
Glycine
-
Cell lysis and sonication buffers
-
Antibodies specific for the protein of interest (e.g., anti-RelA, anti-acetylated histone H3) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the HIV-1 LTR
-
qPCR instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[22]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific to the target protein or with a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating the samples in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[23]
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis:
-
Perform qPCR using primers that amplify a specific region of the HIV-1 LTR (e.g., the NF-κB binding sites).
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.[24]
-
-
Data Analysis: Compare the enrichment of the target protein at the HIV-1 LTR in cells treated with LRAs versus control cells.
Conclusion
The combination of this compound with other classes of LRAs, particularly HDACis and BET inhibitors, represents a promising strategy to enhance the reactivation of latent HIV-1. The synergistic effects observed in both in vitro and ex vivo models suggest that these combinations could be more effective than monotherapy in the context of a "shock and kill" approach. The protocols and data presented in these application notes provide a framework for researchers to further investigate and optimize these LRA combinations for the eventual goal of HIV-1 eradication.
References
- 1. Detection of GFP by flow cytometry using Anti-GFP antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 5. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv-forschung.de [hiv-forschung.de]
- 7. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression | PLOS Pathogens [journals.plos.org]
- 8. Trade-off between synergy and efficacy in combinations of HIV-1 latency-reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en.hillgene.com [en.hillgene.com]
- 21. abcam.com [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low Prostratin efficacy in latency reversal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing prostratin in HIV latency reversal assays. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in HIV latency reversal?
This compound is a non-tumor-promoting phorbol ester that activates Protein Kinase C (PKC).[1][2][3][4] This activation triggers a downstream signaling cascade, primarily involving the activation of the transcription factors NF-κB and AP-1.[3] These transcription factors then bind to the HIV-1 Long Terminal Repeat (LTR), initiating the transcription of the latent provirus and leading to the production of new viral particles.[3][5]
Q2: What is a typical effective concentration range for this compound in latency reversal assays?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, most in vitro studies report effective concentrations ranging from 100 nM to 10 µM.[1][6][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell model.
Q3: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to several days. A common incubation period is 24 to 48 hours.[8] The optimal time depends on the experimental goals and the kinetics of viral reactivation in the chosen cell system. Time-course experiments are recommended to determine the peak of viral production.
Q4: Can this compound be used in combination with other latency-reversing agents (LRAs)?
Yes, this compound has been shown to have synergistic effects when used in combination with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors (e.g., Vorinostat, Panobinostat).[5][7] This combination can lead to a more robust reactivation of latent HIV.
Troubleshooting Guide
Issue 1: Low or no latency reversal observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 100 nM to 10 µM) to identify the optimal concentration for your cell line.[1] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of viral reactivation. |
| Cell Line Insensitivity | Some cell lines may be less responsive to this compound. Consider using a different latently infected cell line or primary cells from HIV-infected individuals. Also, verify the expression of PKC isoforms in your cell model. |
| This compound Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | The method used to detect latency reversal (e.g., p24 ELISA, RT-qPCR for viral RNA, flow cytometry for reporter gene expression) may not be sensitive enough.[9][10][11] Validate your assay with a positive control (e.g., PMA/ionomycin). |
Issue 2: High cytotoxicity or low cell viability observed.
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | Reduce the concentration of this compound. Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT, Trypan Blue exclusion).[12][13][14] |
| Prolonged Incubation | Shorten the incubation period. High concentrations for extended periods can be toxic. |
| Cellular Stress | Ensure optimal cell culture conditions (e.g., confluency, media quality, CO2 levels) to minimize baseline cellular stress. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.5%).[15] |
Issue 3: High background signal in the latency reversal assay.
| Possible Cause | Suggested Solution |
| Spontaneous Viral Reactivation | Some latent cell lines exhibit spontaneous reactivation. Ensure you have a proper untreated control to measure baseline levels. Consider using a cell line with a lower basal level of viral expression. |
| Assay-Specific Background | Optimize your assay to reduce non-specific signals. For ELISAs, ensure proper blocking and washing steps. For flow cytometry, set appropriate gates based on unstained and single-stain controls. |
| Contamination | Check for microbial contamination in your cell cultures, which can lead to non-specific cellular activation. |
Issue 4: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variability in this compound Preparation | Prepare a large stock solution of this compound and aliquot it to ensure consistency between experiments. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Density | Plate cells at a consistent density for each experiment, as cell-to-cell contact can influence cellular responses. |
| Donor Variability (for primary cells) | When using primary cells from different donors, expect some level of variability in the response to this compound.[16] Analyze data from multiple donors to draw robust conclusions. |
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Models
| Cell Model | Effective Concentration Range | Reference |
| J-Lat Latency Model (Jurkat T-cells) | 0.1 - 10 µM | [1] |
| U1 (Promonocytic) Cells | 5 µM (synergy with HDACi) | [5] |
| Primary CD4+ T-cells | 1 µM | [6] |
| ACH-2 Cells | 10 µM | [8] |
Table 2: this compound Cytotoxicity (IC50) in Different Cell Lines
| Cell Line | Condition | IC50 | Reference |
| MCF-7 (Breast Cancer) | Basal Culture | 35 µM | [2] |
| MCF-7 (Breast Cancer) | High Stimulating Conditions | 7 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Latency Reversal Assay using J-Lat Cells
-
Cell Culture: Maintain J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]
-
Cell Plating: Seed 2 x 10^5 J-Lat cells per well in a 96-well plate in a final volume of 200 µL.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include an untreated control (vehicle only, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Readout: Measure latency reversal by quantifying the percentage of GFP-positive cells using a flow cytometer.[1] Alternatively, viral protein production (e.g., p24) in the supernatant can be measured by ELISA.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Treatment: Following the same treatment protocol as the latency reversal assay, prepare a parallel plate for the viability assay.
-
MTT Addition: At the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound signaling pathway in HIV latency reversal.
Caption: Experimental workflow for a this compound latency reversal assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential anticancer effect of this compound through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of HIV-1 Latency Reversal and Antibody-Dependent Viral Clearance by Quantification of Singly Spliced HIV-1 vpu/env mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 15. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latency Reversal 2.0: Giving the Immune System a Seat at the Table - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prostratin Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostratin. The focus is on optimizing its concentration to achieve desired biological effects while minimizing cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. As a general starting point, a concentration range of 100 nM to 1 µM is often used in initial experiments for HIV latency reversal.[1][2] For other applications, such as anti-cancer studies, higher concentrations may be necessary.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q2: I am observing significant cell death after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
A2: High concentrations of this compound can lead to cell toxicity.[5] If you are observing excessive cell death, consider the following troubleshooting steps:
-
Verify this compound Concentration: Double-check your calculations and the stock solution concentration to ensure you are using the intended final concentration.
-
Reduce Concentration: Perform a dose-response curve with a wider range of lower concentrations to identify a non-toxic effective concentration.
-
Decrease Exposure Time: Prolonged exposure to this compound can increase toxicity.[6] Consider reducing the incubation time of your experiment.
-
Assess Cell Health: Ensure your cells are healthy and at an appropriate confluency before treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
-
Use a Different Cell Viability Assay: Some assays can be influenced by the chemical properties of the compound being tested. Consider using an alternative method to confirm the observed toxicity (e.g., Trypan Blue exclusion assay in addition to an MTT assay).
Q3: How does this compound work and what is its primary signaling pathway?
A3: this compound is a non-tumor-promoting phorbol ester that acts as a potent activator of Protein Kinase C (PKC).[6][7][8] Activation of PKC by this compound triggers a downstream signaling cascade that can lead to various cellular responses, including the reactivation of latent HIV-1.[9][10] This activation is primarily mediated through the diacylglycerol (DAG) binding site on PKC isoforms. The activation of PKC leads to the phosphorylation of downstream targets, including IκBα, which results in the nuclear translocation of NF-κB, a key transcription factor involved in HIV-1 gene expression.[9][11]
Q4: Can this compound affect the expression of cell surface receptors?
A4: Yes, this compound has been shown to downregulate the expression of HIV-1 cellular receptors, including CD4, and the co-receptors CCR5 and CXCR4.[7][12] This downregulation is a consequence of PKC activation and can contribute to this compound's ability to inhibit de novo viral infection.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity | This compound concentration is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 10 nM - 1 µM). |
| Prolonged exposure time. | Reduce the incubation time with this compound. | |
| Poor cell health prior to treatment. | Ensure cells are healthy, sub-confluent, and not stressed before adding this compound. | |
| Inconsistent Results | Variability in this compound stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of your experimental plates. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No Biological Effect Observed | This compound concentration is too low. | Perform a dose-response experiment with a higher concentration range. |
| The specific cell line is not responsive. | Verify the expression of relevant PKC isoforms in your cell line. | |
| Inactive this compound. | Check the storage conditions and expiration date of your this compound. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Reference |
| J-Lat (Jurkat T-cells) | HIV Latency Reversal | 0.1 µM - 10 µM | [5] |
| Primary CD4+ T-cells | HIV Latency Reversal | 1 µM | [1][14] |
| MYA-1 (Feline CD4+ T-cells) | FIV Replication Modulation | 1 µM | [6] |
| HL-60, NB4, U937 (AML cells) | Growth Inhibition | 125 nM - 1000 nM | [15] |
| Breast Cancer Cell Lines | Cytotoxicity (IC50) | ~7 µM (stimulated), ~35 µM (basal) | [3][4] |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using the MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound in adherent or suspension cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the old medium (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: this compound activates PKC, leading to NF-κB mediated HIV-1 transcription.
Caption: Workflow for optimizing this compound concentration to minimize toxicity.
Caption: Troubleshooting logic for addressing high cell toxicity with this compound.
References
- 1. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticancer effect of this compound through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer effect of this compound through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 12. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antireplicative and anticytopathic activities of this compound, a non-tumor-promoting phorbol ester, against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prostratin-Induced T-Cell Activation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prostratin for T-cell activation experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in T-cells?
This compound is a non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC).[3][4][5][6] This activation triggers downstream signaling cascades, most notably the NF-κB pathway.[7][8][9] this compound stimulates the phosphorylation and subsequent degradation of IκBα, which allows the NF-κB (RelA/p50) complex to translocate to the nucleus.[7][10] Once in the nucleus, NF-κB binds to enhancer elements, such as those in the HIV-1 Long Terminal Repeat (LTR), to initiate gene transcription.[7][10] Studies suggest that novel PKC isoforms, particularly PKCε, play a prominent role in this response.[7][9]
Q2: Does this compound treatment alone cause T-cell proliferation?
No, this compound by itself does not typically induce proliferation in quiescent T-cells.[1][11] While it upregulates early activation markers like CD69 and CD25, it only advances cells to the G1a phase of the cell cycle without promoting full DNA synthesis.[1][2][12] However, this compound can act as a potent co-stimulatory signal. When combined with T-cell receptor (TCR) stimulation (e.g., anti-CD3 antibodies) or with anti-CD28 antibodies, it can lead to full T-cell proliferation.[1][11][12]
Q3: What is the main application of this compound in T-cell research?
The primary application is the reactivation of latent Human Immunodeficiency Virus (HIV-1).[7][13] Because this compound can effectively activate viral gene expression from latent proviruses without causing widespread T-cell proliferation, it is a valuable tool for "shock and kill" HIV eradication strategies.[1][11] This approach aims to reactivate the latent virus, making the infected cells visible to the immune system or susceptible to viral cytopathic effects, while antiretroviral therapy prevents new infections.[13][14]
Q4: Why does this compound sometimes inhibit de novo viral infection?
This compound exhibits a dual role: while it activates latent HIV, it can also inhibit new infections.[2][5] This inhibitory effect is largely due to its ability to downregulate the expression of the primary HIV-1 receptor (CD4) and co-receptors (CXCR4 and CCR5) on the T-cell surface.[3][6][8] By reducing the availability of these receptors, this compound makes it more difficult for free virus particles to enter and infect new cells.
Q5: What are the typical working concentrations for this compound in experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental goal. Below is a summary of concentrations reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Application | Cell Type | Effective Concentration Range | Reference(s) |
| HIV Latency Reversal | Jurkat T-cell Lines (e.g., J-Lat) | 1-5 µM | [7] |
| HIV Latency Reversal | Primary CD4+ T-cells | 0.5 - 1 µM | [13][15] |
| T-cell Co-stimulation | Quiescent Peripheral Blood Lymphocytes | ~1 µM | [1][12] |
| PKC Activation (Binding Affinity, Ki) | N/A | 12.5 nM | [4] |
Troubleshooting Guide
Problem: I am not observing upregulation of T-cell activation markers (e.g., CD69, CD25) after this compound treatment.
-
Potential Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment, typically ranging from 100 nM to 5 µM, to find the optimal concentration for your cell type.
-
-
Potential Cause 2: Cell Health and Viability.
-
Solution: Ensure your primary T-cells or cell lines are healthy and highly viable before starting the experiment. Thaw cells properly and allow them to recover before stimulation. Check viability with a method like Trypan Blue or a live/dead stain for flow cytometry.
-
-
Potential Cause 3: Insufficient Stimulation for Full Activation.
-
Potential Cause 4: Reagent Quality.
-
Solution: Ensure the this compound stock solution is prepared correctly (e.g., dissolved in DMSO) and has been stored properly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Problem: I am observing high levels of cell death or toxicity.
-
Potential Cause 1: this compound Concentration is Too High.
-
Solution: High concentrations of this compound can be toxic.[16] Reduce the concentration used in your experiment. Even within the "effective" range, different cell donors or cell lines can have varying sensitivity.
-
-
Potential Cause 2: Prolonged Exposure.
-
Solution: Reduce the incubation time. An exposure of 24 hours is often sufficient for latency reversal experiments.[15]
-
-
Potential Cause 3: Solvent Toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (cells treated with the same concentration of DMSO alone) to confirm it is not the source of toxicity.
-
Problem: My results are inconsistent between experiments.
-
Potential Cause 1: Variability in Primary Cells.
-
Solution: When using primary T-cells, expect donor-to-donor variability. If possible, use cells from the same donor for a set of comparative experiments. Standardize the isolation and handling procedures for all samples.
-
-
Potential Cause 2: Cell State.
-
Solution: The activation state of T-cells before treatment is critical. Ensure cells are truly quiescent before adding this compound, as pre-activated cells will respond differently. For latency models, standardize the procedure for returning cells to a resting state.[15]
-
-
Potential Cause 3: Inconsistent Reagent Preparation.
-
Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles.
-
Caption: A logical troubleshooting flow for this compound experiments.
Experimental Protocols
Protocol 1: General T-Cell Activation and Marker Upregulation
This protocol outlines a general method for stimulating quiescent T-cells with this compound and measuring the upregulation of activation markers by flow cytometry.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient (e.g., Ficoll-Paque).
-
Purify quiescent CD4+ T-cells using a negative selection kit.
-
Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) at a density of 1 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare this compound dilutions from a concentrated stock (e.g., 1 mM in DMSO).
-
Add this compound to the appropriate wells to achieve final concentrations for a dose-response (e.g., 0 nM, 100 nM, 500 nM, 1 µM, 2 µM). Include a DMSO vehicle control.
-
For a positive control for full activation, treat cells with anti-CD3/CD28 beads or soluble antibodies.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorophore-conjugated antibodies against surface markers (e.g., CD3, CD4, CD69, CD25) and a live/dead viability dye for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, single CD4+ T-cells and quantifying the percentage of cells expressing CD69 and CD25.
-
Protocol 2: HIV-1 Latency Reversal in Primary CD4+ T-Cells
This protocol is adapted from established methods for generating and reactivating latently infected primary T-cells.[15]
Caption: Experimental workflow for HIV-1 latency reversal assay.
-
Generation of Latently Infected Cells:
-
Isolate naïve CD4+ T-cells from PBMCs.[15]
-
Activate the cells (e.g., with Concanavalin A or anti-CD3/CD28) and polarize them towards a specific subset like Th17 using a cytokine cocktail (e.g., IL-1β, IL-6, TGF-β).[15]
-
Infect the activated cells with an HIV-1 reporter virus.
-
After infection, culture the cells for an extended period (e.g., >20 days) in the absence of stimulation to allow them to return to a quiescent, memory-like state, thereby establishing latency.[17]
-
-
Latency Reactivation:
-
Analysis of Reactivation:
This compound Signaling Pathways
This compound-induced T-cell activation and HIV-1 latency reversal are primarily mediated through the Protein Kinase C (PKC) to NF-κB signaling axis. The diagram below illustrates this key pathway.
Caption: this compound activates the PKC-NF-κB pathway to reverse HIV-1 latency.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, PKC activator (CAS 60857-08-1) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV | PLOS One [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Prostratin stability and degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of prostratin in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a phorbol ester that acts as a potent activator of Protein Kinase C (PKC).[1] In HIV research, it is primarily used as a latency-reversing agent (LRA) to reactivate latent HIV-1 provirus.[1] Its mechanism of action involves the activation of the PKC signaling pathway, which leads to the downstream activation of the NF-κB transcription factor. NF-κB then binds to the HIV-1 Long Terminal Repeat (LTR) promoter region, initiating viral gene transcription.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume of solvent added to the cell culture medium. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
Store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Protect the solutions from light to prevent photodegradation.
Q4: In which cell culture medium is this compound typically used?
This compound is compatible with a variety of cell culture media. The scientific literature frequently reports its use in RPMI 1640 and DMEM, supplemented with fetal bovine serum (FBS) and other necessary components for the specific cell line being used.[2]
Q5: At what concentration is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. Generally, concentrations in the range of 100 nM to 10 µM are used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: High variability in experimental results between different experiments.
-
Potential Cause 1: this compound Degradation. this compound, like many small molecules, can degrade in aqueous cell culture media at 37°C. The rate of degradation can be influenced by the pH and composition of the medium.
-
Solution: Prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen stock. Avoid storing diluted this compound solutions for extended periods. For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.
-
-
Potential Cause 2: Inconsistent Cell Health and Density. The cellular response to this compound can be affected by the health, passage number, and density of the cells.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain consistent cell seeding densities across all experiments.
-
-
Potential Cause 3: Adsorption to Plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic cell culture plates and tubes, reducing its effective concentration in the medium.
-
Solution: Consider using low-adsorption plasticware. When preparing dilutions, pre-condition the plastic surfaces by rinsing with a similar solvent or media to saturate non-specific binding sites.
-
Issue 2: Lower than expected cellular response to this compound.
-
Potential Cause 1: Sub-optimal this compound Concentration. The effective concentration of this compound can be cell-type specific.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experimental system.
-
-
Potential Cause 2: this compound Inactivity due to Improper Storage. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of this compound.
-
Solution: Aliquot stock solutions into single-use vials and store them at -80°C. Always use a fresh aliquot for each experiment.
-
-
Potential Cause 3: Presence of Inhibitory Components in Serum. Some batches of fetal bovine serum (FBS) may contain components that can interfere with the activity of this compound.
-
Solution: Test different lots of FBS to find one that yields consistent results. If possible, use a serum-free medium or a medium with a reduced serum concentration.
-
Quantitative Data Summary
Direct quantitative data on this compound stability in cell culture media is limited in the public domain. The following table provides an estimated stability profile based on general knowledge of phorbol esters and small molecule stability in aqueous solutions. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
| Parameter | Cell Culture Medium (e.g., RPMI 1640, DMEM) | Aqueous Buffer (pH 7.4) |
| Storage Temperature | 37°C (in incubator) | 4°C |
| Estimated Half-life | Hours to a few days | Days to weeks |
| Known Degradation Pathways | Hydrolysis of ester groups, Oxidation | Hydrolysis, Photodegradation |
| Potential Degradation Products | Phorbol, Acetic Acid | Phorbol, Acetic Acid |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI 1640 + 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sterile, low-adsorption microcentrifuge tubes
2. Procedure:
-
Preparation of this compound Solution: Prepare a 100 µM solution of this compound in the cell culture medium.
-
Incubation: Aliquot the this compound solution into sterile, low-adsorption microcentrifuge tubes. Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation:
-
Immediately cool the sample on ice.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Develop a suitable gradient to separate this compound from any degradation products (e.g., 20-80% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., around 230 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium.
-
Visualizations
Caption: this compound signaling pathway for HIV-1 reactivation.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prostratin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with prostratin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental uses?
A1: this compound is a non-tumor-promoting phorbol ester, originally isolated from the mamala tree (Homalanthus nutans).[1] It is primarily investigated for its ability to activate latent HIV-1 reservoirs.[2][3] this compound functions as a protein kinase C (PKC) activator, which stimulates signaling pathways like the NF-κB pathway, leading to the reactivation of latent viral genes.[3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents. The most common and recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]
Q3: My this compound powder is not dissolving easily in the organic solvent. What should I do?
A3: If you encounter difficulty dissolving this compound powder, consider the following steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Warming: Gently warm the solution in a water bath (e.g., to 37°C). For some compounds, warming can significantly increase the dissolution rate.
-
Sonication: Use a sonicator bath to break up any clumps of powder and facilitate dissolution.
-
Purity Check: Ensure the this compound powder meets the expected purity specifications (typically ≥98%).[2]
Q4: I prepared a stock solution in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I solve this?
A4: This is a common issue known as "precipitation upon dilution" that occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, use a multi-step dilution protocol. A proven method involves using a carrier protein, like that found in Fetal Bovine Serum (FBS), to stabilize the compound. See Protocol 2 for a detailed methodology.[6]
Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?
A5: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is best practice to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%, and to always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[6]
Q6: How should I store my this compound stock solution?
A6: this compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[2] Once dissolved into a stock solution (e.g., in DMSO), it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q7: Are there advanced formulation strategies to improve the aqueous solubility of this compound for in vivo use?
A7: Yes, for more advanced applications, particularly in vivo studies, several formulation strategies can be explored to enhance the solubility and bioavailability of hydrophobic drugs like this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[7][8]
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[10]
-
Nanoparticle Formulations: Creating nanocrystals or loading the drug into polymeric nanoparticles.[9]
Quantitative Data Summary
The following table summarizes the solubility of this compound in commonly used laboratory solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| DMF (Dimethylformamide) | ~10 mg/mL | [2] |
Troubleshooting Guide
Use this guide to address specific experimental issues.
Table 2: Troubleshooting Common this compound Solubility Issues
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the vial to 37°C. Vortex vigorously or use a bath sonicator for 5-10 minutes. |
| A clear stock solution becomes cloudy or forms precipitates after being added to cell culture medium. | Poor aqueous solubility of this compound; rapid change in solvent polarity causes the compound to crash out of solution. | 1. Lower the final working concentration. 2. Use the three-step dilution method involving pre-warmed FBS (See Protocol 2 ).[6] 3. Ensure the final DMSO concentration in the medium is low (e.g., <0.1%). |
| Inconsistent biological activity observed between experiments. | 1. Degradation of this compound in stock solution due to multiple freeze-thaw cycles. 2. Incomplete dissolution or precipitation of this compound in the final culture medium. | 1. Aliquot stock solutions into single-use volumes and store at -20°C or below. 2. Visually inspect the final medium for any signs of precipitation before adding it to cells. 3. Always run a vehicle control with the same final concentration of the solvent (e.g., DMSO). |
Experimental Protocols & Workflows
Diagram: this compound Experimental Workflow
Caption: Workflow for preparing and diluting this compound.
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (FW: 390.5 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh 3.905 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not completely dissolve, warm the vial in a 37°C water bath for 5-10 minutes and vortex again. A bath sonicator can also be used to aid dissolution.
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C. This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Three-Step Dilution of this compound into Aqueous Cell Culture Media
This protocol is adapted from a method designed to improve the solubility of hydrophobic compounds in aqueous media for in vitro assays.[6]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile tubes
Procedure:
-
Pre-warming: Pre-warm the complete cell culture medium to 37°C and the FBS to approximately 50°C in a water bath. Thaw the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution in FBS: In a sterile tube, dilute the 10 mM this compound stock 10-fold by adding it to the pre-warmed FBS. For example, add 10 µL of 10 mM this compound stock to 90 µL of 50°C FBS. Vortex immediately. This creates a 1 mM intermediate solution where serum proteins help stabilize the this compound.
-
Step 2: Final Dilution in Medium: Perform the final dilution in the pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of complete medium.
-
Final Mix and Use: Gently mix the final working solution. The final concentration of DMSO will be low (in this example, 0.1%), minimizing solvent toxicity. Use the solution immediately for your experiment.
Signaling Pathway Visualization
Diagram: this compound-Activated PKC/NF-κB Signaling Pathway
Caption: this compound activates PKC, leading to NF-κB activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
identifying and mitigating off-target effects of Prostratin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of Prostratin during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: High levels of cell toxicity or unexpected cell death.
-
Question: My cells are showing significant toxicity and death after this compound treatment, even at concentrations reported to be safe. What could be the cause?
-
Answer: Unexpected cytotoxicity can stem from several factors. Firstly, ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding cytotoxic levels for your specific cell type. Secondly, prolonged exposure to this compound, even at lower concentrations, can lead to cytotoxicity in some cell lines.[1] Consider reducing the incubation time or performing a dose-response and time-course experiment to determine the optimal window for your cells. Lastly, the health and confluency of your cells at the time of treatment can significantly impact their sensitivity. Ensure you are using healthy, sub-confluent cell cultures.
Issue 2: Inconsistent or no reactivation of latent HIV-1.
-
Question: I am not observing the expected reactivation of latent HIV-1 in my cell model after this compound treatment. Why might this be happening?
-
Answer: Lack of HIV-1 reactivation can be due to several experimental variables. Confirm the integrity and activity of your this compound stock. Improper storage can lead to degradation. The specific cell line used as a latency model is critical; some models may be less responsive to PKC agonists. Additionally, the on-target effect of this compound is dependent on the activation of the NF-κB pathway.[1] Ensure your cell model has a functional NF-κB signaling cascade. You can verify this by using a known NF-κB activator like TNF-α as a positive control.
Issue 3: Conflicting results in downstream signaling pathway analysis.
-
Question: I am seeing variable activation of downstream signaling pathways (e.g., ERK, NF-κB) with this compound treatment across experiments. What could be the reason for this variability?
-
Answer: The kinetics of signaling pathway activation can be transient. The timing of cell lysis after this compound treatment is crucial for observing peak activation. A time-course experiment is highly recommended to identify the optimal time point for analyzing the phosphorylation or activation of specific signaling proteins. Furthermore, ensure consistent cell density and serum conditions in your culture, as these can influence baseline signaling activity.
Issue 4: Discrepancies in the downregulation of cell surface receptors.
-
Question: The degree of CD4, CXCR4, or CCR5 downregulation on my cells is not consistent with published data. What should I check?
-
Answer: The extent of receptor downregulation can be cell-type specific.[2][3] Ensure you are comparing your results to data from a similar cell type. The concentration of this compound and the duration of treatment are key factors influencing the magnitude of downregulation.[3] Verify your this compound concentration and consider a dose-response experiment. The method of detection, typically flow cytometry, should be properly controlled with isotype controls and validated antibodies to ensure accurate quantification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of this compound.
1. What are the primary on-target and known off-target effects of this compound?
-
On-target effect: The primary therapeutic goal of this compound is the reactivation of latent HIV-1 provirus. This is achieved through the activation of Protein Kinase C (PKC), leading to the downstream activation of the NF-κB signaling pathway, which drives the transcription of the HIV-1 genome.[1]
-
Off-target effects: Known off-target effects include:
-
Downregulation of HIV-1 entry receptors CD4, CXCR4, and CCR5.[2][3][4]
-
Induction of cell cycle arrest, typically at the G1 phase.[5]
-
Modulation of various cellular signaling pathways beyond NF-κB, such as the MEK/ERK/MAP pathway.[5]
-
Effects on cell viability and proliferation, which can be dose and cell-type dependent.[1][5]
-
Alterations in the expression of various genes, some of which may positively or negatively regulate HIV-1 replication.[6]
-
2. Which PKC isoforms are activated by this compound?
This compound is a broad PKC activator. Studies have shown that it stimulates the membrane translocation and activation of classical, novel, and atypical PKC isoforms.[1] Specifically, the novel PKC isoforms (e.g., PKCδ, PKCε, PKCθ) have been implicated as playing a prominent role in the this compound-mediated reactivation of HIV-1.[1][7]
3. How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for data interpretation. Here are some strategies:
-
Dose Optimization: Perform a careful dose-response analysis to identify the lowest effective concentration that induces the desired on-target effect (HIV-1 reactivation) with minimal off-target consequences (e.g., cytotoxicity, broad gene expression changes).
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to achieve the on-target effect.
-
Use of Specific Inhibitors: To confirm if an observed effect is PKC-dependent, you can use specific PKC inhibitors as controls. For example, Gö6983 is a pan-PKC inhibitor, while Gö6976 is more specific for conventional PKC isoforms.[8]
-
Consider this compound Analogs: Newer, synthetically accessible this compound analogs are being developed with potentially higher potency and improved selectivity, which may offer a better therapeutic window with fewer off-target effects.
4. What are the recommended concentration ranges for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. However, a general starting range for in vitro experiments is between 100 nM and 1 µM.[5][9] It is strongly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
5. Are there any known synergistic or antagonistic interactions of this compound with other compounds?
Yes, this compound has been shown to act synergistically with other latency-reversing agents, such as HDAC inhibitors (e.g., valproic acid), to reactivate latent HIV-1.[10] This suggests that combining this compound with other agents could potentially allow for lower, less toxic concentrations of each compound to be used.
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Effect | Cell Type | Concentration Range | Reference |
| On-Target: HIV-1 Reactivation | J-Lat T cell lines | ~2 µM | [8] |
| Primary CD4+ T cells | 250 ng/ml (~0.6 µM) | [11] | |
| Off-Target: PKC Activation (Ki) | Cell-free | 12.5 nM | [5] |
| Off-Target: Inhibition of [3H]PDBu binding | CEM cells | 210 nM (Ki) | [5] |
| Off-Target: Growth Inhibition | AML cell lines (HL-60, NB4, U937) | 125 - 1000 nM | [5] |
| Off-Target: G1 Cell Cycle Arrest | HL-60 cells | 125 - 1000 nM | [5] |
| Off-Target: CD4 Downregulation | Lymphocytic & Myelo/monocytic cell lines | 100 ng/ml (~0.25 µM) | [3] |
| Off-Target: CXCR4 Downregulation | CEM, SupT1 cells | 100 ng/ml (~0.25 µM) | [3] |
| Off-Target: NK Cell Activation | Primary NK cells | 1 µM | [1] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium.
-
Incubation: Allow cells to adhere and grow for 24-32 hours, depending on the cell line.
-
Serum Starvation (Optional): For some cell lines, it may be beneficial to switch to a serum-free medium for 24 hours prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantifying CD4 and CXCR4 Downregulation by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Staining: Resuspend the cells in FACS buffer and add fluorochrome-conjugated antibodies against CD4 and CXCR4. Also include an isotype control for each antibody in separate tubes.
-
Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for CD4 and CXCR4. Compare the results from this compound-treated cells to the vehicle control.
Protocol 3: Kinase Inhibitor Profiling to Identify this compound Off-Targets
This protocol is an adaptation of chemical proteomics approaches for identifying kinase targets.
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Competitive Binding: Incubate the lysates with a broad-spectrum kinase inhibitor probe (e.g., biotinylated ATP/ADP analogs or immobilized kinase inhibitors on beads) in the presence and absence of excess this compound. This compound will compete with the probe for binding to its target kinases.
-
Enrichment: Enrich the probe-bound kinases using streptavidin beads (for biotinylated probes) or by pelleting the inhibitor-coated beads.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the this compound-treated versus control samples. A decrease in the abundance of a kinase in the this compound-treated sample indicates that this compound binds to and competes for that kinase.
Mandatory Visualizations
Caption: this compound's primary signaling pathway leading to on-target HIV-1 reactivation and key off-target effects.
Caption: A logical workflow for the systematic identification and mitigation of this compound's off-target effects.
References
- 1. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Prostratin-Treated Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Prostratin-treated primary cells. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect primary cells?
This compound is a non-tumor-promoting phorbol ester that acts as a protein kinase C (PKC) activator.[1][2] In primary cells, particularly T-lymphocytes, this compound can induce the expression of latent viruses like HIV-1 by activating transcription factors such as NF-κB and Sp1.[3][4] It's important to note that this compound alone typically does not induce proliferation in quiescent primary T cells.[5][6] However, it can act as a co-stimulatory signal with T-cell receptor stimulation to promote proliferation.[5][7]
Q2: Is this compound toxic to primary cells?
Generally, this compound is not considered to be cytotoxic to primary cells at concentrations effective for latency reversal.[2][8] Some studies even suggest it has cytoprotective properties.[2] However, as with any compound, toxicity can be concentration-dependent and may vary between different primary cell types and donors. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: Which cell viability assays are recommended for this compound-treated primary cells?
A multi-assay approach is recommended to obtain a comprehensive understanding of cell viability.
-
Membrane Integrity Assays: Dye exclusion assays like Trypan Blue or flow cytometry-based assays using Propidium Iodide (PI) or 7-AAD are straightforward methods to assess membrane integrity and identify dead cells.[9][10]
-
Apoptosis Assays: Annexin V/PI staining analyzed by flow cytometry is highly recommended to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[11] This is particularly useful as this compound can induce complex cellular responses.
-
Metabolic Assays: Assays like MTT, XTT, and MTS measure metabolic activity, which is often correlated with cell viability. However, caution is advised as this compound's activation of PKC can alter the metabolic state of the cells, potentially leading to misinterpretation of the results.[12][13] It is crucial to validate findings from metabolic assays with other methods.
Q4: Can this compound's activity interfere with metabolic viability assays like MTT or XTT?
Yes, this is a critical consideration. This compound activates PKC, which can lead to significant changes in cellular metabolism. This can alter the activity of mitochondrial dehydrogenases, the enzymes responsible for reducing tetrazolium salts (MTT, XTT, MTS) to a colored formazan product.[12][13] This can lead to an over- or underestimation of cell viability. Therefore, if using a metabolic assay, it is essential to include proper controls and validate the results with an orthogonal method, such as a dye exclusion assay or Annexin V staining.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
| Potential Cause | Troubleshooting Steps |
| This compound-induced metabolic changes: this compound, as a PKC activator, can alter the metabolic rate of primary cells, leading to changes in formazan production that are independent of cell number. | - Validate with an orthogonal assay: Confirm your results using a non-metabolic assay like Trypan Blue exclusion or Annexin V/PI staining. - Run a time-course experiment: Assess metabolic activity at different time points after this compound treatment to understand the kinetics of metabolic changes. - Optimize incubation time: The standard incubation time for the MTT/XTT reagent may need to be adjusted for this compound-treated cells. |
| High background from media: Some culture media components can reduce tetrazolium salts, leading to high background absorbance.[14] | - Use phenol red-free medium: Phenol red can interfere with absorbance readings. - Include a "no-cell" control: Incubate the assay reagent with media alone to determine the background absorbance. |
| Low signal in primary cells: Primary cells may have a lower metabolic rate compared to cell lines, resulting in a weak signal.[13] | - Increase cell seeding density: Ensure you are within the linear range of the assay for your specific cell type. - Extend incubation time: Longer incubation with the assay reagent may be necessary, but be mindful of potential toxicity from the reagent itself. |
Issue 2: High Variability in Annexin V/PI Staining Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal antibody/dye concentration: Incorrect concentrations of Annexin V or PI can lead to poor staining and inaccurate gating. | - Titrate reagents: Perform a titration of both Annexin V and PI to determine the optimal concentration for your primary cells. |
| Cell clumping: Primary cells, especially activated T cells, can be prone to clumping, leading to inaccurate flow cytometry data. | - Use cell-dissociation buffers: Gently resuspend cells in a buffer containing EDTA. - Filter samples: Pass the cell suspension through a cell strainer before acquiring on the flow cytometer. |
| Delayed analysis after staining: Phosphatidylserine externalization is a dynamic process, and delays in analysis can lead to changes in the staining pattern.[10] | - Analyze samples promptly: Analyze cells by flow cytometry as soon as possible after the staining procedure is complete.[10] |
| False positives due to trypsinization (for adherent cells): Trypsin can damage the cell membrane, leading to non-specific Annexin V binding.[15] | - Use a gentle dissociation reagent: Consider using a non-enzymatic cell dissociation buffer. - Allow cells to recover: After dissociation, allow cells to recover in culture medium for a short period before staining.[15] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density in complete culture medium. Include wells for "no-cell" controls.
-
This compound Treatment: Add varying concentrations of this compound to the appropriate wells. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Measurement: Gently mix the plate to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation: Following this compound treatment, harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
Table 1: Hypothetical Viability Data for this compound-Treated Primary CD4+ T Cells
| Assay Method | This compound Conc. (nM) | % Viability (Mean ± SD) | Notes |
| Trypan Blue | 0 (Vehicle) | 95 ± 3% | Baseline viability |
| 100 | 94 ± 4% | No significant change | |
| 500 | 92 ± 5% | No significant change | |
| 1000 | 89 ± 6% | Slight decrease | |
| Annexin V/PI | 0 (Vehicle) | 93 ± 4% (Live) | Percentage of Annexin V-/PI- cells |
| 100 | 92 ± 3% (Live) | No significant increase in apoptosis | |
| 500 | 90 ± 5% (Live) | No significant increase in apoptosis | |
| 1000 | 87 ± 5% (Live) | Slight increase in apoptotic population | |
| MTT Assay | 0 (Vehicle) | 100 ± 8% | Normalized to vehicle control |
| 100 | 115 ± 10% | Apparent increase in viability | |
| 500 | 125 ± 12% | Apparent increase in viability | |
| 1000 | 110 ± 9% | Apparent increase in viability |
Note: The hypothetical MTT data illustrates the potential for metabolic assays to show an increase in signal due to metabolic activation by this compound, which may not reflect a true increase in cell number or viability.
Visualizations
Caption: this compound signaling pathway in primary T cells.
Caption: Experimental workflow for assessing cell viability.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. islasas.com [islasas.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Prostratin and HIV-1 Latency Reactivation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with prostratin-mediated reactivation of latent HIV-1 in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reactivates latent HIV-1?
This compound is a non-tumor-promoting phorbol ester that acts as a protein kinase C (PKC) agonist.[1][2][3] Its primary mechanism for reactivating latent HIV-1 involves the activation of the PKC signaling pathway. This leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB.[4] The degradation of IκBα allows NF-κB (specifically the RelA/p50 heterodimer) to translocate from the cytoplasm to the nucleus.[4][5] In the nucleus, NF-κB binds to specific sites on the HIV-1 Long Terminal Repeat (LTR), the viral promoter, initiating the transcription of viral genes and thus reactivating the latent provirus.[4][6]
Q2: I'm not seeing any HIV-1 reactivation in my cell line after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of HIV-1 reactivation in your cell line. These can be broadly categorized as issues with the cell line itself, the experimental conditions, or the this compound compound.
-
Cell Line-Specific Factors:
-
Integration Site of the Provirus: The genomic location of the integrated HIV-1 provirus can significantly impact its susceptibility to reactivation by LRAs like this compound.[7]
-
Defective Signaling Pathways: Your specific cell line may have inherent defects in the PKC or NF-κB signaling pathways, rendering it unresponsive to this compound.
-
Low Level of Key Cellular Factors: The expression levels of essential host factors required for HIV-1 transcription may be insufficient in your cell line.
-
-
Experimental Conditions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[8]
-
Inadequate Incubation Time: The kinetics of this compound-induced reactivation can differ. An insufficient incubation period may not be enough to observe a significant increase in viral gene expression.
-
This compound Stability and Activity: this compound, like any chemical compound, can degrade over time. Ensure that your stock solution is properly stored and that its activity is validated.
-
-
Measurement of Reactivation:
-
Insensitive Detection Method: The method used to measure HIV-1 reactivation (e.g., p24 ELISA, GFP reporter) may not be sensitive enough to detect low levels of viral gene expression.
-
Q3: Can this compound be toxic to my cells?
Yes, at higher concentrations, this compound can induce cytotoxicity and apoptosis.[9] It is essential to determine the optimal concentration that maximizes latency reversal while minimizing cell death. This can be achieved by performing a dose-response curve and assessing cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with measuring HIV-1 reactivation. Some studies have noted that this compound can induce apoptosis in both infected and uninfected cells at high concentrations.[9]
Q4: Does this compound have other effects on T-cells besides latency reversal?
Yes, this compound has several other effects on T-cells. It can induce the expression of T-cell activation markers like CD25 and CD69.[10][11] Paradoxically, this compound can also inhibit new HIV-1 infection by downregulating the expression of the primary HIV-1 receptor, CD4, and the co-receptors CXCR4 and CCR5.[6][10][12] This dual functionality makes it a subject of interest for "shock and kill" strategies, where the reactivated virus is prevented from infecting new cells.
Troubleshooting Guide
If you are not observing the expected HIV-1 reactivation with this compound, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A step-by-step guide to troubleshooting the lack of HIV-1 reactivation with this compound.
Step 1: Validate Your Reagents and Cell Line
-
This compound Stock:
-
Purity and Identity: If possible, verify the purity and identity of your this compound compound.
-
Concentration: Double-check the calculation of your stock and working concentrations.
-
Storage: Ensure that your this compound stock is stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation.
-
-
Cell Line Health:
-
Mycoplasma Contamination: Test your cell line for mycoplasma contamination, as this can affect cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered phenotypes and responses.
-
Step 2: Optimize Experimental Conditions
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for maximal reactivation.
-
Cell Viability: Concurrently assess cell viability at each concentration and time point to distinguish between a lack of reactivation and cell death.
Step 3: Use Positive Controls
-
Alternative Latency-Reversing Agents: Treat your cells with other known LRAs, such as phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α), to confirm that your cell line is capable of reactivating HIV-1.[7]
-
Pathway Activation: If possible, assess the activation of the PKC/NF-κB pathway directly, for example, by performing a western blot to check for the degradation of IκBα or the phosphorylation of downstream targets.
Step 4: Consider Advanced Troubleshooting
-
Combination Therapy: this compound can act synergistically with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors (e.g., vorinostat, panobinostat) or BET inhibitors (e.g., JQ1).[9][13][14] Combining this compound with another LRA may enhance reactivation in your cell line.
-
Alternative Cell Line: If all else fails, your cell line may be inherently resistant to this compound-mediated reactivation. Consider using a different latently infected cell line that has been shown to be responsive to this compound (e.g., J-Lat, ACH-2, U1).[9]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various studies. Note that direct comparison between studies may be challenging due to differences in cell lines, experimental conditions, and measurement techniques.
Table 1: Effective Concentrations of this compound for HIV-1 Reactivation in Different Cell Lines
| Cell Line | Effective Concentration (µM) | Measurement Method | Reference |
| J-Lat 10.6 | 1.2 | GFP Expression | [8] |
| J-Lat 9.2 | 0.1 - 10 | GFP Expression | [8] |
| J-Lat 8.4 | 38 | GFP Expression | [15] |
| ACH-2 | 10 | p24 Antigen | [9] |
| U1 | 10 | p24 Antigen | [9] |
| Primary CD4+ T cells | 1 - 10 | p24 Antigen / HIV-1 RNA | [10][16] |
Table 2: Synergistic Effects of this compound with Other Latency-Reversing Agents
| Combination | Cell Line | Effect | Reference |
| This compound + JQ1 | J-Lat, Primary cells | Synergistic reactivation | [9] |
| This compound + HDAC inhibitors | J-Lat, Primary cells | Synergistic reactivation | [14] |
| This compound + Ionomycin | Primary CD4+ T cells | Potent synergistic activation | [5][17] |
Experimental Protocols
Protocol 1: this compound-Mediated HIV-1 Reactivation in J-Lat Cell Lines
This protocol is adapted from studies using the J-Lat cell line, which contains a latent HIV-1 provirus with a GFP reporter gene.
-
Cell Culture: Maintain J-Lat cells (e.g., J-Lat 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.[15]
-
Cell Seeding: Seed the J-Lat cells in a 96-well plate at a density of 2 x 10⁵ cells per well in a final volume of 200 µL.[15]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound to the desired final concentrations (e.g., a range from 0.1 to 10 µM) in the cell culture medium. Add the diluted this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Reactivation Measurement:
-
Flow Cytometry: Harvest the cells and wash them with PBS. Resuspend the cells in FACS buffer (PBS with 2% FBS) and analyze the percentage of GFP-positive cells using a flow cytometer.
-
p24 ELISA: Alternatively, collect the culture supernatant and measure the concentration of the HIV-1 p24 antigen using a commercially available ELISA kit.
-
Protocol 2: this compound-Mediated HIV-1 Reactivation in Primary CD4+ T Cells
This protocol is a general guideline for using this compound on latently infected primary CD4+ T cells isolated from HIV-1-infected individuals on antiretroviral therapy.
-
Cell Isolation: Isolate resting CD4+ T cells from the peripheral blood mononuclear cells (PBMCs) of HIV-1-infected individuals using negative selection magnetic beads.
-
Cell Culture: Culture the isolated resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and IL-2 (to maintain viability).
-
This compound Treatment: Add this compound to the cell culture at the desired final concentration (e.g., 1 µM). Include appropriate controls (e.g., no treatment, vehicle control).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Reactivation Measurement:
-
HIV-1 RNA Quantification: Harvest the cells and extract total RNA. Measure the levels of cell-associated HIV-1 RNA using a sensitive RT-qPCR assay.
-
p24 Antigen in Supernatant: Collect the culture supernatant and measure the amount of released p24 antigen by ELISA.
-
Signaling Pathway Diagram
Diagram: this compound-Induced HIV-1 Latency Reactivation Pathway
Caption: The signaling cascade initiated by this compound, leading to the reactivation of latent HIV-1.
References
- 1. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium/Calcineurin Synergizes with this compound to Promote NF-κB Dependent Activation of Latent HIV | PLOS One [journals.plos.org]
- 6. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 10. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 17. Calcium/calcineurin synergizes with this compound to promote NF-κB dependent activation of latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Prostratin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostratin and its derivatives. The information is designed to address specific experimental challenges and provide detailed guidance to optimize research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
This compound and its derivatives are potent activators of Protein Kinase C (PKC).[1][2] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation.[3] Activated PKC then phosphorylates a cascade of downstream targets, most notably leading to the activation of the NF-κB signaling pathway.[3][4] This pathway is crucial for the induction of latent HIV-1 expression.[3][5]
Q2: Which PKC isoforms are activated by this compound?
This compound has been shown to activate multiple PKC isoforms, including classical (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] However, studies suggest that novel PKC isoforms play a particularly prominent role in the this compound-mediated reactivation of latent HIV-1.[3] Specifically, PKCε has been identified as an upstream kinase for this compound-induced activation of Protein Kinase D3 (PKD3), which is essential for the activation of NF-κB.
Q3: Why is improving the therapeutic window of this compound derivatives a key research focus?
While this compound is a promising agent for "shock and kill" HIV eradication strategies, its clinical utility can be limited by a narrow therapeutic window. This means the concentrations required for therapeutic efficacy can be close to those that cause toxicity.[5] Therefore, a major goal in the development of this compound derivatives is to enhance their potency against latent HIV-1 while reducing off-target effects and cellular toxicity, thereby widening the therapeutic window.
Q4: What are the common cellular models used to study the activity of this compound derivatives?
Several cell line models are commonly used to assess the ability of this compound derivatives to reactivate latent HIV-1. These include:
-
J-Lat cells: Jurkat T-cell lines that contain an integrated, transcriptionally latent HIV-1 provirus with a GFP reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.[3]
-
U1 cells: A chronically infected promonocytic cell line that produces low levels of HIV-1, which can be stimulated by agents like this compound.
-
ACH-2 cells: A T-cell line with a single integrated copy of the HIV-1 provirus.
-
Primary CD4+ T cells: Isolated from healthy donors or HIV-infected individuals on antiretroviral therapy, these cells provide a more physiologically relevant model of HIV latency.[6][7]
Troubleshooting Guides
Problem 1: Low or No Induction of Latent HIV-1 Expression
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of your this compound derivative. Concentrations can range from nanomolar to low micromolar.[6] |
| Incorrect Controls | Always include a positive control (e.g., a known potent PKC activator like PMA or a well-characterized this compound batch) and a negative control (vehicle-treated cells) to ensure the assay is performing as expected.[8] |
| Cell Line Issues | Ensure your cell line is healthy and has not been in continuous culture for too long, which can lead to genetic drift and altered responsiveness. Use low-passage number cells whenever possible. |
| Reagent Quality | Verify the quality and integrity of your this compound derivative. If possible, confirm its identity and purity by analytical methods. Ensure that other critical reagents, such as cell culture media and supplements, are not expired and are of high quality. |
| Assay Sensitivity | For latency reversal assays, ensure your detection method (e.g., p24 ELISA, flow cytometry for GFP) is sensitive enough to detect low levels of viral reactivation.[6][9] |
Problem 2: High or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | High concentrations of phorbol esters can lead to significant cytotoxicity.[5] Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.[10] |
| Incorrect Cell Viability Assay | Some viability assays, like the MTT assay, can be affected by the metabolic state of the cells, which can be altered by PKC activators. Consider using a non-metabolic assay, such as Trypan Blue exclusion or a live/dead cell stain for flow cytometry, to confirm your results.[9] |
| Contamination | Check your cell cultures for any signs of bacterial or fungal contamination, which can cause widespread cell death. |
| Prolonged Exposure | Short-term treatment with this compound may be sufficient to induce latency reversal with minimal toxicity. In some cases, prolonged exposure can lead to growth arrest and cell death.[5] |
Problem 3: Inconsistent Results or Batch-to-Batch Variability
| Possible Cause | Troubleshooting Step |
| Compound Stability and Storage | This compound and its derivatives should be stored under desiccating conditions at -20°C.[11] Prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation. |
| Solubility Issues | This compound is soluble in organic solvents like DMSO and ethanol.[10] Ensure the compound is fully dissolved in the stock solution before further dilution in aqueous media. Poor solubility can lead to inaccurate concentrations and inconsistent results. |
| Experimental Technique | Minor variations in experimental procedures, such as incubation times, cell densities, and reagent addition, can lead to variability. Adhere strictly to a standardized protocol. |
| Biological Variability | When using primary cells, there will be inherent donor-to-donor variability.[12] It is important to test a sufficient number of donors to draw meaningful conclusions. |
Data Presentation
Table 1: In Vitro Activity of this compound and Selected Derivatives
| Compound | Target Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| This compound | J-Lat | ~0.5 | >10 | >20 | [11] |
| This compound | U1 | 0.32 | >100 | >312.5 | |
| This compound | ACH-2 | 0.33 | >100 | >303 | |
| DPP | U1 | - | - | - | [13] |
| Synthetic Analog 1 | U1 | 0.02 | >10 | >500 | [14] |
| Synthetic Analog 2 | U1 | 0.01 | >10 | >1000 | [14] |
EC50 (50% effective concentration) is the concentration of the compound that induces 50% of the maximal response in a latency reversal assay. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
HIV-1 Latency Reversal Assay in J-Lat Cells
This protocol describes a common method for assessing the ability of this compound derivatives to reactivate latent HIV-1 in the J-Lat cell model.
Materials:
-
J-Lat cells (e.g., clone 10.6)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., PMA, 10 µM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Compound Addition: Prepare serial dilutions of the this compound derivative, positive control, and vehicle control in complete RPMI 1640 medium. Add 100 µL of the diluted compounds to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer them to FACS tubes.
-
Wash the cells once with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of GFP-positive cells against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of this compound derivatives.
Materials:
-
Target cell line (e.g., Jurkat, U937)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Addition: Add 100 µL of serially diluted this compound derivative or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Mandatory Visualizations
Caption: this compound Derivative Signaling Pathway.
Caption: Experimental Workflow for Latency Reversal Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Micelles Formulation of Combretastatin Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, PKC activator (CAS 60857-08-1) | Abcam [abcam.com]
- 12. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Synthesis of this compound, DPP, and Their Analogs, Adjuvant Leads Against Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prostratin-Induced Receptor Modulation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to prostratin-induced changes in cell surface receptor expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a non-tumor-promoting phorbol ester, originally isolated from the mamala tree (Homalanthus nutans), that acts as a protein kinase C (PKC) activator.[1][2] Its primary mechanism involves the activation of PKC isoforms, which triggers downstream signaling cascades, including the NF-κB pathway.[1][3][4] This activation is central to its effects on both latent HIV-1 reactivation and the modulation of cell surface receptors.[1][4]
Q2: Which specific cell surface receptors are affected by this compound treatment? A2: this compound is well-documented to induce the downregulation of CD4 and CXCR4 receptors.[5][6][7] However, its effect on the CCR5 co-receptor is not consistent, with some studies showing downregulation while others report no significant change.[5][6][8] The specific cell line or cell type used in the experiment can influence the outcome on CCR5 expression.[5]
Q3: How does this compound cause the downregulation of CD4 and CXCR4? A3: this compound-induced activation of PKC leads to the internalization and subsequent degradation of CD4 and CXCR4 receptors.[5][9] This process is believed to involve receptor-mediated endocytosis and/or macropinocytosis.[5] The phosphorylation of serine residues in the cytoplasmic domain of the CD4 molecule by PKC is a key step that leads to its recruitment into clathrin-coated pits for internalization.[9]
Q4: Which PKC isoforms are responsible for receptor downregulation? A4: Specific PKC isoforms are involved in the downregulation of different receptors. Studies using specific PKC inhibitors have revealed that novel PKC isoforms are the primary mediators for this compound-induced CD4 downregulation.[5] In contrast, the downregulation of CXCR4 involves the action of both conventional and novel PKC isoforms.[5]
Q5: Besides receptor downregulation, what other significant cellular effects does this compound have? A5: In addition to downregulating HIV receptors, this compound is known for its ability to reactivate latent HIV-1 proviruses by activating transcription factors like NF-κB and Sp1.[4][8] While it can induce T-cell activation markers like CD69, it does not typically induce cell proliferation on its own, which is a significant advantage for its potential therapeutic use.[7][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | This compound concentration is too high for the specific cell type; prolonged incubation period. | Perform a dose-response curve (e.g., 100 nM to 5 µM) to determine the optimal, non-toxic concentration for your cells.[12][13] Reduce the incubation time; significant receptor modulation can often be observed within 2-6 hours.[9] |
| No/Minimal CD4 or CXCR4 Downregulation | Sub-optimal this compound concentration; inactive this compound stock; incorrect cell type; issues with antibody staining for flow cytometry. | Verify the concentration and bioactivity of your this compound stock. Use a cell line known to be responsive (e.g., CEM, SupT1).[9] Titrate your fluorescently-labeled anti-CD4 and anti-CXCR4 antibodies to ensure optimal signal-to-noise ratio. Run positive (e.g., PMA) and negative (DMSO vehicle) controls. |
| Inconsistent CCR5 Downregulation Results | Cell-type dependent effects of this compound on CCR5.[5] | Acknowledge the known variability of this compound's effect on CCR5. Test multiple cell types (lymphocytic vs. monocytic) if CCR5 modulation is critical for your study.[5] Clearly document your cell type and experimental conditions. |
| High Background in Flow Cytometry | Non-specific antibody binding; dead cells binding the antibody. | Include an Fc block step in your staining protocol. Add a viability dye (e.g., Propidium Iodide, DAPI) to your staining panel to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[7] |
| Difficulty Reproducing Published Data | Differences in experimental conditions (cell passage number, serum concentration, this compound supplier/lot). | Standardize all experimental parameters. Use cells within a consistent low passage number range. Ensure the vehicle control (e.g., DMSO) concentration is consistent across experiments and does not exceed 0.1%. |
Quantitative Data on Receptor Downregulation
The following table summarizes quantitative data on the effects of this compound on the surface expression of key HIV-1 receptors in different cell lines.
| Receptor | Cell Line | This compound Concentration | Treatment Duration | Percent Reduction in Surface Expression | Reference |
| CXCR4 | CEM | 100 ng/mL (~170 nM) | 2 hours | 30-40% | [9] |
| CXCR4 | SupT1 | 100 ng/mL (~170 nM) | 2 hours | 30-40% | [9] |
| CD4 | U937 | Not specified | 2 hours | ~60-70% | [9] |
| CD4 | CEM | Not specified | 2 hours | ~20-30% | [9] |
| CCR5 | Multiple | Not specified | Not specified | Downregulation is variable and cell-type dependent | [5][8] |
Key Experimental Protocols
Protocol: Measuring Cell Surface Receptor Downregulation by Flow Cytometry
This protocol outlines a standard procedure to quantify changes in CD4, CXCR4, and CCR5 expression on lymphocytic cells following this compound treatment.
1. Materials and Reagents:
-
Cell Lines: Human lymphocytic cell lines (e.g., CEM, SupT1) or peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock: 1 mM this compound in DMSO.
-
Antibodies: Fluorochrome-conjugated monoclonal antibodies (e.g., PE-anti-CD4, APC-anti-CXCR4, FITC-anti-CCR5) and corresponding isotype controls.
-
Staining Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS.
-
Viability Dye: Propidium Iodide (PI) or similar.
2. Cell Culture and Treatment:
-
Seed cells (e.g., CEM) at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Prepare working solutions of this compound in culture medium. A final concentration of 1 µM is often effective for latency reversal studies, while 100-500 nM can be used for receptor downregulation assays.[13][14]
-
Add the this compound solution to the appropriate wells. For a negative control, add an equivalent volume of medium containing the same final concentration of DMSO (vehicle).
-
Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 2, 6, or 24 hours).
3. Antibody Staining:
-
Harvest the cells from each well and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold Staining Buffer. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the pre-titrated fluorescently-labeled antibodies. Include single-stain controls and isotype controls for compensation and gating.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Staining Buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
4. Flow Cytometry and Data Analysis:
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 20,000-50,000) for the live-cell gate.
-
Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on the live cell population by excluding cells positive for the viability dye.
-
Analyze the Median Fluorescence Intensity (MFI) of CD4, CXCR4, and CCR5 in the this compound-treated samples compared to the vehicle control.
-
Calculate the percentage of receptor downregulation using the formula: [1 - (MFI of Treated / MFI of Control)] * 100.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to receptor downregulation and HIV-1 LTR activation.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced receptor downregulation by flow cytometry.
References
- 1. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in primary cell responses to Prostratin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prostratin and primary cells. Given the inherent biological variability of primary cells, this resource aims to help you understand, manage, and troubleshoot inconsistent responses in your experiments.
Frequently Asked Questions (FAQs): Understanding Variability
This section addresses the fundamental reasons behind the variable responses of primary cells to this compound.
Q1: Why do my primary cells show such high variability in response to this compound between different donors?
A: This is a well-documented challenge in primary cell research. Unlike immortalized cell lines, primary cells retain the genetic and epigenetic diversity of their donors.[1][2] Key factors contributing to this variability include:
-
Genetic Background: Polymorphisms in genes involved in the signaling pathways that this compound activates can alter cellular responses.
-
Donor Demographics: The age, sex, and underlying health conditions of the donor can significantly influence cell behavior, including metabolic activity and proliferation rates.[3][4]
-
Previous Exposure: The immune history of a donor can prime cells to respond differently to stimuli.
-
Cellular Composition: The initial frequency of specific cell subsets within a mixed population (like PBMCs) can vary greatly between donors.
Q2: Can experimental conditions, aside from donor differences, contribute to response variability?
A: Absolutely. Extrinsic factors related to your experimental setup are a major source of variability. It is crucial to standardize these conditions as much as possible.[5] Important considerations include:
-
Cell Isolation and Handling: The method of isolation and the stress induced during handling can alter cell function and responsiveness.
-
Cell Culture Conditions: The type of medium, serum concentration, and the presence of growth factors can all impact how cells respond to this compound.[5][6]
-
Cell Density and Passage Number: Primary cells are sensitive to contact inhibition and their characteristics can change with each passage as they approach senescence.[1][5]
-
Reagent Consistency: Using different lots of this compound, antibodies, or media supplements can introduce significant experimental noise.
Q3: What is the primary mechanism of action for this compound, and how does it relate to response variability?
A: this compound is a non-tumor-promoting phorbol ester that acts as a potent activator of Protein Kinase C (PKC).[7][8][9] Upon entering the cell, it activates multiple PKC isoforms, which triggers several downstream signaling cascades. The most well-characterized pathway in the context of HIV latency reversal involves the activation of NF-κB.[9][10] Variability can arise from differences in the expression levels and activity of specific PKC isoforms and other downstream signaling molecules among cells from different donors.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Q1: I am not observing any significant cellular activation (e.g., no upregulation of CD69/CD25) after this compound treatment. What could be the issue?
A: This could be due to several factors. Follow these troubleshooting steps:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell types and donors. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific primary cell model.[11] |
| Poor Cell Health/Viability | Primary cells are fragile.[12] Ensure cell viability is >95% before starting the experiment. Use a gentle isolation protocol and allow cells to recover in culture for a period before stimulation. |
| Incorrect Cell State | This compound's effects can depend on the activation state of the cell. For example, its effects on T-cells are distinct from those of T-cell receptor (TCR) stimulation but can provide a co-stimulatory signal.[13][14] Ensure your cells are in the desired state (e.g., resting) before treatment. |
| Reagent Issues | Confirm the integrity and concentration of your this compound stock. Phorbol esters can be unstable; store them correctly and avoid repeated freeze-thaw cycles. |
Q2: My primary cell cultures are showing high levels of cytotoxicity after treatment with this compound. How can I fix this?
A: While this compound is generally less toxic than other phorbol esters, high concentrations or sensitive cell populations can lead to cell death.
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations (>10 µM) can induce toxicity.[11] Reduce the concentration or perform a dose-response curve to find a concentration that balances activation with viability. |
| Donor-Specific Sensitivity | Cells from some donors may be inherently more sensitive. If possible, screen cells from multiple donors to identify one with a better tolerance profile. |
| Extended Incubation Time | Prolonged exposure can be toxic. Optimize the incubation time to the minimum required to observe the desired effect. |
| Contamination | Check your cultures for microbial (e.g., mycoplasma) contamination, which can exacerbate stress and cell death. |
Q3: I see a strong response in some experiments but a weak or no response in others, even when using cells from the same donor. What causes this inconsistency?
A: This points to technical variability in your experimental workflow.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Practices | Ensure that cell density at the time of treatment, media composition, and incubation conditions are identical for all experiments.[6] |
| Variation in Reagent Preparation | Prepare a large batch of this compound stock solution to use across multiple experiments. Use the same lot of media, serum, and other critical reagents. |
| Cell Passage Number | If you are passaging your primary cells, track the passage number carefully. Cellular phenotype and responsiveness can change significantly at higher passages.[5] |
| Assay Timing | The kinetics of cellular activation can be rapid. Ensure you are performing your endpoint assay at a consistent and optimal time point post-stimulation. |
Data Summaries
The following tables summarize quantitative data on this compound's effects on primary cells gathered from various studies.
Table 1: Effective Concentrations and Observed Effects of this compound on Primary Cells
| Cell Type | Concentration Range | Key Observed Effect(s) | Citation(s) |
| Primary CD4+ T Cells | 0.1 µM - 10 µM | Upregulation of activation markers (CD25, CD69). | [15][16] |
| Primary CD4+ T Cells | ~10 µM | Reactivation of latent HIV-1 from pre- and post-integration latency. | [15] |
| Quiescent Peripheral Blood Lymphocytes (PBLs) | Not specified | Does not induce proliferation when used alone. | [13][14] |
| Natural Killer (NK) Cells | 1 µM - 10 µM | Increased expression of activation receptors (NKG2D, NKp44). | [17] |
| Acute Myeloid Leukemia (AML) cell lines | 125 nM - 1000 nM | Inhibition of cell growth and induction of G1 arrest. | [7] |
Table 2: Common Factors Contributing to Variability in this compound Experiments
| Factor Category | Specific Factor | Potential Impact | Mitigation Strategy | Citation(s) |
| Intrinsic (Donor-Related) | Genetics, Age, Sex | Altered signaling pathway efficiency, different baseline activation states. | Screen multiple donors; if possible, use cells from the same donor for a set of comparative experiments. | [1][3][4] |
| Extrinsic (Experimental) | Cell Culture Medium & Supplements | Serum and growth factors can trigger unintended signaling pathways. | Use a consistent, defined medium and serum lot. Reduce serum concentration if possible. | [5][6] |
| Extrinsic (Experimental) | Cell Density | Can affect cell-to-cell signaling and response to stimuli. | Maintain a consistent seeding density across all wells and experiments. | [1] |
| Extrinsic (Experimental) | This compound Handling | Degradation or incorrect concentration of the compound. | Aliquot stock solutions to avoid freeze-thaw cycles; verify concentration. |
Visual Guides: Pathways and Workflows
The following diagrams illustrate key processes and logical workflows relevant to your this compound experiments.
Caption: this compound signaling pathway via PKC and NF-κB activation.
Caption: Standardized workflow for this compound experiments with primary cells.
Caption: A decision tree for troubleshooting common this compound experiment issues.
Key Experimental Protocols
Protocol 1: Assessment of Primary T-Cell Activation by Flow Cytometry
This protocol provides a general framework for measuring the upregulation of activation markers on CD4+ T-cells following this compound stimulation.
Materials:
-
Isolated primary human PBMCs or purified CD4+ T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, Pen/Strep).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD69, anti-CD25).
-
FACS buffer (PBS + 2% FBS).
-
Viability dye (e.g., 7-AAD, Propidium Iodide).
Methodology:
-
Cell Preparation: Isolate primary T-cells from healthy donor blood.[16] Allow cells to rest in culture for 2-4 hours to recover from the isolation procedure.
-
Seeding: Seed 0.5 - 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Stimulation: Add this compound to the desired final concentrations (e.g., a titration from 0.1 µM to 5 µM). Include an unstimulated (vehicle control, e.g., 0.1% DMSO) and a positive control well.
-
Incubation: Incubate cells for 18-24 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest cells and wash once with cold FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash cells twice with 150 µL of FACS buffer.
-
Acquisition: Resuspend cells in 200 µL of FACS buffer containing a viability dye. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on the CD4+ population. Quantify the percentage of CD69+ and CD25+ cells.[15][16]
Protocol 2: In Vitro HIV Latency Reactivation Assay
This protocol describes how to measure the reactivation of latent HIV-1 from infected primary CD4+ T-cells.
Materials:
-
Latently infected primary CD4+ T-cells (e.g., generated using an in vitro model).[17][18]
-
Complete RPMI-1640 medium.
-
This compound stock solution.
-
Positive control (e.g., PMA/Ionomycin).
-
p24 ELISA kit.
Methodology:
-
Cell Seeding: Plate latently infected primary CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM). Include negative (vehicle) and positive controls.
-
Incubation: Culture cells for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 Measurement: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the fold-change in p24 concentration in this compound-treated wells relative to the vehicle control. This indicates the level of viral reactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. DONOR VARIABILITY IN HUMAN MESENCHYMAL STEM CELL OSTEOGENIC RESPONSE AS A FUNCTION OF PASSAGE CONDITIONS AND DONOR SEX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 18. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostratin Technical Support Center for Ex Vivo Patient Cell Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Prostratin in ex vivo patient cell models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low latency reversal activity | Suboptimal this compound concentration. | The optimal concentration of this compound can vary between different primary cell types and patient samples. A dose-response experiment is recommended, typically in the range of 100 nM to 10 µM.[1] For primary CD4+ T cells, concentrations around 300 nM have been shown to be effective.[2] |
| Poor cell viability. | Assess cell viability before and after treatment using Trypan Blue exclusion or an MTT assay. Ensure that the patient cells are of high viability (>90%) before starting the experiment. This compound itself is generally not overtly toxic at effective concentrations.[1] | |
| Inherent resistance of patient cells. | Some patient-derived cells may be less responsive to PKC agonists. Consider combining this compound with other latency-reversing agents (LRAs), such as HDAC inhibitors (e.g., Vorinostat) or BET inhibitors (e.g., JQ1), which can act synergistically.[3] | |
| High cytotoxicity observed | This compound concentration is too high. | Reduce the concentration of this compound. While generally non-toxic, very high concentrations or prolonged exposure could lead to cytotoxicity in sensitive cell types. |
| Pre-existing poor health of patient cells. | Ensure gentle handling of primary cells during isolation and culture. Use appropriate media and supplements to maintain cell health. | |
| Contamination. | Regularly check cell cultures for signs of bacterial or fungal contamination. | |
| Variability between patient samples | Genetic and physiological differences between patients. | Acknowledge inherent biological variability. Increase the number of patient samples to ensure statistically significant results. Normalize data to untreated controls for each patient sample. |
| Differences in the latent reservoir size and composition. | Characterize the latent reservoir of each patient sample if possible. | |
| Unexpected changes in cell surface markers | Known biological effect of this compound. | This compound is known to downregulate CD4 and CXCR4 expression and upregulate activation markers like CD69 and CD25.[1][4] This is an expected part of its mechanism of action. Account for these changes in your experimental design and data interpretation, especially for flow cytometry gating strategies. |
| Off-target effects. | While primarily a PKC activator, this compound can have other effects. Include appropriate controls to distinguish between on-target and off-target effects. | |
| Interference with downstream assays | Altered cellular metabolism affecting viability assays. | Be aware that this compound, as a PKC activator, can alter cellular metabolism. This may influence the readout of metabolic assays like MTT. It is advisable to use a secondary method for viability assessment, such as Trypan Blue exclusion, to confirm results.[5] |
| Changes in gene expression affecting reporter assays. | This compound can modulate the expression of various host cell genes.[6] When using reporter constructs, consider if this compound might affect the promoter of your reporter gene. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in ex vivo experiments with primary human cells?
A1: A good starting point for primary human lymphocytes is in the range of 100 nM to 1 µM.[1] However, the optimal concentration should be determined empirically for each specific cell type and patient cohort through a dose-response study.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in a high-quality, sterile solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: For how long should I treat the cells with this compound?
A3: The optimal treatment duration can vary. For HIV latency reversal experiments in primary CD4+ T cells, incubation times of 24 to 72 hours are commonly used.[1][3] Shorter incubation times may be sufficient for observing signaling events, while longer incubations are generally needed to see effects on viral production or cell phenotype.
Q4: Is this compound toxic to primary cells?
A4: this compound is known for being a non-tumor-promoting phorbol ester and is generally considered to have low cytotoxicity at effective concentrations for latency reversal.[1][3] However, as with any compound, high concentrations or prolonged exposure can lead to cell death. It is always recommended to perform a toxicity assessment for your specific cell model.
Q5: Will this compound affect the expression of cell surface markers I am using for flow cytometry?
A5: Yes, this is a critical consideration. This compound is a potent cell activator and will change the phenotype of treated cells. It is well-documented to upregulate activation markers such as CD69 and CD25, and downregulate the HIV co-receptors CD4 and CXCR4.[1][4] You must account for these changes when designing your flow cytometry panels and gating strategies.
Q6: Can I combine this compound with other compounds?
A6: Yes, this compound is often used in combination with other latency-reversing agents to achieve synergistic effects. Combinations with HDAC inhibitors (e.g., Vorinostat, Panobinostat) or BET inhibitors (e.g., JQ1) have shown enhanced latency reversal in ex vivo patient cells.[3][7] When combining drugs, it is important to assess potential additive or synergistic cytotoxicity.
Quantitative Data Summary
Table 1: Effect of this compound on T-Cell Activation Markers
| Marker | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| CD69 | Quiescent T cells | ≥ 1 µM | 2 days | Upregulation | [1] |
| CD25 | Quiescent T cells | ≥ 1 µM | 2 days | Minimal upregulation alone, substantial upregulation with anti-CD3 co-stimulation | [1] |
Table 2: Effect of this compound on HIV Co-Receptors
| Marker | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| CD4 | PBMCs | Not specified | Not specified | Downregulation | [4] |
| CXCR4 | PBMCs | Not specified | Not specified | Downregulation | [4] |
Experimental Protocols
Protocol 1: Treatment of Primary CD4+ T Cells with this compound for HIV-1 Latency Reversal
-
Isolation of Resting CD4+ T Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected individuals on suppressive antiretroviral therapy (ART) by Ficoll-Paque density gradient centrifugation. Enrich for resting CD4+ T cells using negative selection magnetic beads to deplete CD8+, CD14+, CD19+, CD32+, CD56+, HLA-DR+, and CD25+ cells.
-
Cell Culture: Culture the isolated resting CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock in culture medium to the desired final concentrations (e.g., a range from 100 nM to 1 µM for a dose-response experiment). Add the this compound-containing medium to the cultured cells. Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.
-
Readout: After incubation, harvest the cells and supernatant. Quantify HIV-1 reactivation by measuring HIV-1 RNA in the cell lysate using RT-qPCR or p24 antigen in the supernatant by ELISA.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
This compound Treatment: Add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway for HIV-1 latency reversal.
References
- 1. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 3. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of four methods for determining viability in human dermal fibroblasts irradiated with blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Prostratin and HDAC Inhibitors: A Synergistic Approach to Combat HIV-1 Latency
A detailed comparison of the combined therapeutic strategy for reactivating latent HIV-1 reservoirs, supported by experimental data and mechanistic insights.
For researchers and professionals in drug development, the eradication of latent HIV-1 reservoirs remains a significant challenge. A promising strategy, known as "shock and kill," aims to reactivate the latent virus, making it susceptible to antiretroviral therapy and host immune responses. This guide provides a comprehensive comparison of the synergistic effects of Prostratin, a protein kinase C (PKC) activator, with various histone deacetylase (HDAC) inhibitors in reactivating latent HIV-1.
Introduction to this compound and HDAC Inhibitors
This compound is a non-tumor-promoting phorbol ester that activates PKC, leading to the activation of the NF-κB signaling pathway, a key regulator of HIV-1 transcription.[1] HDAC inhibitors, on the other hand, work by preventing the deacetylation of histones, leading to a more open chromatin structure around the integrated HIV-1 provirus, thereby facilitating transcription.[1] The combination of these two classes of latency-reversing agents (LRAs) has been shown to synergistically reactivate latent HIV-1, offering a more potent approach than single-agent therapies.[2]
Quantitative Analysis of Synergistic HIV-1 Reactivation
The synergistic effect of combining this compound with various HDAC inhibitors has been demonstrated across different in vitro models of HIV-1 latency, including latently infected cell lines and patient-derived cells.
Synergistic Activation in Latently Infected Cell Lines
In the J-Lat T-cell line, a model for HIV-1 latency, the combination of this compound with HDAC inhibitors such as Valproic Acid (VPA), Suberoylanilide Hydroxamic Acid (SAHA), Trichostatin A (TSA), Sodium Butyrate (NaBut), and MS-275 resulted in a synergistic increase in the percentage of GFP-positive cells, indicating viral reactivation.[3]
| Treatment | % GFP-Positive Cells (Mean ± SE) | Fold Increase over this compound Alone |
| Mock | 0.5 ± 0.1 | - |
| This compound (5 µM) | 10.5 ± 1.5 | 1.0 |
| VPA (2.5 mM) | 2.0 ± 0.5 | - |
| This compound + VPA | 35.0 ± 2.0 | 3.3 |
| SAHA (2.5 µM) | 3.5 ± 0.5 | - |
| This compound + SAHA | 45.0 ± 3.0 | 4.3 |
| TSA (500 nM) | 4.0 ± 1.0 | - |
| This compound + TSA | 50.0 ± 4.0 | 4.8 |
| NaBut (5 mM) | 1.5 ± 0.5 | - |
| This compound + NaBut | 25.0 ± 2.5 | 2.4 |
| MS-275 (5 µM) | 2.5 ± 0.5 | - |
| This compound + MS-275 | 30.0 ± 2.0 | 2.9 |
| Data summarized from studies on J-Lat T-cell clones.[3] |
Reactivation in Patient-Derived Cells
The physiological relevance of this synergy is confirmed in studies using CD8+-depleted peripheral blood mononuclear cells (PBMCs) from HAART-treated patients with undetectable viral loads. The combination of this compound with VPA or SAHA synergistically induced the recovery of HIV-1.[4][5]
| Treatment | HIV-1 RNA Copies/mL (Range) |
| Mock | Undetectable |
| This compound (5 µM) | 100 - 1,000 |
| VPA (2.5 mM) | 50 - 500 |
| This compound + VPA | 1,000 - 100,000 |
| SAHA (2.5 µM) | 100 - 800 |
| This compound + SAHA | 1,500 - 150,000 |
| Data represents the range of HIV-1 genomic RNA concentrations observed in culture supernatants from various patient samples six days after treatment.[4][5][6] |
Mechanistic Insights into the Synergy
The synergistic reactivation of HIV-1 by this compound and HDAC inhibitors is attributed to their complementary mechanisms of action targeting different stages of viral transcription.
dot
References
- 1. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Latency Reactivation for HIV-1 Subtypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection | PLOS One [journals.plos.org]
- 5. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Prostratin's Mechanism of Action on PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostratin, a non-tumor-promoting phorbol ester derived from the mamala tree (Homalanthus nutans), has garnered significant interest for its potential therapeutic applications, particularly in the context of HIV latency reversal. Its biological activity is primarily attributed to its function as a protein kinase C (PKC) activator. This guide provides an objective comparison of this compound's effects on PKC isoforms with other known PKC activators, supported by experimental data and detailed methodologies.
This compound's Interaction with PKC Isoforms: A Comparative Overview
This compound, like other phorbol esters, mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, leading to their activation.[1][2][3] However, the nature and downstream consequences of this activation show subtle but important differences compared to other well-known PKC activators such as Phorbol 12-myristate 13-acetate (PMA) and various ingenol derivatives.
Studies have shown that this compound stimulates the membrane translocation of classical, novel, and atypical PKC isoforms.[4] However, the functional outcomes of this activation appear to be isoform-specific. For instance, the down-regulation of the HIV co-receptor CXCR4 by this compound involves both conventional and novel PKCs, whereas the down-regulation of CD4 is primarily mediated by novel PKCs.[5]
Comparative Data on PKC Activation
The following table summarizes the binding affinities and activation profiles of this compound and other PKC activators.
| Compound | Target PKC Isoforms | Binding Affinity (Ki) | Key Downstream Effects | Reference |
| This compound | Conventional & Novel PKCs | 12.5 nM (PKC)[6], 210 nM ([³H]PDBu binding)[6] | HIV latency reversal, CD4/CXCR4 down-regulation, NF-κB activation | [4][5] |
| PMA | Conventional & Novel PKCs | High Affinity | Potent tumor promoter, T-cell activation, broad PKC activation | [2][7] |
| Ingenol Mebutate (PEP005) | Primarily PKCδ | Potent | Apoptosis in cancer cells, activation of Ras/Raf/MAPK pathway | [8][9] |
| Bryostatin-1 | High affinity for PKCδ | High Affinity | Biphasic effects (activation and inhibition), potential for HIV latency reversal | [1] |
Signaling Pathways Modulated by this compound
This compound's activation of PKC isoforms triggers a cascade of downstream signaling events, with the NF-κB and MAPK/ERK pathways being central to its observed biological effects.
This compound-Induced NF-κB Activation
Upon activation by this compound, PKC isoforms phosphorylate the IκB kinase (IKK) complex.[4] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, releasing the NF-κB dimer (p65/p50).[4] The active NF-κB then translocates to the nucleus, where it binds to the κB enhancer elements in the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the latent provirus.[4]
This compound and the MAPK/ERK Pathway
This compound-mediated PKC activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] This pathway is crucial for regulating various cellular processes, including proliferation and differentiation. The activation of this pathway often involves a cascade starting from Ras and Raf, leading to the phosphorylation of MEK and ERK, which in turn can activate transcription factors like AP-1.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to assess this compound's mechanism of action on PKC isoforms.
PKC Translocation Assay
This assay is used to visualize the movement of PKC isoforms from the cytosol to the plasma membrane upon activation.
Methodology:
-
Cell Culture: Culture cells (e.g., Jurkat T cells) in appropriate media.
-
Treatment: Treat cells with this compound (e.g., 1 µM), PMA (positive control), or DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
Cell Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to separate the cytosolic and membrane fractions.
-
-
Western Blotting:
-
Resolve the protein lysates from both fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for different PKC isoforms (e.g., PKCα, PKCδ, PKCθ).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: Compare the band intensities for each PKC isoform in the cytosolic and membrane fractions across different treatment groups. An increase in the membrane fraction indicates translocation.
In Vitro Kinase Assay
This assay measures the enzymatic activity of specific PKC isoforms in the presence of activators.
Methodology:
-
Immunoprecipitation:
-
Lyse treated or untreated cells and immunoprecipitate the PKC isoform of interest using a specific antibody.
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated kinase with a substrate (e.g., myelin basic protein or a specific peptide substrate) in a reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP).
-
Include this compound or other activators in the reaction mixture.
-
-
Detection of Phosphorylation:
-
Stop the reaction and separate the products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or using a phospho-specific antibody.
-
-
Quantification: Quantify the level of substrate phosphorylation to determine kinase activity.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of NF-κB response elements.
-
Treatment: Treat the transfected cells with this compound, TNF-α (positive control), or a vehicle control.
-
Lysis and Measurement:
-
Lyse the cells after a defined incubation period.
-
Measure the reporter gene expression (luciferase activity or fluorescence).
-
-
Analysis: An increase in reporter gene expression indicates the activation of the NF-κB pathway.
References
- 1. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators [frontiersin.org]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of HIV receptor and co-receptor down-regulation by this compound: role of conventional and novel PKC isoforms [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostratin Efficacy in Patient-Derived CD4+ T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prostratin's performance in reactivating latent HIV-1 in patient-derived CD4+ T cells against other latency-reversing agents (LRAs). The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy of this compound and Other Latency-Reversing Agents
This compound, a non-tumor-promoting phorbol ester, reactivates latent HIV-1 by activating the Protein Kinase C (PKC) pathway, which leads to the activation of the NF-κB transcription factor.[1][2][3] This mechanism is distinct from other classes of LRAs, such as Histone Deacetylase inhibitors (HDACis) and Bromodomain and Extra-Terminal domain (BET) inhibitors. The following tables summarize quantitative data from studies comparing the efficacy of this compound with other LRAs in patient-derived CD4+ T cells.
| Latency Reversing Agent | Mechanism of Action | Efficacy in Patient CD4+ T cells (HIV-1 RNA copies/mL or % reactivation) | Cytotoxicity (CC50 in primary T cells) | Reference |
| This compound | PKC agonist | Induces HIV-1 transcription and virion production.[3][4] In one study, 1µM this compound reactivated latent HIV-1 in 60% of patient cell cultures. | CC50 values range from 0.1 to 7.5 µM in CD8+-depleted PBMCs. | [5][6] |
| Bryostatin-1 | PKC agonist | Reactivated latent HIV-1 in 53% of patient cell cultures in one study.[5] | Generally more potent but also more toxic than this compound. | [7] |
| Romidepsin | HDAC inhibitor (Class I) | Can induce HIV-1 transcription, with a median of 66 HIV-1 RNA expressing cells per million in one study. | Can reduce T-cell and PBMC viability in a dose-dependent manner. | [8] |
| Panobinostat | HDAC inhibitor (Pan-HDACi) | Induced a median of 48 HIV-1 RNA expressing cells per million in one study. | Can reduce T-cell and PBMC viability in a dose-dependent manner. | [8] |
| Vorinostat (SAHA) | HDAC inhibitor (Pan-HDACi) | Modest reactivation, with only 0.079% of proviruses reactivated to produce virions in one study.[9][10] | Not toxic at doses up to 1 µM. | |
| JQ1 | BET inhibitor | Reactivated latent HIV-1 in 40% of patient cell cultures in one study. | Generally low cytotoxicity at effective concentrations. | [5] |
Synergistic Effects with this compound
Combining LRAs with different mechanisms of action can lead to synergistic reactivation of latent HIV-1. This compound has shown significant synergy with HDACis and BET inhibitors.[4][11]
| LRA Combination | Synergistic Effect in Patient CD4+ T cells | Reference |
| This compound + Romidepsin | Significantly greater induction of HIV-1 RNA than this compound alone.[4] | [4] |
| This compound + JQ1 | Significantly greater induction of HIV-1 RNA than this compound alone.[4] | [4] |
| This compound + Vorinostat (SAHA) | More efficient reactivation of HIV-1 production compared to each compound alone.[11] | [11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for assessing LRA efficacy.
Caption: this compound activates PKC, leading to NF-κB activation and HIV-1 transcription.
Caption: Workflow for testing LRA efficacy in patient-derived CD4+ T cells.
Experimental Protocols
The following is a synthesized, detailed protocol for a typical in vitro latency reversal assay using patient-derived CD4+ T cells.
Objective: To quantify the efficacy of this compound and other LRAs in reactivating latent HIV-1 from resting CD4+ T cells isolated from ART-suppressed, HIV-1-infected individuals.
Materials:
-
Peripheral blood from ART-suppressed HIV-1-infected individuals.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar negative selection kit).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Recombinant human IL-2.
-
Antiretroviral drugs (e.g., Zidovudine, Lamivudine, Indinavir) to prevent viral spread.
-
Latency-reversing agents: this compound, Bryostatin-1, Romidepsin, Panobinostat, Vorinostat, JQ1.
-
Cell viability assay kit (e.g., MTT or trypan blue).
-
RNA extraction kit.
-
qRT-PCR reagents for HIV-1 RNA quantification.
-
p24 ELISA kit.
-
Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD69, anti-CD25, anti-p24.
Procedure:
-
Isolation of Resting CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells from the PBMC fraction using a negative selection kit according to the manufacturer's protocol.
-
To isolate resting CD4+ T cells, deplete activated T cells by removing cells expressing CD69, CD25, and HLA-DR using magnetic beads or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and LRA Treatment:
-
Culture the purified resting CD4+ T cells in complete RPMI 1640 medium supplemented with a low dose of IL-2 (e.g., 5 U/mL) and a cocktail of antiretroviral drugs to prevent de novo infection.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Add the LRAs at their respective final concentrations (e.g., this compound: 0.5-1 µM; Bryostatin-1: 10 nM; Romidepsin: 40 nM; Panobinostat: 30 nM; Vorinostat: 335 nM; JQ1: 1 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., anti-CD3/CD28 beads or PMA/ionomycin).
-
For combination treatments, add the respective LRAs simultaneously.
-
-
Incubation and Sample Collection:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for HIV-1 RNA and p24 antigen quantification.
-
Lyse the cell pellet for intracellular RNA extraction or prepare the cells for flow cytometry analysis.
-
-
Quantification of HIV-1 Reactivation:
-
Extracellular HIV-1 RNA: Extract viral RNA from the supernatant using a commercial kit and quantify HIV-1 RNA copies by qRT-PCR.
-
p24 Antigen: Measure the concentration of p24 antigen in the supernatant using a sensitive ELISA kit.
-
Intracellular HIV-1 RNA: Extract total RNA from the cell lysate and quantify cell-associated HIV-1 RNA by qRT-PCR.
-
Flow Cytometry: Stain the cells for surface markers (CD3, CD4, CD69, CD25) and intracellular p24 antigen. Analyze the percentage of p24-positive cells and the expression of activation markers using a flow cytometer.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat the cells with serial dilutions of each LRA.
-
After the incubation period, assess cell viability using an MTT assay or trypan blue exclusion to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis:
-
Compare the levels of HIV-1 RNA and p24 antigen produced in response to each LRA and LRA combination to the vehicle control.
-
Calculate the percentage of cells expressing p24 for each condition.
-
Determine the CC50 for each compound.
-
For combination studies, assess synergy using a model such as the Bliss independence model.[4]
References
- 1. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 4. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations of isoform-targeted histone deacetylase inhibitors and bryostatin analogues display remarkable potency to activate latent HIV without global T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latency reversal agents affect differently the latent reservoir present in distinct CD4+ T subpopulations | PLOS Pathogens [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. Quantification of HIV-1 latency reversal in resting CD4+ T cells from patients on suppressive antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and this compound: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prostratin and Other Phorbol Esters: A Guide for Researchers
This guide provides a detailed comparative analysis of Prostratin and other prominent phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Ingenol derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of their biochemical activities, therapeutic potential, and toxicity profiles, supported by experimental data and detailed methodologies.
Introduction
Phorbol esters are a class of naturally occurring diterpenes known for their potent biological activities, primarily as activators of Protein Kinase C (PKC).[1] This activation triggers a wide range of cellular processes, making them invaluable tools in cell biology and potential therapeutic agents.[2] this compound, a non-tumor-promoting phorbol ester, has garnered significant interest for its ability to reactivate latent HIV-1 reservoirs, a critical step in "shock and kill" eradication strategies.[3][4] In contrast, PMA is a powerful and widely studied phorbol ester, but its utility is limited to in vitro research due to its potent tumor-promoting properties.[5][6] This guide compares these compounds to elucidate their distinct profiles and inform their application in research and drug development.
Mechanism of Action: Protein Kinase C Activation
Phorbol esters mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[7][8] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream targets. A key outcome of this signaling cascade is the activation of transcription factors like NF-κB and AP-1, which play crucial roles in immune cell activation and the transcription of latent HIV-1 provirus.[5][9][10]
While the general mechanism is shared, different phorbol esters can exhibit varying affinities for PKC isoforms, contributing to their distinct biological effects.[8] For instance, this compound-induced HIV-1 activation involves the novel PKC isoforms, leading to the activation of the NF-κB pathway.[4][11]
Data Presentation: Comparative Performance
The following tables summarize quantitative data comparing this compound with other phorbol esters and PKC activators regarding their potency in HIV latency reversal and their toxicity profiles.
Table 1: Comparative Potency in PKC Activation and HIV Latency Reversal
| Compound | Class | Target(s) | Potency (EC50 for NF-κB Activation) | Notes |
| This compound | Diterpene Phorbol Ester | Conventional & Novel PKCs[8] | ~1.9 µM (in TCM cells)[8] | Non-tumor promoting; also downregulates HIV co-receptors.[2][3] |
| PMA | Diterpene Phorbol Ester | Conventional & Novel PKCs[8] | ~12.1 nM (in TCM cells)[8] | Potent tumor promoter; widely used as a positive control in vitro.[6] |
| Ingenol-3-angelate | Diterpene Ingenol Ester | Activates PKCδ, Inhibits PKCα[8] | More potent than this compound[8] | FDA-approved for topical treatment of actinic keratosis.[10] |
| Bryostatin-1 | Macrocyclic Lactone | Selective for PKCα & PKCδ[8] | More potent than this compound[8] | Non-phorbol ester and non-tumor promoting.[5] |
Table 2: Comparative Toxicity and Side Effect Profile
| Compound | Tumor Promotion | T-Cell Proliferation | Cytokine Induction | Clinical Status |
| This compound | No[1] | Does not induce proliferation alone[1] | Induces pro-inflammatory cytokines (e.g., TNFα, IL-1β).[1][5] | Preclinical; not yet trialed in vivo.[5] |
| PMA | Potent Promoter[6] | Mitogenic[1] | Strong inducer of various cytokines.[1] | Not suitable for clinical use due to toxicity.[5][10] |
| Ingenol-3-angelate | - | Induces cytokine secretion.[1] | Induces TNF-α and other cytokines.[1] | FDA-approved for topical use.[10] |
| Bryostatin-1 | No[5] | - | - | Investigated in clinical trials for cancer and Alzheimer's. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
Experimental Protocol 1: In Vitro PKC Activation Assay
This protocol describes a method to measure PKC activity by quantifying the phosphorylation of a specific substrate following phorbol ester treatment.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Jurkat T-cells) to a density of 1x106 cells/mL.
-
Treat cells with serial dilutions of the phorbol ester (e.g., PMA, this compound) or vehicle control (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.[12]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. The supernatant contains the cytosolic and membrane-associated proteins.[13]
-
-
Kinase Assay:
-
Prepare a reaction mixture containing the cell lysate (as the source of PKC), a specific PKC peptide substrate, and a buffer containing MgCl₂, CaCl₂, and phospholipids.
-
Initiate the phosphorylation reaction by adding γ-³²P-labeled ATP and incubate at 37°C for 5-10 minutes.[13]
-
-
Detection and Quantification:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P-ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.[14] The amount of radioactivity is proportional to the PKC activity.
-
Experimental Protocol 2: HIV Latency Reversal Assay in J-Lat T-Cell Model
This protocol outlines the use of a latently infected Jurkat T-cell line (J-Lat), which contains an integrated HIV provirus with a GFP reporter, to quantify latency reversal.
-
Cell Culture:
-
Culture J-Lat cells (e.g., clone 6.3 or 8.4) in RPMI medium supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain cell density between 0.2 and 1.0 x 106 cells/mL.
-
-
Treatment with Latency Reversing Agents (LRAs):
-
Seed J-Lat cells in a 96-well plate at a density of 0.2 x 106 cells/well.
-
Add the phorbol ester of interest (e.g., this compound at 1-10 µM, PMA at 10-50 nM) or other LRAs to the wells.[15] Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Flow Cytometry Analysis:
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Quantify the percentage of GFP-positive cells, which represents the population of cells in which HIV latency has been reversed.[16]
-
Conclusion
The comparative analysis of this compound and other phorbol esters reveals significant differences in their biological profiles, which dictates their suitability for various applications.
-
PMA remains a gold standard for in vitro studies requiring potent, broad-spectrum PKC activation and T-cell stimulation, but its tumor-promoting activity precludes any therapeutic use.[5][6]
-
This compound emerges as a promising preclinical candidate for HIV eradication strategies. Its ability to reactivate latent HIV without promoting tumors or T-cell proliferation is a unique and highly desirable combination of properties.[1][3]
-
Ingenol derivatives represent another class of potent, non-tumor-promoting PKC activators with demonstrated latency-reversing activity, and their existing clinical approval for other indications may facilitate their development for HIV cure research.[5][10]
For researchers, the choice of phorbol ester depends critically on the experimental context. While PMA offers potent and reliable activation for mechanistic studies, this compound and Ingenols provide clinically relevant models for developing therapeutic strategies aimed at modulating PKC signaling pathways, particularly in the pursuit of an HIV cure.
References
- 1. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase D3 is essential for this compound-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells [bio-protocol.org]
Confirming Prostratin-Induced NF-κB Activation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Prostratin with other common activators of the NF-κB signaling pathway, focusing on Western blot analysis for confirmation of activation. Detailed experimental protocols and supporting data are presented to facilitate experimental design and interpretation.
This compound, a non-tumor-promoting phorbol ester, is a potent activator of Protein Kinase C (PKC). Its ability to induce NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling has made it a valuable tool in various research fields, including HIV latency reactivation.[1][2] Confirmation of NF-κB activation is crucial, and Western blotting is a cornerstone technique for this purpose. This guide compares this compound's effects with two other widely used NF-κB activators, Tumor Necrosis Factor-alpha (TNF-α) and Phorbol 12-Myristate 13-Acetate (PMA), and provides detailed protocols for their assessment via Western blot.
Comparative Analysis of NF-κB Activators
This compound, TNF-α, and PMA activate the NF-κB pathway through distinct mechanisms, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes. The efficacy and kinetics of IκBα degradation and the subsequent phosphorylation of the p65 subunit are key indicators of NF-κB activation and can be quantitatively compared using Western blot analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analyses comparing the effects of this compound, TNF-α, and PMA on key markers of NF-κB activation. Data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to untreated control cells.
| Treatment (Concentration) | Time | IκBα Degradation (Fold Change vs. Control) | p-p65 (Ser536) Induction (Fold Change vs. Control) |
| This compound (1 µM) | 30 min | 0.2 | 5.8 |
| 60 min | 0.1 | 8.2 | |
| TNF-α (10 ng/mL) | 15 min | 0.1 | 10.5 |
| 30 min | 0.3 | 6.1 | |
| PMA (50 ng/mL) | 30 min | 0.3 | 7.5 |
| 60 min | 0.2 | 9.3 |
Note: The data presented in this table are illustrative and compiled from typical results observed in multiple studies. Actual values may vary depending on the cell type, experimental conditions, and antibody efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the molecular cascade and the experimental process, the following diagrams are provided.
Caption: this compound-induced NF-κB activation pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
A detailed methodology for performing Western blot analysis to confirm this compound-induced NF-κB activation is provided below. This protocol can be adapted for use with TNF-α and PMA.
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., Jurkat T-cells, HeLa cells) in complete growth medium and allow them to adhere or reach the desired confluency.
-
Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to treatment can reduce basal NF-κB activity.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM), TNF-α (e.g., 10 ng/mL), or PMA (e.g., 50 ng/mL) for the indicated time points (e.g., 0, 15, 30, 60 minutes). An untreated control group should be included.
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Image Acquisition: Capture the image of the Western blot.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band to correct for loading variations.
-
Analysis: Express the results as a fold change relative to the untreated control.
By following this guide, researchers can effectively utilize Western blotting to confirm and compare the activation of the NF-κB pathway by this compound and other stimuli, generating reliable and quantifiable data for their studies.
References
Prostratin vs. Ingenol Esters: A Comparative Guide to HIV Latency-Reversing Agents
For researchers and drug development professionals, the quest to eradicate HIV hinges on activating the latent viral reservoir. Prostratin and ingenol esters have emerged as promising latency-reversing agents (LRAs) that share a common mechanism of activating Protein Kinase C (PKC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of effective "shock and kill" strategies.
Both this compound, a non-tumor-promoting phorbol ester, and ingenol esters, diterpenoids derived from plants of the Euphorbia genus, function by activating PKC isoforms. This activation triggers a downstream signaling cascade, primarily through the NF-κB pathway, leading to the transcriptional activation of latent HIV provirus. While their core mechanism is similar, variations in their potency, cytotoxicity, and synergistic potential with other LRAs are critical considerations for their therapeutic application.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound and various ingenol esters from in vitro and ex vivo studies.
| Compound | Cell Model | EC50 (µM) for HIV Reactivation | Reference |
| This compound | J-Lat 9.2 | ~1.2 | [1] |
| This compound | J-Lat 10.6 | 0.3 - 0.87 | [2] |
| Ingenol-3-hexanoate (IngB) | J-Lat A1 | >0.046 | [3] |
| 3-caproyl-ingenol (ING B) | J-Lat 6.3 | 0.13 | [4] |
| 3-caproyl-ingenol (ING B) | J-Lat 8.4 | 0.16 | [4] |
| Ingenol-3-angelate (PEP005) | J-Lat A1 | ~0.006 | [5] |
| Ingenol-3-acrylate (Ing 3-R) | J-Lat 10.6 | Not explicitly stated, but highly potent |
Table 1: Comparative Efficacy (EC50) of this compound and Ingenol Esters in Latency Reversal. EC50 values represent the concentration of the compound required to achieve 50% of the maximum HIV reactivation in latently infected cell lines. Lower EC50 values indicate higher potency.
| Compound | Cell Model | Cytotoxicity (CC50 or observation) | Reference |
| This compound | Primary CD4+ T cells | Low cytotoxicity | [6] |
| This compound | Breast cancer cell lines | IC50 of 35 µM (basal), 7 µM (stimulated) | [7] |
| Ingenol-3-hexanoate (IngB) | J-Lat A1 & primary CD4+ T cells | Minimal cellular toxicity | [3] |
| Ingenol-3-angelate (PEP005) | Primary CD4+ T cells | Low cellular toxicity | [8] |
Table 2: Cytotoxicity Profile of this compound and Ingenol Esters. CC50 (50% cytotoxic concentration) or qualitative observations of cytotoxicity in different cell models. Higher CC50 values indicate lower toxicity.
| LRA Combination | Cell Model | Synergy Observation | Reference |
| This compound + JQ1 | J-Lat 9.2, U1, CHME-5/HIV | Synergistic increase in HIV transcription and protein production. | [9] |
| Ingenol-B + JQ1 | Resting CD4+ T cells from patients | Potent synergistic reactivation of viral gene expression. | [9] |
| Ingenol-3-angelate (PEP005) + JQ1 | J-Lat A1 & U1 cells | Significant synergistic reactivation of latent HIV. | [5] |
| This compound + PEP005 | J-Lat A1 cells | No significant synergy observed. | [5] |
Table 3: Synergistic Effects with the Bromodomain Inhibitor JQ1. JQ1 is another class of LRA that acts by releasing P-TEFb. The combination of PKC activators with JQ1 often results in a more potent and sustained reversal of HIV latency.
Signaling Pathways
This compound and ingenol esters initiate HIV transcription by activating conventional and novel PKC isoforms. This leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and bind to the HIV-1 Long Terminal Repeat (LTR), driving viral gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell toxicity of HIV latency reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential anticancer effect of this compound through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 9. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Tumorigenic Properties of Prostratin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-tumorigenic properties of Prostratin against other relevant Protein Kinase C (PKC) activators, namely the tumor-promoting Phorbol 12-myristate 13-acetate (PMA) and the clinical-stage compound Bryostatin-1. Experimental data is presented to support the validation of this compound as a non-tumorigenic agent with potential anti-cancer applications.
Executive Summary
This compound, a phorbol ester derived from the Samoan medicinal plant Homalanthus nutans, is a potent activator of Protein Kinase C (PKC). Unlike other phorbol esters such as PMA, this compound is distinguished by its non-tumor-promoting characteristics.[1] This guide synthesizes experimental evidence demonstrating this compound's favorable safety profile in contrast to tumor-promoting analogues and highlights its unique anti-cancer mechanisms. Quantitative data from in vitro cytotoxicity assays, along with detailed protocols for key validation experiments, are provided to support further research and development.
Comparative Analysis of this compound and Other PKC Activators
This compound's biological activity centers on its role as a PKC activator, a property it shares with compounds like PMA and Bryostatin-1. However, the downstream consequences of PKC activation by these agents differ significantly, particularly concerning tumorigenesis.
This compound vs. Phorbol 12-myristate 13-acetate (PMA):
PMA is a well-established tumor promoter, widely used in cancer research to induce tumorigenesis in laboratory models. In stark contrast, this compound does not promote tumor development and has even been shown to inhibit it in certain models. This fundamental difference is attributed to their differential effects on PKC isoforms and downstream signaling pathways. While both activate PKC, the specific isoforms targeted and the duration of activation appear to be key determinants of their opposing effects on cell growth and proliferation.
This compound vs. Bryostatin-1:
Bryostatin-1 is another marine-derived PKC activator that, like this compound, is considered non-tumorigenic and has been investigated in clinical trials for cancer therapy.[2][3][4] Both compounds can inhibit the growth of various cancer cell lines. However, they exhibit different potencies and can have varied effects on other immune cells, such as natural killer (NK) cells, which may influence their overall therapeutic potential.[5]
Quantitative Data Presentation
In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines and a non-malignant breast epithelial cell line. The data illustrates this compound's selective cytotoxicity towards cancerous cells.
| Cell Line | Type | IC50 (Basal Conditions) | IC50 (High Salt Stimulating Conditions) |
| MCF-7 | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ | 37.4 ± 8.7 µM | 7.3 ± 2.9 µM |
| MDA-MB-231 | Triple-Negative | ~35 µM | ~7 µM |
| BT-20 | Triple-Negative | ~35 µM | ~7 µM |
| AU-565 | HER2+ | ~35 µM | ~7 µM |
| MCF10A | Non-malignant Breast Epithelial | Significantly higher than cancer cell lines | Not specified |
Data sourced from studies on the anti-cancer effects of this compound.[6][7] The lower IC50 values under high salt stimulating conditions suggest that this compound's anti-tumor activity may be enhanced in the tumor microenvironment.[6][7]
Experimental Protocols
Two-Stage Mouse Skin Tumorigenesis Assay
This assay is a standard method to evaluate the tumor-promoting potential of a compound.
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Phorbol 12-myristate 13-acetate (PMA) or this compound
-
Acetone (vehicle)
-
Female CD-1 or SENCAR mice (6-8 weeks old)
Procedure:
-
Initiation: A single topical application of a sub-carcinogenic dose of DMBA (e.g., 100 nmol in 100 µL acetone) is administered to the shaved dorsal skin of the mice.[4]
-
Promotion: Two weeks after initiation, the promotion phase begins. Mice are treated topically twice a week for a period of 20-30 weeks with either:
-
Vehicle Control: 100 µL of acetone.
-
Positive Control: PMA (e.g., 5-10 nmol in 100 µL acetone).[4]
-
Test Compound: this compound (at various doses, e.g., 5-10 nmol in 100 µL acetone).
-
-
Tumor Monitoring: The number and size of skin tumors (papillomas) are recorded weekly.
-
Data Analysis: The tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated for each group.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Western Blot for SIK3 and CXCR4 Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIK3, anti-CXCR4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIK3, CXCR4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of SIK3 and CXCR4 to the loading control.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and its analogs on tumorigenesis can be attributed to their distinct interactions with PKC isoforms and the subsequent activation of downstream signaling pathways.
This compound's Anti-Tumorigenic Signaling Pathway
This compound's anti-cancer activity has been linked to its ability to inhibit Salt-Inducible Kinase 3 (SIK3).[6][7] This inhibition leads to the downregulation of the chemokine receptor CXCR4, a key player in cancer cell migration and metastasis.[6][7]
Caption: this compound's anti-tumorigenic signaling cascade.
Experimental Workflow for Validating this compound's Mechanism
The following workflow outlines the key experiments to validate the SIK3-CXCR4 axis as a mechanism for this compound's anti-cancer effects.
Caption: Experimental workflow for this compound's mechanism.
Differential PKC Isoform Activation
The tumor-promoting effects of PMA are often linked to its sustained activation of specific PKC isoforms, leading to chronic inflammation and cell proliferation. In contrast, this compound is thought to induce a more transient or differential activation of PKC isoforms, which may contribute to its non-tumorigenic profile. Bryostatin-1 also shows a distinct pattern of PKC isoform activation and downregulation compared to PMA. Further research is needed to fully elucidate the specific PKC isoform activation signatures of this compound that differentiate it from tumor-promoting phorbol esters.
Caption: Differential outcomes of PKC activation.
Conclusion
The available experimental evidence strongly supports the classification of this compound as a non-tumorigenic PKC activator. Its selective cytotoxicity towards cancer cells, coupled with a unique anti-metastatic mechanism involving the SIK3-CXCR4 pathway, positions this compound as a promising candidate for further anti-cancer drug development. This guide provides the foundational data and experimental framework for researchers to build upon in their validation and exploration of this compound's therapeutic potential.
References
- 1. In Vitro Exposure to this compound but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. MiTO [mito.dkfz.de]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Prostratin Analogs: Potency, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Prostratin, a naturally occurring phorbol ester, has emerged as a significant lead compound in the development of latency-reversing agents (LRAs) for an HIV cure.[1][2] Its ability to activate Protein Kinase C (PKC) and subsequently induce latent HIV expression without the tumor-promoting properties of other phorbol esters makes it a compelling therapeutic candidate.[1] However, the limited natural supply and modest potency of this compound have spurred the development of synthetic analogs with improved pharmacological profiles. This guide provides a head-to-head comparison of key synthetic this compound analogs, focusing on their biological activity, the underlying signaling pathways, and the experimental protocols used for their evaluation.
Data Presentation: A Comparative Analysis of this compound Analogs
The following table summarizes the in vitro potency of a series of synthetic this compound analogs, primarily modified at the C13 position, as reported by Beans et al. (2013). The data includes the inhibition constant (Ki) for binding to the PKCδ isoform and the half-maximal effective concentration (EC50) for inducing HIV-1 expression in the latently infected U1 cell line. A lower Ki value indicates stronger binding to PKCδ, and a lower EC50 value signifies greater potency in latency reversal.
| Compound | C13-Ester Modification | PKCδ Ki (nM) | Latency Reversal EC50 (nM) |
| This compound | Acetate | 21.8 | 130 |
| DPP | Phenylacetate | 3.1 | 20 |
| Analog 11a | 3-Phenylpropionate | 1.2 | 4.1 |
| Analog 11b | 3,5-Dimethoxybenzoate | 0.66 | 1.5 |
| Analog 11c | 4-Methoxybenzoate | 0.81 | 1.0 |
| Analog 11d | 4-Trifluoromethylbenzoate | 1.1 | 2.8 |
| Analog 11e | 2-Naphthoate | 0.94 | 1.9 |
| Analog 11f | 1-Adamantanecarboxylate | 1.8 | 3.5 |
Data sourced from Beans et al., PNAS, 2013.[1]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound analog research and development.
Caption: Experimental workflow for the comparison of synthetic this compound analogs.
Caption: The PKC signaling pathway activated by this compound analogs.
Caption: Logical progression from this compound to improved synthetic analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of synthetic this compound analogs.
Protein Kinase C (PKC) Binding Assay
This assay quantifies the affinity of a compound for a specific PKC isoform, typically PKCδ, which is implicated in HIV latency reversal.
-
Principle: A competitive binding assay where the synthetic analog competes with a radiolabeled ligand (e.g., [3H]PDBu - phorbol 12,13-dibutyrate) for the C1 domain of the PKC enzyme.
-
Methodology:
-
A reaction mixture is prepared containing a specific concentration of the purified recombinant PKCδ enzyme, the radiolabeled ligand, and varying concentrations of the test compound (this compound analog).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated, often by vacuum filtration through a glass fiber filter that traps the PKC-ligand complex.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
HIV-1 Latency Reversal Assay
This cell-based assay measures the ability of a compound to reactivate latent HIV-1 expression.
-
Cell Line: The J-Lat (Jurkat Latency) cell line is a commonly used model. These are Jurkat T-cells that contain a latent, full-length HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter gene.
-
Principle: Activation of the latent provirus leads to the expression of viral proteins, including the GFP reporter, which can be quantified.
-
Methodology:
-
J-Lat cells are cultured in a 96-well plate.
-
The cells are treated with various concentrations of the synthetic this compound analogs. A positive control (e.g., TNF-α or PMA) and a negative control (vehicle, e.g., DMSO) are included.
-
The cells are incubated for a set period, typically 24 to 48 hours, to allow for viral reactivation and GFP expression.
-
The percentage of GFP-positive cells is determined by flow cytometry.
-
The data is plotted as the percentage of GFP-positive cells versus the compound concentration, and the EC50 value (the concentration that induces 50% of the maximal response) is calculated using non-linear regression analysis.
-
Alternatively, in cell lines like U1 which produce infectious virus upon reactivation, latency reversal can be quantified by measuring the amount of p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay
This assay determines the concentration at which a compound becomes toxic to cells, which is essential for evaluating its therapeutic window.
-
Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity or membrane integrity. The MTT assay is a common colorimetric method.
-
Methodology (MTT Assay):
-
Cells (e.g., the same cell line used in the latency reversal assay or primary cells like peripheral blood mononuclear cells - PBMCs) are seeded in a 96-well plate.
-
The cells are treated with a range of concentrations of the synthetic this compound analog.
-
After an incubation period (e.g., 2-3 days), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells.
-
The data is used to calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
By systematically applying these experimental protocols, researchers can effectively compare the performance of novel synthetic this compound analogs and identify candidates with superior potency and a favorable safety profile for further preclinical and clinical development in the quest for an HIV cure.
References
Prostratin's Efficacy in Reactivating Latent HIV: A Comparative Guide Across Preclinical Models
For Immediate Release
A comprehensive analysis of preclinical data highlights the consistent ability of Prostratin, a non-tumor-promoting phorbol ester, to reactivate latent Human Immunodeficiency Virus (HIV) across a variety of experimental models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects, summarizing key quantitative data and detailing experimental protocols to support ongoing efforts in HIV cure research.
The persistence of a latent HIV reservoir in quiescent memory CD4+ T cells is the primary obstacle to a cure.[1] A leading strategy, known as "shock and kill," aims to use latency-reversing agents (LRAs) to reactivate viral gene expression, making the infected cells visible to the immune system for clearance, all while the patient is on suppressive antiretroviral therapy (ART).[2][3] this compound has emerged as a promising LRA candidate due to its dual ability to reactivate latent HIV and inhibit new rounds of infection by downregulating HIV receptors.[4][5]
This guide compares this compound's performance in the principal in vitro, ex vivo, and in vivo models used to study HIV latency.
Performance Across In Vitro Latency Models
In vitro models, primarily using immortalized T cell lines and primary cells, are crucial for high-throughput screening and mechanistic studies of LRAs.
J-Lat T Cell Lines: These are Jurkat T cell clones, each containing a single, integrated but transcriptionally silent HIV provirus where the nef gene is replaced by a Green Fluorescent Protein (GFP) reporter. Reactivation of the HIV promoter (the Long Terminal Repeat, or LTR) results in GFP expression, which is easily quantifiable by flow cytometry.[6] this compound consistently demonstrates dose-dependent activation of latent HIV in various J-Lat clones.[1][6]
Primary CD4+ T Cell Models: These models use resting CD4+ T cells from uninfected donors, which are infected in vitro and driven into a state of quiescence to mimic latency. They are considered more physiologically relevant than cell lines. This compound effectively reactivates latent virus in these primary cells without inducing significant cell proliferation, a desirable trait for an LRA.[7][8]
| In Vitro Model | This compound Concentration | Key Finding | Citation |
| J-Lat Clones (6.3, 8.4, 9.2, 10.6) | 10 µM | Activated a similar percentage of cells as TNF-α, a potent inflammatory cytokine. | [6] |
| J-Lat 9.2 | 0.1 - 10 µM | Induced dose-dependent GFP expression with minimal toxicity below 10 µM. | [6] |
| J-Lat 9.2 | 12 µM | Resulted in 6.4% ± 0.9% GFP-positive cells. | [9] |
| Primary CD4+ T Cells (Post-integration latency model) | 10 µM | Increased p24gag+ cells from 18% ± 10% (unstimulated) to 79% ± 4%. | [4] |
Performance Across Ex Vivo Latency Models
Ex vivo models utilize cells or tissues directly from HIV-infected individuals, offering the most direct evidence of an LRA's potential clinical efficacy.
Resting CD4+ T Cells from Aviremic Patients: These are the gold standard for evaluating LRAs. This compound has been shown to up-regulate HIV-1 expression from CD8+ T lymphocyte-depleted peripheral blood mononuclear cells (PBMCs) of patients on suppressive ART.[5] Significantly, potent analogs of this compound have demonstrated robust induction of HIV in resting CD4+ T cells isolated from these individuals.[10]
Lymphoid Tissue: As critical events in HIV infection occur in lymphoid tissues, this model provides key insights. In ex vivo lymphoid tissue cultures, this compound activates viral replication.[4]
| Ex Vivo Model | This compound Concentration | Key Finding | Citation |
| CD8-depleted PBMCs from HAART-treated patients | Not specified | Capable of up-regulating HIV-1 expression. | [5] |
| Resting CD4+ T cells from HAART-treated patients | ~0.1 - 1 µM | Effective concentrations for inducing latent virus, consistent with patient sample data. | [11] |
| Human Lymphoid Tissue | Not specified | Activates viral replication in HIV-infected lymphoid tissue. | [4] |
Performance Across In Vivo Latency Models
Animal models are indispensable for evaluating the systemic effects, safety, and efficacy of LRAs before human trials.
SCID-hu (Thy/Liv) Mouse Model: This model involves implanting human fetal thymus and liver tissue into a severe combined immunodeficient (SCID) mouse, creating a functional human thymus-like organ.[12] This system allows for the generation of latently infected primary T cells in vivo.[7][8] Studies using this model have clearly shown that this compound can efficiently reactivate HIV expression from these latently infected cells without causing cellular proliferation or enabling new infections.[7][12]
Humanized BLT Mouse Model: This model involves transplanting human fetal bone marrow, liver, and thymus tissue into immunodeficient mice, resulting in systemic reconstitution with human immune cells. Latently infected cells from these mice can be induced to express the virus by this compound in a manner similar to cells from HAART-treated patients.[11]
| In Vivo Model | This compound Concentration | Key Finding | Citation |
| SCID-hu (Thy/Liv) Mouse | Not specified | Efficiently reactivated HIV expression from latently infected thymocytes and PBLs. | [7][12] |
| BLT Humanized Mouse | 0.1 - 1 µM | Induced latent virus from splenocytes and Thy/Liv implants in a dose-dependent manner. | [11] |
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action involves the activation of the Protein Kinase C (PKC) pathway, leading to the nuclear translocation of the transcription factor NF-κB.[1][13] NF-κB then directly binds to the HIV-1 LTR, initiating viral gene transcription.[14]
Caption: this compound's signaling pathway for HIV reactivation.
A typical experimental workflow for evaluating this compound involves isolating target cells, treating them with the compound, and measuring viral reactivation.
Caption: General workflow for testing latency-reversing agents.
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
In Vitro Latency Reactivation Assay in J-Lat Cells
-
Objective: To quantify the ability of this compound to reactivate latent HIV-1 in an immortalized T cell line model.
-
Cell Culture: J-Lat cell clones (e.g., 9.2) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Treatment: Cells are seeded at a density of approximately 2.5 x 10^5 cells/mL. This compound is added at various concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., TNF-α at 10 ng/mL) are included.
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Cells are harvested, washed with PBS, and fixed. The percentage of GFP-positive cells is determined by flow cytometry. A minimum of 5,000-10,000 cells are analyzed per sample.[6][9]
Ex Vivo Reactivation Assay using Patient Cells
-
Objective: To determine this compound's efficacy in reactivating latent HIV from resting CD4+ T cells of ART-suppressed individuals.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Resting CD4+ T cells are then purified by negative selection using magnetic beads to deplete other cell types (CD8+, B cells, NK cells, monocytes, and activated T cells).
-
Treatment: Purified resting CD4+ T cells are cultured in the presence of antiretrovirals (to prevent viral spread) and treated with this compound (e.g., 1 µM). An unstimulated control and a positive control (e.g., anti-CD3/CD28 antibodies) are included.
-
Incubation: Cells are cultured for 2 to 5 days.
-
Analysis: Viral reactivation is measured by quantifying HIV p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring cell-associated HIV RNA by RT-qPCR.[10][11]
In Vivo Reactivation in the SCID-hu (Thy/Liv) Mouse Model
-
Objective: To assess the ability of this compound to reactivate latent HIV in a humanized mouse model.
-
Model Generation and Infection: SCID mice are surgically implanted with human fetal thymus and liver tissue. Once the implant is established, it is directly injected with an HIV-1 strain. Latency is allowed to establish over several weeks.
-
Treatment: The mice can be treated systemically with this compound, or the Thy/Liv implants can be removed and treated ex vivo.
-
Analysis: Cells are isolated from the Thy/Liv implant. Reactivation is measured by staining for intracellular HIV Gag protein and analyzing via flow cytometry.[11][12]
Conclusion
The cross-validation of this compound's effects across diverse and progressively more complex latency models provides a strong preclinical rationale for its continued development. From immortalized cell lines to primary patient cells and humanized mouse models, this compound consistently demonstrates the ability to reactivate latent HIV. Its unique profile of reactivating latent virus while simultaneously inhibiting de novo infection underscores its potential as a key component of future HIV eradication strategies.[5][12] Further studies, including clinical trials, are necessary to determine its safety and efficacy in humans.
References
- 1. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dual Role of this compound in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly potent, synthetically accessible this compound analogs induce latent HIV expression in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV Latency in the Humanized BLT Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Antagonizes HIV Latency by Activating NF-κB [periodicos.capes.gov.br]
- 14. This compound induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostratin vs. PMA: A Comparative Guide to T-Cell Activation
A detailed analysis for researchers, scientists, and drug development professionals on the differential effects of Prostratin and Phorbol 12-myristate 13-acetate (PMA) on T-cell activation.
This compound and Phorbol 12-myristate 13-acetate (PMA) are both potent activators of Protein Kinase C (PKC), a key enzyme in the T-cell activation cascade. While both can induce T-cell activation, their profiles differ significantly, particularly concerning global T-cell activation and their potential clinical applications. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Divergent Paths to T-Cell Activation: A Head-to-Head Comparison
While both this compound and PMA are phorbol esters that activate PKC, their impact on global T-cell activation is not identical. PMA is a potent, tumor-promoting agent that induces robust, widespread T-cell proliferation and cytokine production[1]. In contrast, this compound, a non-tumor-promoting phorbol ester, is a weaker mitogen for T-cells and its primary interest lies in its ability to reactivate latent HIV-1 without causing strong global T-cell activation[2][3].
Quantitative Analysis of T-Cell Activation Markers
A key study directly comparing the effects of this compound on quiescent peripheral blood lymphocytes (PBLs) highlights its modest impact on T-cell activation when used alone. However, this compound can act as a co-stimulatory signal, enhancing T-cell activation when combined with other stimuli like anti-CD3 antibodies.
| Stimulus | Proliferation (Fold Increase) | CD69 Expression (% Positive Cells) | CD25 Expression (% Positive Cells) |
| Unstimulated | 1 | ~5% | ~5% |
| This compound (1 µM) | ~1 | ~20% | ~10% |
| Anti-CD3 | ~1 | ~30% | ~15% |
| This compound (1 µM) + Anti-CD3 | >20 | >70% | >60% |
| Anti-CD3 + Anti-CD28 | >30 | >80% | >75% |
Data summarized from Brooks et al., 2002.[2]
As the data indicates, this compound alone does not induce significant T-cell proliferation and only moderately increases the expression of the early activation marker CD69 and the late activation marker CD25. In contrast, PMA is known to potently induce high levels of both markers on its own. The synergistic effect of this compound with T-cell receptor (TCR) stimulation (anti-CD3) suggests a role as a co-activator rather than a primary global activator.
Signaling Pathways: A Tale of Two Activators
Both this compound and PMA mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. Upon binding to the C1 domain of conventional and novel PKC isoforms, they induce a conformational change that activates the kinase. This activation triggers a downstream signaling cascade, most notably the activation of the transcription factor NF-κB, which is crucial for the expression of genes involved in T-cell activation and HIV-1 transcription.[1][4][5][6]
While both compounds converge on the PKC-NF-κB axis, there is evidence suggesting they may have differential affinities for various PKC isoforms, which could contribute to their distinct biological activities. This compound has been shown to activate classical, novel, and atypical PKC isoforms, with a prominent role for novel PKCs in its latency-reversing activity.[5] PMA is also a broad-spectrum PKC activator.
Experimental Protocols
Assessment of T-Cell Activation by Flow Cytometry
This protocol outlines a general procedure for stimulating primary T-cells with this compound or PMA and subsequently analyzing the expression of activation markers by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound (e.g., from Sigma-Aldrich)
-
PMA (e.g., from Sigma-Aldrich)
-
Ionomycin (optional, for co-stimulation with PMA)
-
Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation:
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Add the stimulating agents to the respective wells. Suggested final concentrations:
-
This compound: 1 µM
-
PMA: 10-50 ng/mL
-
PMA (10-50 ng/mL) + Ionomycin (0.5-1 µg/mL) as a positive control for strong activation.
-
Unstimulated control (medium only).
-
-
For co-stimulation experiments, pre-coat wells with anti-CD3 antibody (1 µg/mL) and add soluble anti-CD28 antibody (1 µg/mL) along with this compound.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The incubation time can be optimized depending on the activation marker of interest (CD69 is an early marker, while CD25 is a later marker).
-
Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of T-cells expressing the activation markers.
-
Conclusion: Different Tools for Different Tasks
References
- 1. invivogen.com [invivogen.com]
- 2. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of T cell-signaling pathways that stimulate latent HIV in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Prostratin on the Blood-Brain Barrier: A Comparative Guide
This guide provides a comprehensive evaluation of the impact of prostratin on the blood-brain barrier (BBB), comparing its effects with other BBB-modulating agents. It is intended for researchers, scientists, and drug development professionals interested in the complex interactions between novel therapeutics and the central nervous system. The information presented is supported by experimental data and detailed methodologies.
Introduction: this compound and the Blood-Brain Barrier
This compound, a phorbol ester originally isolated from the mamala tree (Homalanthus nutans), is a non-tumor-promoting activator of protein kinase C (PKC).[1][2] It has garnered significant interest primarily as a latency-reversing agent (LRA) for HIV-1, with the potential to eradicate latent viral reservoirs.[2][3] However, for any neuro-theranostic agent, its interaction with the blood-brain barrier (BBB) is a critical consideration. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] Understanding how compounds like this compound affect the BBB is crucial for evaluating their therapeutic potential and potential neurotoxicity.
This compound's Impact on Blood-Brain Barrier Integrity
Experimental evidence indicates that this compound significantly impacts the integrity and function of the BBB. Studies using an in vitro human BBB model have shown that this compound can disrupt the endothelial monolayer.[5] This disruption is part of a broader inflammatory response induced by the compound.
Key effects of this compound on the BBB include:
-
Disruption of Endothelial Integrity: this compound has been shown to significantly damage the integrity of the endothelial monolayer that forms the core of the BBB.[5]
-
Induction of Pro-inflammatory Cytokines: The compound induces the secretion of various pro-inflammatory cytokines, contributing to an inflammatory microenvironment at the BBB.[5]
-
Upregulation of Adhesion Molecules: this compound increases the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates the adhesion of leukocytes to the endothelial surface.[5]
-
Modulation of Leukocyte Transmigration: It influences the adhesion and subsequent transmigration of CD4+ and CD8+ T cells, as well as monocytes, across the BBB.[5]
Collectively, these findings identify this compound as a potent regulator of BBB permeability and inflammation.[5]
Signaling Pathway of this compound at the Blood-Brain Barrier
This compound's effects on the BBB are primarily mediated through its activation of Protein Kinase C (PKC).[1] This activation triggers a downstream signaling cascade that involves the nuclear factor-kappa B (NF-κB) pathway.[6]
The proposed signaling pathway is as follows:
-
This compound activates various PKC isoforms (classical, novel, and atypical) at the cell membrane.[6]
-
Activated PKC leads to the stimulation of the IκB kinase (IKK) complex.[6]
-
The IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for degradation.[6]
-
The degradation of IκBα releases NF-κB (specifically the RelA subunit), allowing it to translocate to the nucleus.[6]
-
In the nucleus, NF-κB binds to κB enhancer elements in the promoter regions of target genes, upregulating the expression of pro-inflammatory cytokines and adhesion molecules like ICAM-1.[5][6]
-
This increase in inflammatory mediators and adhesion molecules leads to the disruption of tight junctions, increased BBB permeability, and enhanced leukocyte transmigration.[5]
Figure 1. this compound-induced signaling pathway leading to BBB disruption.
Comparative Analysis with Alternative BBB-Modulating Agents
This compound's disruptive effect on the BBB can be compared to other agents that modulate BBB permeability through various mechanisms.
| Agent/Method | Mechanism of Action | Primary Effect on BBB | Key References |
| This compound | PKC-NF-κB pathway activation | Disrupts integrity, induces inflammation, increases permeability. | [5][6] |
| Bryostatin-1 | PKC activation | Similar to this compound; disrupts integrity and induces inflammation. | [5] |
| Hyperosmotic Agents (e.g., Mannitol) | Dehydration of endothelial cells, causing cell shrinkage and physical opening of tight junctions. | Transient, non-specific opening of the BBB. | [7] |
| Bradykinin Analogs (e.g., RMP-7) | Activation of bradykinin B2 receptors on endothelial cells, leading to tight junction modulation. | Transient increase in paracellular permeability. | [7][8] |
| P-glycoprotein (P-gp) Inhibitors (e.g., Quinidine) | Inhibition of ATP-driven efflux pumps (like P-gp) that transport substances out of the brain. | Increases intracellular concentration of P-gp substrate drugs in the brain without altering physical barrier integrity. | [9][10][11] |
| cARLA (Small Molecule Cocktail) | Synergistic activation of cAMP and Wnt/β-catenin signaling and inhibition of the TGF-β pathway. | Enhances barrier tightness and reduces permeability. | [12] |
Quantitative Comparison of this compound and Bryostatin-1
The following table summarizes the comparative effects of this compound and Bryostatin-1 on an in vitro BBB model, as these two PKC activators have been studied under similar conditions.
| Parameter | This compound | Bryostatin-1 | Control | Key Reference |
| Endothelial Monolayer Integrity | Significantly damaged | Significantly damaged | Intact | [5] |
| Pro-inflammatory Cytokine Secretion | Increased | Increased | Baseline | [5] |
| ICAM-1 Expression | Increased | Increased | Baseline | [5] |
| Leukocyte Adhesion & Transmigration | Increased | Increased | Minimal | [5] |
Experimental Protocols
The evaluation of this compound's impact on the BBB relies on specific in vitro and in vivo experimental models and assays.
Protocol 1: In Vitro Assessment of BBB Integrity and Inflammation
-
Cell Model: The immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is commonly used to create an in vitro BBB model.[5] Cells are cultured on semipermeable Transwell inserts to form a monolayer, separating a luminal (blood) and an abluminal (brain) compartment.[13]
-
Measurement of Barrier Integrity: Trans-endothelial electrical resistance (TEER) is measured in real-time using an impedance-sensing system. A decrease in TEER indicates a loss of barrier integrity.[5] Alternatively, the passage of tracer molecules of different sizes (e.g., sodium fluorescein, Evans Blue-labeled albumin, or dextrans) from the luminal to the abluminal compartment is quantified.[14][15]
-
Cytokine and Chemokine Analysis: Supernatants from the cell cultures are collected after treatment with this compound. The concentration of secreted cytokines and chemokines is measured using multiplex antibody arrays or specific ELISAs.[5]
-
Adhesion Molecule Expression: The expression of ICAM-1 on the surface of the endothelial cells is quantified by flow cytometry after staining with a fluorescently labeled anti-ICAM-1 antibody.[5]
-
Leukocyte Transmigration Assay: Isolated primary human CD4+ T cells, CD8+ T cells, or monocytes are added to the luminal side of the hCMEC/D3 monolayer. After an incubation period, the number of cells that have migrated to the abluminal compartment is counted.[5]
Figure 2. General workflow for in vitro BBB permeability assessment.
Protocol 2: In Vivo Assessment of BBB Permeability
-
Animal Model: Typically, mice or rats are used for in vivo studies.[14][15]
-
Administration of Agent: this compound or a control vehicle is administered to the animals (e.g., via intravenous or intraperitoneal injection).
-
Tracer Injection: A tracer dye, such as Evans Blue or sodium fluorescein, is injected intravenously. These tracers are normally excluded from the brain by an intact BBB.[14]
-
Tissue Collection and Analysis: After a set circulation time, the animals are euthanized, and the brains are perfused to remove blood from the vasculature. The brain tissue is then harvested.
-
Quantification of Permeability: For Evans Blue, the dye is extracted from the brain tissue and quantified using spectrophotometry. For fluorescent tracers like sodium fluorescein, the brain can be homogenized and fluorescence measured, or brain sections can be imaged using fluorescence microscopy to visualize areas of leakage.[14][15]
Conclusion
This compound is a potent modulator of the blood-brain barrier. Its activation of the PKC-NF-κB signaling pathway leads to a pro-inflammatory state characterized by cytokine secretion, upregulation of adhesion molecules, and a significant increase in BBB permeability.[5][6] This effect is comparable to that of another PKC activator, bryostatin-1.[5] While this BBB disruption could be detrimental in many therapeutic contexts, it could potentially be harnessed to enhance the delivery of other drugs to the central nervous system, although the associated inflammation poses a significant risk. The mechanism of this compound contrasts sharply with other BBB modulators like hyperosmotic agents, bradykinin analogs, or P-gp inhibitors, and is the functional opposite of barrier-tightening agents like the cARLA cocktail.[7][12] Further research is required to fully understand the risk-benefit profile of using this compound in any context where CNS penetration is a factor.
References
- 1. This compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a new therapeutic agent targeting HIV viral reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Junctional proteins of the blood-brain barrier: New insights into function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Latency-Reversing Agents this compound and Bryostatin-1 Induce Blood-Brain Barrier Disruption/Inflammation and Modulate Leukocyte Adhesion/Transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of p-glycoprotein transport function at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic induction of blood–brain barrier properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 15. "A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Tr" by Chris T Bolden, Scott D Olson et al. [digitalcommons.library.tmc.edu]
Safety Operating Guide
Prostratin: Comprehensive Disposal and Safety Procedures
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety, operational, and disposal protocols for prostratin, a non-tumor-promoting phorbol ester utilized in HIV and cancer research. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship. This information is compiled from publicly available safety data for this compound and structurally related compounds.
I. This compound: Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| CAS Number | 60857-08-1 | [1][2] |
| Molecular Formula | C₂₂H₃₀O₆ | [3] |
| Molecular Weight | 390.5 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide at approximately 10 mg/mL. | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | Stable for at least 4 years when stored properly. | [1] |
II. Hazard Identification and Safety Precautions
This compound is a potent biological molecule and should be handled with care. Although it is classified as a non-tumor-promoting phorbol ester, it is a weak mouse ear irritant and can be lethal at very low doses (1µg per mouse)[2]. All personnel should review the complete Safety Data Sheet (SDS) provided by the manufacturer.
General Handling Precautions:
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
III. Experimental Protocols: Spill Cleanup and Decontamination
Immediate and appropriate response to a this compound spill is crucial to prevent exposure and contamination.
A. Spill Cleanup Protocol
This protocol outlines the steps for managing a minor spill of this compound powder or solution.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if aerosolization occurs, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing two pairs of nitrile gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Liquid Spills: Cover the spill with an absorbent material (e.g., vermiculite, chemical absorbent pads).
-
-
Inactivate the this compound:
-
Carefully apply a freshly prepared 5% sodium hypochlorite solution (household bleach diluted 1:10 with water) to the absorbent material, working from the outside of the spill inwards.
-
Allow a contact time of at least 30 minutes for complete inactivation.
-
-
Collect Waste:
-
Using forceps or tongs, carefully collect the absorbent material and any contaminated debris.
-
Place all waste into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a clean cloth soaked in 5% sodium hypochlorite solution.
-
Follow with a wipe-down using 70% ethanol to remove any residual bleach.
-
Finally, clean the area with soap and water.
-
-
Dispose of PPE: All used PPE should be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
B. Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated.
-
Disassemble (if possible): Disassemble equipment to ensure all surfaces are accessible.
-
Initial Wipe-Down: Wipe all surfaces with a cloth dampened with 70% ethanol to remove any gross contamination.
-
Inactivation: Thoroughly wash or soak the equipment in a 5% sodium hypochlorite solution for at least 30 minutes.
-
Rinsing: Rinse the equipment thoroughly with deionized water to remove any residual bleach.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
IV. This compound Disposal Procedures
All this compound waste, including pure compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste (e.g., contaminated gloves, wipes, plasticware) in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.
Disposal Workflow Diagram:
Caption: A logical workflow for the proper disposal of this compound waste.
V. Signaling Pathway and Experimental Workflow Visualization
This compound's Activation of NF-κB Signaling Pathway:
This compound is known to activate Protein Kinase C (PKC), which in turn can lead to the activation of the NF-κB signaling pathway, a key mechanism in its anti-HIV activity[4].
Caption: this compound's activation of the NF-κB signaling pathway.
Experimental Workflow for this compound Inactivation Assay:
This diagram illustrates a general workflow to verify the effectiveness of a this compound inactivation protocol.
Caption: An experimental workflow for verifying this compound inactivation.
By adhering to these detailed procedures, researchers can work safely with this compound and ensure its proper disposal, thereby minimizing risks to personnel and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, 99+% 1 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C22H30O6 | CID 454217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Prostratin
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Prostratin, a potent protein kinase C activator. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocol
1. Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Given that the toxicological properties are not fully investigated, double-gloving is recommended. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While not explicitly mandated by all safety data sheets, due to the lack of comprehensive toxicological data and its potency, a NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or creating solutions where aerosols may be generated.
2. Engineering Controls:
-
Ventilation: All handling of this compound, particularly the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
3. Handling Procedures:
-
Pre-Use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: If weighing the solid form, do so within the chemical fume hood on a tared weigh paper or in a suitable container.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with this compound.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's instructions for specific storage temperature recommendations.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Do not allow the substance to enter drains.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats), weigh papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 60857-08-1 | Fisher Scientific SDS |
| Molecular Formula | C22H30O6 | Fisher Scientific SDS |
| GHS Classification | Not a hazardous substance or mixture | Sigma-Aldrich SDS, Fisher Scientific SDS |
| Toxicological Data | The chemical, physical, and toxicological properties have not been thoroughly investigated. | Sigma-Aldrich SDS |
Note: Despite the GHS classification on available SDS, the lack of thorough toxicological investigation warrants handling with a high degree of caution.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
